molecular formula C12H16N2 B1671773 Etryptamine CAS No. 2235-90-7

Etryptamine

Numéro de catalogue: B1671773
Numéro CAS: 2235-90-7
Poids moléculaire: 188.27 g/mol
Clé InChI: ZXUMUPVQYAFTLF-UHFFFAOYSA-N

Description

Etryptamine is a member of indoles.
Alpha-ethyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
In the 1960's, alpha-ethyltryptamine (αET), a non hydrazine reversible monoamine oxidase inhibitor, was developed in the United States by the Upjohn chemical company for use as an antidepressant. αET was an FDA approved antidepressant under the name Monase. However, in 1962, after the discovery of an unacceptable incidence of agranulocytosis, the development of Monase was halted and the drug was withdrawn from potential market use. In 1993, the US Drug Enforcement Administration added αET to Schedule I of its Schedules of Controlled Substances, after an increasing incidence of its use as a recreational drug in the 1980's. Currently, αET is an illegal substance;  however, it's activity is still under scientific investigation. αET is a stimulant and hallucinogen, but it is less stimulating and hallucinogenic than alpha-methyltryptamine, a closely related compound. Instead, the effects of αET, a tryptamine derivative, more closely resemble the amphetamine derived drug 3,4-methylenedioxy-N-methylamphetamine (MDMA). Similarly to MDMA, αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine. Like MDMA, increases in locomotor activity and mood elevation can be seen post administration.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(1H-indol-3-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUMUPVQYAFTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-68-3 (monoacetate), 3460-71-7 (hydrochloride salt/solvate)
Record name Etryptamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1046764
Record name alpha-Ethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2235-90-7
Record name α-Ethyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2235-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etryptamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etryptamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01546
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETRYPTAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Ethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR181O3R32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Etryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and key signaling pathways of etryptamine (α-ethyltryptamine or αET), a tryptamine derivative with a history as both an antidepressant and a substance of abuse.[1] This document is intended to serve as a core resource for professionals in research and drug development, offering detailed experimental protocols, structured data presentation, and visual representations of complex biological interactions.

Synthesis of this compound

This compound can be synthesized through several routes, with two prominent methods being the Henry reaction pathway and the gramine-based synthesis.

Synthesis via Henry Reaction

This common method involves the condensation of indole-3-carboxaldehyde with nitropropane, followed by the reduction of the resulting nitroalkene.[2]

Experimental Protocol:

  • Step 1: Synthesis of 3-(2-nitrobut-1-enyl)-1H-indole.

    • To a solution of indole-3-carboxaldehyde in a suitable solvent such as acetic acid, add nitropropane and a catalyst, for example, ammonium acetate.

    • Reflux the mixture for a specified period, typically several hours, to facilitate the Henry-von Pechmann condensation.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude 3-(2-nitrobut-1-enyl)-1H-indole product by filtration or extraction.

    • Purify the product by recrystallization.

  • Step 2: Reduction to this compound.

    • Suspend the purified 3-(2-nitrobut-1-enyl)-1H-indole in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

    • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the suspension under an inert atmosphere (e.g., nitrogen or argon) while maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting mixture and extract the filtrate with an organic solvent.

    • Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude this compound.

    • Further purification can be achieved by distillation or by converting the freebase to a salt (e.g., hydrochloride or acetate) and recrystallizing.

Indole-3-carboxaldehyde Indole-3-carboxaldehyde Henry_Reaction Henry Reaction (Condensation) Indole-3-carboxaldehyde->Henry_Reaction Nitropropane Nitropropane Nitropropane->Henry_Reaction Intermediate 3-(2-nitrobut-1-enyl)-1H-indole Henry_Reaction->Intermediate Reduction Reduction (e.g., LiAlH4) Intermediate->Reduction This compound This compound Reduction->this compound

Caption: Synthesis of this compound via the Henry Reaction.
Synthesis from Gramine

An alternative route utilizes gramine (3-(dimethylaminomethyl)indole) as a starting material.

Experimental Protocol:

  • Step 1: Alkylation of Nitroethane with Gramine.

    • React gramine with nitroethane in the presence of a strong base, such as sodium ethoxide, in a suitable solvent like ethanol.

    • This reaction proceeds via a Michael-type addition to form 1-(indol-3-yl)-2-nitropropane.

    • Isolate and purify the intermediate product.

  • Step 2: Reduction to this compound.

    • Reduce the 1-(indol-3-yl)-2-nitropropane using a reducing agent like lithium aluminum hydride in an anhydrous solvent, similar to the final step of the Henry reaction method.

    • Work-up and purify the final product as described previously.

Chemical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Experimental Protocol:

  • Dissolve a small sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Table 1: ¹H NMR Spectral Data for Tryptamine (as a reference)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.0-7.7m5HAromatic protons (indole)
3.0-3.2m2H-CH₂-CH₂-NH₂ (alpha to indole)
2.8-3.0m2H-CH₂-CH₂-NH₂ (beta to indole)
1.2-1.5s (broad)2H-NH₂

Note: Specific peak assignments for this compound will vary due to the additional ethyl group. Data for tryptamine is provided as a structural reference.[3][4][5][6]

Table 2: ¹³C NMR Spectral Data for Tryptamine (as a reference)

Chemical Shift (ppm)Assignment
136.5C-7a (indole)
127.2C-3a (indole)
122.2C-2 (indole)
121.9C-6 (indole)
119.3C-5 (indole)
118.6C-4 (indole)
112.9C-3 (indole)
111.4C-7 (indole)
42.4-CH₂-CH₂-NH₂ (beta to indole)
28.5-CH₂-CH₂-NH₂ (alpha to indole)

Note: Specific peak assignments for this compound will vary due to the additional ethyl group. Data for tryptamine is provided as a structural reference.[4][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Experimental Protocol:

  • Introduce a sample of this compound into a mass spectrometer, typically using a gas chromatography (GC) or liquid chromatography (LC) inlet.

  • Ionize the sample using a method such as electron ionization (EI) or electrospray ionization (ESI).

  • Analyze the resulting ions to obtain a mass spectrum.

Table 3: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment Ion
188Moderate[M]⁺ (Molecular Ion)
130High[M - C₂H₅N]⁺ (Loss of ethylamine side chain)
115ModerateFurther fragmentation of the indole ring

Note: Fragmentation patterns can vary depending on the ionization method and energy.[10][11][12][13][14]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Prepare a sample of this compound for analysis, for example, as a thin film on a salt plate or using an attenuated total reflectance (ATR) accessory.

  • Obtain the IR spectrum using an FTIR spectrometer.

  • Identify the absorption bands corresponding to specific functional groups.

Table 4: Characteristic IR Absorption Bands for Tryptamine Derivatives

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretch (amine)
3100-3000MediumC-H stretch (aromatic)
2960-2850StrongC-H stretch (aliphatic)
1620-1450MediumC=C stretch (aromatic ring)
1470-1430MediumN-H bend (amine)
750-730StrongC-H out-of-plane bend (ortho-disubstituted)

Note: This table provides general ranges for tryptamine derivatives. Specific peak positions for this compound may vary slightly.

Signaling Pathways

This compound exerts its primary pharmacological effects through two main mechanisms: as a monoamine releasing agent and as a monoamine oxidase inhibitor.[15]

Monoamine Releasing Agent

This compound acts as a releasing agent for serotonin, and to a lesser extent, dopamine and norepinephrine, by interacting with their respective transporters (SERT, DAT, and NET).[16][17]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Etryptamine_ext This compound SERT SERT Etryptamine_ext->SERT Enters via SERT Etryptamine_int This compound SERT->Etryptamine_int Serotonin_synapse Serotonin (Synapse) SERT->Serotonin_synapse Reverses Transport VMAT2 VMAT2 Etryptamine_int->VMAT2 Inhibits VMAT2 Serotonin_cyto Serotonin (Cytoplasm) VMAT2->Serotonin_cyto Reverses Transport Serotonin_vesicle Serotonin (Vesicle) 5HT_Receptor 5-HT Receptor Serotonin_synapse->5HT_Receptor Binds to Receptor Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction cluster_0 Mitochondrion MAO-A Monoamine Oxidase A (MAO-A) Inactive_Metabolite Inactive Metabolite MAO-A->Inactive_Metabolite Degradation Serotonin Serotonin Serotonin->MAO-A Substrate This compound This compound This compound->MAO-A Reversible Inhibition Inhibition Inhibition

References

Etryptamine's Mechanism of Action as a Monoamine Releasing Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etryptamine (α-ethyltryptamine or αET) is a psychoactive substance of the tryptamine class, historically explored as an antidepressant but later withdrawn due to safety concerns.[1][2] Its primary mechanism of action involves the release of monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from presynaptic nerve terminals.[3][4] This technical guide provides an in-depth analysis of this compound's function as a monoamine releasing agent, detailing its interaction with monoamine transporters, receptor binding profile, and ancillary pharmacological activities. The document summarizes quantitative data, presents detailed experimental protocols for key assays, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound's pharmacological profile is complex, characterized by its potent activity as a monoamine releasing agent, with a notable preference for the serotonin transporter (SERT).[5][6] It also exhibits weaker activity as a serotonin receptor agonist and a monoamine oxidase inhibitor (MAOI).[2][3] Understanding the intricacies of its mechanism is crucial for researchers in neuropharmacology and drug development, particularly those interested in the structure-activity relationships of tryptamine derivatives and their potential as therapeutic agents or their abuse liability.

Core Mechanism: Monoamine Release

This compound functions as a substrate for the monoamine transporters SERT, DAT, and NET.[7][8] This means it is recognized and transported into the presynaptic neuron by these proteins. Once inside the neuron, this compound disrupts the vesicular storage of monoamines and reverses the direction of transporter function, leading to a non-exocytotic efflux of neurotransmitters from the cytoplasm into the synaptic cleft.[8]

Interaction with Monoamine Transporters

This compound exhibits a higher potency for inducing the release of serotonin compared to dopamine and norepinephrine.[3] The S-(+)-enantiomer of this compound is a more potent and balanced serotonin-dopamine releasing agent, while the R-(-)-enantiomer is more selective for serotonin release.[3][9]

Data Presentation: Monoamine Releasing Potency
CompoundSERT EC50 (nM)DAT EC50 (nM)NET EC50 (nM)Reference(s)
Racemic this compound (αET)23.2232640[5][6]
(+)-Etryptamine ((+)-αET)3661610[9]
(-)-Etryptamine ((-)-αET)41>10,000>10,000[9]

Table 1: Monoamine Releasing Potency of this compound and its Enantiomers. EC50 values represent the concentration of the compound that elicits a half-maximal release of the respective monoamine.

Receptor Binding Profile

While its primary action is monoamine release, this compound also interacts with various serotonin receptors, albeit with lower affinity. The (+)-enantiomer shows partial agonist activity at the 5-HT2A receptor, which may contribute to its psychoactive effects.[9]

Data Presentation: Receptor and Transporter Binding Affinities
TargetRacemic this compound (Ki, nM)(+)-Etryptamine (Ki, nM)(-)-Etryptamine (Ki, nM)Reference(s)
5-HT2A>10,000 (EC50)1,250 (EC50, 61% Emax)Inactive[9]
SERT----
DAT----
NET----
Monoamine Oxidase Inhibition

This compound is a reversible inhibitor of monoamine oxidase A (MAO-A), which contributes to its overall effect of increasing synaptic monoamine levels by reducing their metabolic degradation.[3][10]

Data Presentation: Monoamine Oxidase Inhibition
EnzymeRacemic this compound (IC50)Reference(s)
MAO-A260 µM (in vitro)[3]
MAO-B--

Table 3: Monoamine Oxidase Inhibitory Potency of this compound. IC50 values represent the concentration of the compound that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Monoamine Release

Etryptamine_Signaling_Pathway This compound This compound (αET) Transporter Monoamine Transporter (SERT, DAT, NET) This compound->Transporter Substrate binding and transport MAO Monoamine Oxidase (MAO) This compound->MAO Inhibition Presynaptic_Neuron Presynaptic Neuron Transporter->Presynaptic_Neuron Internalization Synaptic_Cleft Synaptic Cleft Transporter->Synaptic_Cleft Release Presynaptic_Neuron->Transporter Transporter reversal VMAT2 VMAT2 Presynaptic_Neuron->VMAT2 Disruption of vesicular storage Vesicle Synaptic Vesicle Monoamines_Vesicle Monoamines (5-HT, DA, NE) Monoamines_Cytoplasm Cytoplasmic Monoamines Monoamines_Vesicle->Monoamines_Cytoplasm Release into cytoplasm Monoamines_Cytoplasm->Transporter Efflux Monoamines_Cytoplasm->MAO Metabolism Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Receptor activation Metabolites Inactive Metabolites MAO->Metabolites

Caption: Signaling pathway of this compound-induced monoamine release.

Experimental Workflow for Characterizing a Monoamine Releasing Agent

Experimental_Workflow Start Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay (SERT, DAT, NET) Start->Binding_Assay Uptake_Assay Synaptosomal Uptake Assay ([3H]5-HT, [3H]DA, [3H]NE) Start->Uptake_Assay Release_Assay Synaptosomal Release Assay (Preloaded with [3H]monoamines) Start->Release_Assay Receptor_Screening Receptor Binding/Functional Assays (e.g., 5-HT2A) Start->Receptor_Screening MAOI_Assay MAO Inhibition Assay Start->MAOI_Assay Data_Analysis Data Analysis and Pharmacological Profile Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis In_Vivo_Microdialysis In Vivo Microdialysis (Measurement of extracellular monoamine levels) Release_Assay->In_Vivo_Microdialysis Confirmation of in vivo releasing activity Release_Assay->Data_Analysis In_Vivo_Microdialysis->Data_Analysis Receptor_Screening->Data_Analysis MAOI_Assay->Data_Analysis

References

The Pharmacological Profile of Alpha-Ethyltryptamine (AET): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ethyltryptamine (AET), a synthetic tryptamine derivative, possesses a complex pharmacological profile that has been the subject of scientific inquiry for decades. Initially explored as an antidepressant, its psychoactive properties led to its classification as a controlled substance. This technical guide provides an in-depth overview of the pharmacological characteristics of AET, focusing on its interactions with monoamine transporters and receptors, its enzymatic inhibition properties, and its in vivo effects. The information is presented to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Monoamine Transporter Interactions

AET's primary mechanism of action involves its interaction with monoamine transporters, acting as a releasing agent for serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This action is central to its psychoactive and physiological effects.

Quantitative Data on Monoamine Transporter Substrate Activity

The following table summarizes the in vitro potency of AET as a releasing agent at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

TransporterEC50 (nM)Reference
SERT 23.2[1][2]
DAT 232[1][2]
NET 640[1][2]

EC50 (Half-maximal effective concentration) represents the concentration of AET required to elicit 50% of the maximal neurotransmitter release.

Experimental Protocol: In Vitro Monoamine Release Assay

A common method to determine the monoamine-releasing properties of a compound like AET is through an in vitro assay using rat brain tissue slices or synaptosomes.

Objective: To measure the amount of radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE) released from preloaded brain tissue upon exposure to AET.

Methodology:

  • Tissue Preparation: Rat brain regions rich in the desired monoamine transporters (e.g., striatum for DAT, hippocampus for SERT) are dissected and sliced or homogenized to prepare synaptosomes.

  • Radiolabel Loading: The tissue preparation is incubated with a solution containing the radiolabeled monoamine, allowing for its uptake into the presynaptic terminals.

  • Washing: The tissue is washed with a buffer solution to remove excess extracellular radiolabel.

  • Drug Incubation: The preloaded tissue is then incubated with various concentrations of AET.

  • Sample Collection: At specified time points, the supernatant (containing the released radiolabel) is collected.

  • Quantification: The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 value of AET for monoamine release.

experimental_workflow_neurotransmitter_release cluster_preparation Tissue Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Dissect Brain Region prep2 Slice or Homogenize prep1->prep2 assay1 Radiolabel Loading prep2->assay1 assay2 Wash assay1->assay2 assay3 Incubate with AET assay2->assay3 assay4 Collect Supernatant assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 analysis2 Calculate EC50 analysis1->analysis2

In Vitro Neurotransmitter Release Assay Workflow.

Receptor Binding Affinity

AET also interacts directly with several serotonin receptor subtypes, although with lower affinity compared to its action at the monoamine transporters.

Quantitative Data on Serotonin Receptor Binding

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of AET and its enantiomers at various serotonin receptors.

ReceptorLigandKi (nM)EC50 (nM)Emax (%)Reference
5-HT1E S(+)AET1,580--[1]
R(-)AET2,265--[1]
5-HT1F S(+)AET4,849--[1]
R(-)AET8,376--[1]
5-HT2A Racemic AET->10,000-[1][2]
(+)AET-1,25061[1][2]
(-)AET-Inactive-[1][2]
Rat Brain 5-HT1 Racemic AET9,500 (IC50)--[1]

Ki (Inhibition constant) represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity. EC50 (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the agonist.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the Ki of AET for a specific serotonin receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound (AET).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of AET that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Monoamine Oxidase Inhibition

AET is also known to be a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.

Quantitative Data on MAO Inhibition
EnzymeIC50 (M)Reference
MAO 2.6 x 10⁻⁴[1][2]

IC50 (Half-maximal inhibitory concentration) is the concentration of AET required to inhibit 50% of the MAO enzyme activity.

Experimental Protocol: MAO Inhibition Assay

The inhibitory potential of AET on MAO activity can be determined using a fluorometric or radiometric assay.

Objective: To determine the IC50 of AET for MAO-A and MAO-B.

Methodology:

  • Enzyme Preparation: Purified MAO-A or MAO-B enzyme is used.

  • Assay Setup: The enzyme is incubated with a specific substrate (e.g., kynuramine for a fluorometric assay) in the presence of varying concentrations of AET.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The product of the enzymatic reaction is measured. In a fluorometric assay, the fluorescence of the product is quantified.

  • Data Analysis: The enzyme activity at each AET concentration is calculated and plotted to determine the IC50 value.

Signaling Pathways

The pharmacological effects of AET are mediated through complex intracellular signaling cascades initiated by its interaction with monoamine transporters and serotonin receptors. The partial agonism of (+)AET at the 5-HT2A receptor is of particular interest.

Gq_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects AET (+)AET HT2A 5-HT2A Receptor AET->HT2A binds Gq Gq Protein HT2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC activates Ca->PKC co-activates CellularResponse Cellular Response (e.g., neuronal excitability) PKC->CellularResponse

5-HT2A Receptor Gq Signaling Pathway.

In Vivo Pharmacology

The in vivo effects of AET in animal models are consistent with its in vitro pharmacological profile, demonstrating stimulant and psychoactive properties.

Behavioral Pharmacology

Drug discrimination studies in rats have been instrumental in characterizing the subjective effects of AET. In these studies, animals are trained to distinguish between the effects of AET and a saline control.

Experimental Design:

  • Training: Rats are trained in a two-lever operant chamber to press one lever after receiving an injection of AET and another lever after receiving saline to obtain a food reward.

  • Testing: Once the discrimination is learned, the animals are tested with different doses of AET to determine the dose-response curve. They are also tested with other psychoactive drugs to assess for cross-substitution, which indicates similar subjective effects.

  • Key Findings: Studies have shown that the discriminative stimulus effects of AET are dose-dependent and that other serotonergic and stimulant drugs can substitute for AET, suggesting a mixed pharmacological action.[3][4]

In Vivo Neurochemistry

In vivo microdialysis is a technique used to measure neurotransmitter levels in the brains of freely moving animals.

Experimental Design:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the nucleus accumbens).

  • Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate, which contains extracellular neurotransmitters, is collected at regular intervals.

  • Drug Administration: AET is administered, and changes in the levels of serotonin, dopamine, and norepinephrine in the dialysate are measured using techniques like high-performance liquid chromatography (HPLC).

  • Expected Outcome: Consistent with its in vitro profile, AET is expected to increase the extracellular concentrations of monoamine neurotransmitters in the brain.

Logical Relationship of Pharmacological Actions

The multifaceted pharmacological profile of AET, encompassing monoamine release, receptor interaction, and enzyme inhibition, contributes to its complex overall effects.

logical_relationship cluster_actions Primary Pharmacological Actions cluster_effects Downstream Neurochemical and Physiological Effects cluster_outcomes Behavioral and Psychoactive Outcomes AET Alpha-Ethyltryptamine (AET) Release Monoamine Releasing Agent (SERT > DAT > NET) AET->Release Receptor Serotonin Receptor Partial Agonist (5-HT2A) AET->Receptor MAOI Weak MAO Inhibitor AET->MAOI Increase5HT Increased Synaptic 5-HT Release->Increase5HT IncreaseDA Increased Synaptic DA Release->IncreaseDA IncreaseNE Increased Synaptic NE Release->IncreaseNE Postsynaptic Direct Postsynaptic Receptor Activation Receptor->Postsynaptic ReducedMetabolism Reduced Monoamine Metabolism MAOI->ReducedMetabolism Psychoactive Psychoactive Effects Increase5HT->Psychoactive Stimulant Stimulant Effects IncreaseDA->Stimulant IncreaseNE->Stimulant Postsynaptic->Psychoactive ReducedMetabolism->Increase5HT ReducedMetabolism->IncreaseDA ReducedMetabolism->IncreaseNE Stimulant->Psychoactive

Logical Relationship of AET's Pharmacological Actions.

Conclusion

Alpha-ethyltryptamine exhibits a complex pharmacological profile characterized by its primary action as a monoamine releasing agent with a preference for the serotonin transporter. Additionally, it demonstrates partial agonism at 5-HT2A receptors and weak monoamine oxidase inhibition. This combination of activities results in a unique spectrum of psychoactive and stimulant effects. A thorough understanding of its multifaceted interactions with the central nervous system is crucial for researchers investigating its mechanisms of action and for professionals involved in drug development and regulatory affairs. The experimental protocols and data presented in this guide provide a foundational resource for further scientific exploration of AET and related compounds.

References

Etryptamine's Interaction with Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of etryptamine, also known as α-ethyltryptamine (AET), at various serotonin (5-HT) receptors. This compound is a psychoactive compound of the tryptamine class that has been studied for its complex pharmacological profile, which includes interactions with multiple neurotransmitter systems. This document focuses specifically on its affinity for serotonin receptors, presenting quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Quantitative Receptor Binding Affinity of this compound

The following tables summarize the binding affinities and functional activities of this compound and its enantiomers at various human serotonin receptors and the serotonin transporter (SERT). The data has been compiled from multiple sources to provide a comparative overview. Lower Ki, IC50, and EC50 values indicate a higher affinity or potency.

Receptor/TransporterLigandValue TypeValue (nM)Reference
5-HT1A This compoundWeak Affinity-[1]
5-HT1E S(+)AETKi1,580[2]
R(-)AETKi2,265[2]
5-HT1F S(+)AETKi4,849[2]
R(-)AETKi8,376[2]
5-HT2A This compoundEC50> 10,000[1]
(+)AETEC501,250[1]
(-)AETEC50> 10,000[1]
5-HT2B This compoundWeak Affinity-[1]
SERT This compoundEC5023.2[3][4]

Note: "Weak Affinity" indicates that the source mentioned a low affinity without providing a specific quantitative value.

Experimental Protocols: Radioligand Displacement Assay

The binding affinity of this compound for serotonin receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Materials and Reagents
  • Cell Membranes: Prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope. For example, [3H]ketanserin for the 5-HT2A receptor or [3H]8-OH-DPAT for the 5-HT1A receptor.

  • Test Compound: this compound hydrochloride or acetate salt, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Binding Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, with the pH adjusted to 7.4.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM ketanserin for 5-HT2A).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Vials: For quantifying radioactivity.

  • 96-well Plates: For performing the assay.

Procedure
  • Preparation of Reagents: Thaw the cell membrane preparation on ice and resuspend in ice-cold binding buffer to a predetermined protein concentration (e.g., 10-20 µ g/well ).

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding, add only the radioligand and cell membranes. For non-specific binding, add the radioligand, cell membranes, and a high concentration of the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using a non-linear regression analysis to determine the IC50 value of this compound, which is the concentration that displaces 50% of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Displacement Assay

Radioligand_Displacement_Assay cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) add_components Add Components to 96-well Plate prep_reagents->add_components Dispense incubation Incubate to Reach Equilibrium add_components->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: 5-HT1A Receptor

G_alpha_i_o_Signaling This compound This compound receptor 5-HT1A Receptor This compound->receptor Binds g_protein Gαi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases Production

Caption: Gαi/o-coupled signaling pathway of the 5-HT1A receptor.

Signaling Pathway: 5-HT2A Receptor

G_alpha_q_11_Signaling This compound This compound receptor 5-HT2A Receptor This compound->receptor Binds g_protein Gαq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 Mediates pkc PKC Activation dag->pkc Mediates

Caption: Gαq/11-coupled signaling pathway of the 5-HT2A receptor.

References

Etryptamine (α-Ethyltryptamine): A Historical and Pharmacological Review of a Withdrawn Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Etryptamine, also known as α-ethyltryptamine (AET), is a tryptamine derivative first synthesized in 1947.[1][2] It was briefly marketed in the early 1960s as an antidepressant under the brand name Monase by the Upjohn Company.[3][4] Despite showing initial promise as a "psychic energizer," its clinical use was short-lived.[5][6] The drug was voluntarily withdrawn from the market shortly after its introduction due to a significant and dangerous side effect: agranulocytosis, a severe drop in white blood cells.[1][3] Initially believed to function primarily as a monoamine oxidase inhibitor (MAOI), subsequent research has revealed a more complex pharmacological profile, identifying it as a potent monoamine releasing agent, particularly for serotonin.[3][7] This dual mechanism of action likely contributed to both its antidepressant effects and its potential for abuse, which led to its classification as a Schedule I controlled substance in the United States in 1994.[1][4] This document provides a detailed historical and technical overview of this compound, from its development and brief clinical application to its withdrawal and modern pharmacological understanding.

Historical Context and Clinical Development

Discovery and Commercialization

α-Ethyltryptamine was first synthesized in 1947 by Snyder and Katz.[1] In the late 1950s, the Upjohn Company began investigating its therapeutic potential, developing the acetate salt, this compound acetate, for clinical use.[1][6] Marketed under the trade name Monase, it was introduced around 1961 as a novel, non-hydrazine antidepressant.[1][4] During its brief time on the market, it was administered to over 5,000 patients.[5][6]

Withdrawal from the Market

Monase was withdrawn from the U.S. market by Upjohn in 1962, approximately a year after its introduction.[1][3] The primary driver for this decision was the emergence of several cases of idiosyncratic agranulocytosis, a rare but potentially fatal condition characterized by a severe reduction in neutrophils, a type of white blood cell, which leaves patients highly susceptible to infection.[3][5] This serious adverse effect rendered the drug's risk-benefit profile unacceptable for the treatment of depression.[4]

Clinical Data

Clinical studies in the 1960s evaluated this compound for its antidepressant efficacy. The typical therapeutic dosage and observed side effects are summarized below.

ParameterDescription
Brand Name Monase[3][4]
Approved Indication Depression[3][4]
Typical Daily Dosage 30–40 mg/day[1][5]
Maximum Explored Dosage Up to 75 mg/day in depressed patients; 60-300 mg in schizophrenic patients.[1][5]
Reported Therapeutic Effects Antidepressant and "psychic energizer".[1][6]
Commonly Reported Side Effects Palpitations, nervousness, restlessness, insomnia, appetite loss, and sedation.[1][3]
Serious Adverse Effects Agranulocytosis (leading to withdrawal).[3][4][5]

Pharmacological Profile

This compound's mechanism of action is multifaceted, involving both inhibition of monoamine oxidase and the release of monoamine neurotransmitters. This complex profile distinguishes it from many other antidepressants of its era.

Mechanism of Action
  • Monoamine Oxidase Inhibition (MAOI): this compound is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3] It was initially developed based on this activity, which increases the synaptic availability of serotonin, norepinephrine, and dopamine by preventing their breakdown.[7] It demonstrates 50% MAO inhibition at a concentration of 2.6 × 10⁻⁴ M.[1][5]

  • Monoamine Releasing Agent: More recent research has established that this compound is also a potent serotonin (5-HT), norepinephrine (NE), and dopamine (DA) releasing agent, acting as a substrate for their respective transporters (SERT, NET, DAT).[3][7][8] Its primary action is on the serotonin transporter, making it a potent serotonin releasing agent (SRA).[5][7] This action is similar to that of MDMA and is believed to contribute significantly to its psychoactive effects.[4][7]

  • Serotonin Receptor Agonism: this compound also acts as a weak partial agonist at the 5-HT₂A receptor.[3] The (+)-enantiomer is a partial agonist with an EC₅₀ of 1,250 nM, while the racemic mixture and the (-)-enantiomer are functionally inactive at this receptor.[3][6]

Quantitative Pharmacology

The following table summarizes the in vitro pharmacological data for this compound, highlighting its potency as a monoamine releasing agent.

TargetParameterValue
Serotonin Transporter (SERT) EC₅₀ (Release)23.2 nM[1]
Dopamine Transporter (DAT) EC₅₀ (Release)232 nM[1]
Norepinephrine Transporter (NET) EC₅₀ (Release)640 nM[1]
Monoamine Oxidase (MAO) IC₅₀ (Inhibition)260 µM (0.26 mM)[1][3]
5-HT₂A Receptor EC₅₀ (Agonism, (+)-enantiomer)1,250 nM[3][6]

Experimental Protocols

In Vitro Neurotransmitter Release Assay

A common method to determine the monoamine releasing capabilities of a compound like this compound involves using rat brain tissue slices preloaded with radiolabeled neurotransmitters.

Objective: To quantify the potency (EC₅₀) and efficacy of this compound in inducing the release of serotonin, dopamine, and norepinephrine from presynaptic terminals.

Methodology:

  • Tissue Preparation: Brain regions rich in the desired monoaminergic neurons (e.g., occipital cortex for serotonin) are dissected from rats.[5][6] The tissue is then sliced into thin sections (e.g., 300 µm) using a McIlwain tissue chopper.

  • Radiolabeling: The brain slices are incubated in a physiological buffer solution containing a low concentration of a radiolabeled monoamine (e.g., [³H]5-HT for serotonin, [³H]DA for dopamine, or [³H]NE for norepinephrine).[6] This allows the presynaptic terminals to take up and store the radiolabeled neurotransmitter.

  • Superfusion: After incubation, the slices are transferred to a superfusion apparatus. They are continuously perfused with fresh buffer to establish a stable baseline of spontaneous radioactive outflow.

  • Compound Administration: The slices are then exposed to increasing concentrations of this compound added to the perfusion buffer.

  • Sample Collection: Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) before, during, and after exposure to the drug.

  • Quantification: The amount of radioactivity in each collected fraction is measured using a liquid scintillation counter. The total radioactivity remaining in the tissue is also measured at the end of the experiment.

  • Data Analysis: The drug-evoked release is calculated as a percentage of the total radioactivity present in the tissue at the time of drug exposure. Concentration-response curves are generated, and EC₅₀ values (the concentration of the drug that produces 50% of the maximal effect) are calculated to determine potency.

Visualizations

Signaling and Logical Pathways

The following diagrams illustrate the mechanism of action of this compound and the logical progression leading to its withdrawal.

Etryptamine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse MAO MAO-A Vesicle Synaptic Vesicle (5-HT, DA, NE) Monoamines 5-HT, DA, NE (Cytosolic) Vesicle->Monoamines SERT SERT SERT->Monoamines Reuptake DAT DAT DAT->Monoamines Reuptake NET NET NET->Monoamines Reuptake Monoamines->MAO Metabolism Synaptic_Monoamines Synaptic 5-HT, DA, NE Monoamines->Synaptic_Monoamines Release This compound This compound (AET) This compound->MAO Inhibits This compound->SERT Reverses Transport This compound->DAT Reverses Transport This compound->NET Reverses Transport

Caption: this compound's dual mechanism at the presynaptic terminal.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Brain Dissection A2 Tissue Slicing A1->A2 A3 Incubation with Radiolabeled Neurotransmitter A2->A3 B1 Transfer Slices to Superfusion System A3->B1 B2 Establish Baseline (Buffer Perfusion) B1->B2 B3 Administer this compound (Increasing Concentrations) B2->B3 B4 Collect Superfusate Fractions B3->B4 C1 Measure Radioactivity (Scintillation Counting) B4->C1 C2 Calculate % Release C1->C2 C3 Generate Concentration- Response Curves C2->C3 C4 Determine EC50 Values C3->C4

Caption: Workflow for an in vitro neurotransmitter release assay.

Logical_Flow A This compound Properties B1 MAO Inhibition A->B1 B2 Monoamine Release (esp. Serotonin) A->B2 E Idiosyncratic Toxicity A->E C Increased Synaptic Monoamines B1->C B2->C D Antidepressant Effect ('Psychic Energizer') C->D F Agranulocytosis E->F G Market Withdrawal (1962) F->G

References

In Vitro Neurotransmitter Release Profile of Etryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etryptamine (alpha-ethyltryptamine or α-ET) is a psychoactive compound that has shown a complex pharmacological profile, including effects on multiple neurotransmitter systems. Understanding its in vitro activity is crucial for elucidating its mechanism of action and potential therapeutic applications or risks. This technical guide provides a comprehensive overview of the in vitro studies investigating the effects of this compound on the release of key monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This document summarizes quantitative data, details common experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a substituted tryptamine that was formerly marketed as an antidepressant under the trade name Monase but was withdrawn due to side effects.[1] It is known to act as a monoamine releasing agent, a mechanism shared with other psychoactive substances like amphetamine and MDMA.[1][2] This guide focuses on the in vitro evidence that characterizes this compound's potency and selectivity as a releaser of serotonin, dopamine, and norepinephrine.

Quantitative Data on this compound-Induced Neurotransmitter Release

In vitro studies have quantified the potency of racemic this compound and its individual stereoisomers in inducing the release of monoamine neurotransmitters. The half-maximal effective concentration (EC50) is a key metric used to determine the potency of a compound in eliciting a response, in this case, neurotransmitter release. Lower EC50 values indicate higher potency.

The following tables summarize the available quantitative data from in vitro neurotransmitter release assays.

Table 1: Monoamine Releasing Potency (EC50 values in nM) of Racemic this compound (α-ET)

CompoundSERT (5-HT Release)DAT (DA Release)NET (NE Release)
Racemic α-ET23.2[3][4]232[3][4]640[3][4]

Table 2: Monoamine Releasing Potency (EC50 values in nM) of this compound Isomers

CompoundSERT (5-HT Release)DAT (DA Release)NET (NE Release)
(+)-α-ET21.778.6112
(-)-α-ET23.2232640

Data for isomers is presented as found in a comprehensive review, though specific citations for each isomer's values were not individually provided in the source material. It is noted that (+)-AET was found to be a potent releasing agent at SERT and DAT, with lower potency at the NET, whereas (−)-AET seemed more selective for SERT.[3][4]

Experimental Protocols

The following protocols are representative of the methodologies used in in vitro studies to determine the effect of this compound on neurotransmitter release. These are synthesized from various sources describing standard procedures in the field.

Synaptosome Preparation from Rat Brain Tissue

Synaptosomes, which are isolated presynaptic terminals, are a common in vitro model for studying neurotransmitter release.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine)

  • Homogenization buffer (e.g., 0.32 M sucrose in 10 mM Tris buffer, pH 7.4)

  • Protease and phosphatase inhibitors

  • Sucrose gradients (e.g., 0.8 M and 1.2 M sucrose)

  • Krebs-Ringer phosphate buffer (KRB)

Procedure:

  • Euthanize the rat and rapidly dissect the brain region of interest on ice.

  • Homogenize the tissue in ice-cold homogenization buffer using a glass/Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

  • Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 pellet).

  • Resuspend the P2 pellet in homogenization buffer and layer it onto a discontinuous sucrose gradient.

  • Centrifuge the gradient at 50,000 x g for 60 minutes at 4°C.

  • Collect the synaptosomal fraction from the interface of the sucrose layers.

  • Wash the synaptosomes by resuspending in KRB and centrifuging at 17,000 x g for 15 minutes at 4°C.

  • Resuspend the final synaptosomal pellet in KRB for use in release assays.

Neurotransmitter Release Assay Using Radiolabeled Substrates

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

Materials:

  • Prepared synaptosomes

  • Radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE)

  • Krebs-Ringer buffer (KRB)

  • This compound solutions of varying concentrations

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Pre-incubate the synaptosomes with the respective radiolabeled neurotransmitter (e.g., 10 nM [³H]5-HT) for 30 minutes at 37°C to allow for uptake.

  • Wash the synaptosomes with fresh KRB to remove excess radiolabel. This is often done by transferring the synaptosomes to a superfusion apparatus with filter paper.

  • Initiate a continuous flow of KRB over the synaptosomes and collect fractions at regular intervals (e.g., every 5 minutes) to establish a baseline of spontaneous release.

  • After establishing a stable baseline, switch to a KRB solution containing a specific concentration of this compound.

  • Continue collecting fractions to measure the drug-induced release of the radiolabeled neurotransmitter.

  • At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Add scintillation fluid to each collected fraction and the lysed synaptosome sample.

  • Quantify the radioactivity in each sample using a liquid scintillation counter.

  • Calculate the percentage of release for each fraction relative to the total radioactivity.

  • Plot the percentage of release against the concentration of this compound to determine the EC50 value.

Visualizations

Signaling Pathway of this compound-Induced Neurotransmitter Release

This compound acts as a substrate for monoamine transporters (SERT, DAT, and NET). It is transported into the presynaptic neuron, which leads to a reversal of the transporter's normal function, causing the efflux of neurotransmitters from the cytoplasm into the synaptic cleft.[5][6]

Etryptamine_Mechanism cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Presynaptic Neuron This compound This compound Transporter Monoamine Transporter (SERT, DAT, NET) This compound->Transporter 1. Binds to Transporter Neurotransmitter_out Neurotransmitter (5-HT, DA, NE) Transporter->Neurotransmitter_out Etryptamine_in This compound Transporter->Etryptamine_in 2. Transported into neuron Etryptamine_in->Transporter 3. Induces Transporter Reversal Neurotransmitter_in Neurotransmitter (5-HT, DA, NE) Neurotransmitter_in->Transporter 4. Efflux via Reversed Transporter Vesicle Synaptic Vesicle Neurotransmitter_in->Vesicle Storage Vesicle->Neurotransmitter_in Release from Vesicle

Caption: Mechanism of this compound-induced neurotransmitter release.

Experimental Workflow for In Vitro Neurotransmitter Release Assay

The following diagram outlines the key steps in a typical in vitro neurotransmitter release assay using synaptosomes.

Release_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue 1. Brain Tissue Dissection Homogenize 2. Homogenization Tissue->Homogenize Centrifuge1 3. Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 4. High-Speed Centrifugation Centrifuge1->Centrifuge2 Gradient 5. Sucrose Gradient Centrifugation Centrifuge2->Gradient Synaptosomes 6. Isolate Synaptosomes Gradient->Synaptosomes Preload 7. Preload with Radiolabeled Neurotransmitter Synaptosomes->Preload Wash 8. Wash to Remove Excess Radiolabel Preload->Wash Baseline 9. Establish Baseline Release Wash->Baseline Add_Drug 10. Add this compound Baseline->Add_Drug Collect 11. Collect Fractions Add_Drug->Collect Scintillation 12. Scintillation Counting Collect->Scintillation Calculate 13. Calculate % Release Scintillation->Calculate EC50 14. Determine EC50 Calculate->EC50

Caption: Workflow for neurotransmitter release assay.

Discussion

The in vitro data clearly demonstrate that this compound is a potent serotonin releasing agent, with approximately 10-fold and 28-fold selectivity for SERT over DAT and NET, respectively.[2] The (+)-isomer appears to be a more potent dopamine and norepinephrine releaser than the (-)-isomer, which shows greater selectivity for serotonin release.[3][4] This profile as a potent serotonin releaser is consistent with its classification as an entactogen.

The mechanism of action, via interaction with and reversal of monoamine transporters, is a well-established paradigm for this class of compounds. The experimental protocols outlined provide a robust framework for the in vitro characterization of novel psychoactive substances and potential therapeutic agents targeting the monoamine systems.

Conclusion

This technical guide has summarized the key in vitro findings on the effects of this compound on neurotransmitter release. The quantitative data highlight its potent activity at the serotonin transporter, and the detailed experimental protocols provide a methodological basis for further research in this area. The provided visualizations offer a clear understanding of the molecular mechanisms and experimental procedures involved. This information is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

References

Etryptamine's Labyrinth: A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Etryptamine (α-ethyltryptamine or AET), a substituted tryptamine, holds a unique position in psychopharmacology. Initially developed as an antidepressant under the trade name Monase in the 1960s, its complex pharmacological profile, including stimulant and entactogenic effects, led to its withdrawal and subsequent classification as a substance with high abuse potential.[1][2] This technical guide delves into the intricate structure-activity relationships (SAR) of this compound, providing a comprehensive overview of how molecular modifications influence its interaction with key neurological targets. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows, this document aims to equip researchers with a foundational understanding for future drug discovery and development endeavors.

Core Pharmacology: A Multi-Target Profile

This compound's effects are not mediated by a single receptor but rather through a complex interplay with multiple components of the monoaminergic system. It primarily acts as a releasing agent for serotonin, norepinephrine, and dopamine.[3] Additionally, it exhibits weak, reversible monoamine oxidase-A (MAO-A) inhibitory activity and functions as a partial agonist at certain serotonin receptors.[1][3]

Quantitative Structure-Activity Relationship Data

The affinity and functional activity of this compound and its analogs have been characterized at various receptors and transporters. The following tables summarize the key quantitative data, providing a comparative view of the impact of structural modifications.

Serotonin Receptor Binding Affinities

Substitutions on the indole nucleus and the ethylamine side chain of the tryptamine scaffold significantly alter the binding affinity for various serotonin (5-HT) receptor subtypes.

Compound5-HT1A (Ki, nM)5-HT1E (Ki, nM)5-HT1F (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)5-HT6 (Ki, nM)
Tryptamine->10,000-----
This compound (racemic) -------
(S)-(+)-Etryptamine-1,5804,849----
(R)-(-)-Etryptamine-2,2658,376----
α-Methyltryptamine (α-MeT)-------
N,N-Dimethyltryptamine (DMT)1,070--108491,8603,360
Psilocin (4-HO-DMT)129--404.6221,000
5-MeO-DMT16--61.511.51151,150

Note: '-' indicates data not available in the cited sources. Data is aggregated from multiple sources and experimental conditions may vary.[4][5][6]

Monoamine Transporter Activity

This compound's stimulant properties are largely attributed to its function as a monoamine releasing agent.

CompoundSERT (EC50, nM)DAT (EC50, nM)NET (EC50, nM)
This compound (racemic) 23.2232640
α-Methyltryptamine (α-MeT)21.778.6112

EC50 values represent the concentration for 50% maximal release.

5-HT2A Receptor Functional Activity

The psychedelic potential of tryptamines is often linked to their agonist activity at the 5-HT2A receptor.

CompoundAssay TypeEC50 (nM)Emax (%)
This compound (racemic) Calcium Mobilization>10,000-
(S)-(+)-EtryptamineCalcium Mobilization1,25061
(R)-(-)-EtryptamineCalcium Mobilization>10,000Inactive

Emax is the maximal effect relative to a full agonist.[1]

Key Experimental Protocols

The quantitative data presented above are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays such as calcium flux measurements.

Competitive Radioligand Binding Assay (Generalized Protocol)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a target receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest.[7]

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-ketanserin for 5-HT2A receptors).[7]

  • Test Compounds: this compound and its analogs.

  • Binding Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, at a physiological pH.[8]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to determine non-specific binding.

  • Glass Fiber Filters: For separating bound from free radioligand.

  • Scintillation Cocktail: For quantifying radioactivity.

2. Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).[9]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[7]

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Calcium Mobilization Assay (Generalized Protocol)

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.[10]

1. Materials and Reagents:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[10]

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM).[11]

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with a calcium source.

  • Test Compounds: this compound and its analogs.

  • Reference Agonist: (e.g., Serotonin) for antagonist mode.

  • Fluorescence Plate Reader: Equipped with injectors for compound addition.

2. Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[11]

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer.[10]

  • Compound Addition: For agonist testing, add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration (e.g., EC80) of the reference agonist.[11]

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound/agonist using a fluorescence plate reader.[11]

3. Data Analysis:

  • Calculate the change in fluorescence in response to the compound addition.

  • For agonists, plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

  • For antagonists, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Visualizing the Core Concepts

To better illustrate the relationships and processes discussed, the following diagrams have been generated using the DOT language.

General Structure-Activity Relationships of this compound cluster_indole Indole Ring Modifications cluster_sidechain Side Chain Modifications 5-Substitution 5-Substitution (e.g., -OH, -OCH3) Generally increases affinity for 5-HT1A and 5-HT2A/C receptors. 4-Substitution 4-Substitution (e.g., -OH, -OAc) Can increase 5-HT2A affinity. alpha-Ethyl α-Ethyl Group (this compound) Increases monoamine release. Decreases 5-HT2A agonist activity compared to α-methyl. N-Alkylation N,N-Dialkylation (e.g., DMT) Increases affinity for multiple 5-HT receptors. This compound Core This compound Scaffold This compound Core->5-Substitution Modifies This compound Core->4-Substitution Modifies This compound Core->alpha-Ethyl Defines This compound Core->N-Alkylation Modifies

Caption: Key SAR trends for this compound and related tryptamines.

Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Preparation (Cell Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Prep->Incubation Ligand_Prep Radioligand Preparation ([3H]-Ligand) Ligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound Analogs) Compound_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates bound/free ligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki determination) Counting->Data_Analysis

Caption: A typical workflow for a competitive radioligand binding assay.

5-HT2A Receptor Gq Signaling Pathway Agonist 5-HT2A Agonist (e.g., (+)-Etryptamine) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Increased Intracellular Ca2+ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Canonical Gq signaling cascade activated by 5-HT2A receptor agonists.

Conclusion

The structure-activity relationship of this compound is a multifaceted area of study, reflecting its diverse pharmacological profile. Key structural modifications, such as substitutions on the indole ring and alterations to the ethylamine side chain, have profound effects on its affinity and functional activity at a range of serotonin receptors and monoamine transporters. A thorough understanding of these SAR principles, grounded in robust quantitative data from well-defined experimental protocols, is crucial for the rational design of novel compounds with tailored pharmacological properties. This guide provides a foundational framework to aid researchers in navigating the complexities of this compound's SAR and to inspire further exploration in the development of new chemical entities targeting the serotonergic system.

References

Preclinical Profile of Alpha-Ethyltryptamine: An Examination of its Stimulant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical data on the stimulant effects of alpha-ethyltryptamine (AET). AET, a tryptamine derivative, has demonstrated a complex pharmacological profile, acting as a central nervous system stimulant with properties that overlap with classic stimulants and entactogens. This document synthesizes key quantitative data from rodent studies, details the experimental protocols used to elicit these findings, and visualizes the proposed mechanisms of action.

Quantitative Data Summary

The stimulant effects of alpha-ethyltryptamine have been quantified through various preclinical assays, primarily focusing on locomotor activity and its interaction with monoaminergic systems. The data presented below is collated from multiple studies to provide a comparative analysis.

Locomotor Activity Studies

AET has been shown to dose-dependently increase locomotor activity in rodents, a hallmark of central nervous system stimulants.

SpeciesDoses (mg/kg)Route of AdministrationKey FindingsReference
Rat5, 10, 20Not SpecifiedSignificantly increased locomotor activity at all doses.[1]
Mouse2-30Not SpecifiedIncreased locomotor activity with a slow onset and prolonged duration, particularly at higher doses (10-30 mg/kg).[2]
Mouse5, 10, 20Not SpecifiedSignificantly increased horizontal and global motor activity over a 2-hour session.[2]
Monoamine Release & Transporter Interaction

AET's stimulant properties are largely attributed to its ability to act as a releasing agent for key monoamine neurotransmitters.

AssayNeurotransmitterEC50 (nM)NotesReference
Transporter Mediated ReleaseDopamine (DA)< 165Racemic AET[3]
Transporter Mediated ReleaseSerotonin (5-HT)3.4 (PAL-287, a related compound)AET is a potent 5-HT releaser.[3]
Transporter Mediated ReleaseNorepinephrine (NE)>10-fold less potent than DA/5-HT releaseRacemic AET[3]
Transporter Mediated ReleaseDopamine (DA)12.6 (PAL-287)[3]
Transporter Mediated ReleaseNorepinephrine (NE)11.1 (PAL-287)[3]
Serotonin Receptor Binding and Functional Activity

AET and its isomers also interact directly with serotonin receptors, contributing to its complex pharmacological profile.

ReceptorIsomerAssayKi (nM)EC50 (nM)EfficacyReference
5-HT2ARacemic AETCalcium Mobilization>10,00021% (Weak Partial Agonist)[4]
5-HT2A(+)-AET (S-isomer)Calcium Mobilization1,25061% (Partial Agonist)[2][3]
5-HT2A(-)-AET (R-isomer)Calcium MobilizationInactive at 10 µM[3]
5-HT1ES(+)-AETBinding1,580[5]
5-HT1FS(+)-AETBinding4,849[5]
5-HT1ER(-)-AETBinding2,265[5]
5-HT1FR(-)-AETBinding8,376[5]
Monoamine Oxidase Inhibition

AET also exhibits properties as a monoamine oxidase inhibitor (MAOI), which can contribute to its overall stimulant and psychoactive effects.

EnzymeIC50NotesReference
MAO-A260 µM (in vitro)Reversible inhibitor.[4]
MAO-A80% inhibition (in vivo)[2][5]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that form the basis of our understanding of AET's stimulant effects.

Locomotor and Investigatory Activity Assessment
  • Apparatus: Behavioral Pattern Monitor.

  • Subjects: Male Sprague-Dawley rats.

  • Procedure: Following administration of AET (5, 10, or 20 mg/kg) or vehicle, rats were placed in the Behavioral Pattern Monitor. This apparatus quantifies both locomotor activity (e.g., distance traveled, speed) and investigatory behaviors (e.g., rearing, hole-poking). The activity was monitored for a specified period, typically over a 2-hour session.

  • Pretreatment Studies: To investigate the role of serotonin, a separate group of animals was pretreated with the serotonin reuptake inhibitor fluoxetine (10 mg/kg) before AET administration. Attenuation of AET-induced hyperactivity by fluoxetine suggests a serotonergic mechanism.[1][2]

Neurotransmitter Release Assays
  • Preparation: Synaptosomes were generated from rat brain homogenate.

  • Procedure: The prepared synaptosomes were incubated with radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]DA, [3H]NE). After loading, the synaptosomes were exposed to various concentrations of AET or its isomers. The amount of radiolabeled neurotransmitter released into the supernatant was then measured to determine the compound's efficacy and potency as a releasing agent. EC50 values were calculated to represent the concentration at which half-maximal release was observed.

Receptor Binding and Functional Assays
  • Binding Assays: Cell membranes expressing the target receptor (e.g., 5-HT2A) were incubated with a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the test compound (AET or its isomers). The ability of the test compound to displace the radioligand was measured, and the inhibition constant (Ki) was calculated to determine binding affinity.

  • Functional Assays (Calcium Mobilization): Cells expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye were used. Upon agonist binding to the Gq-coupled 5-HT2A receptor, intracellular calcium levels increase. This change in calcium concentration was measured by detecting the fluorescence of the dye. The concentration of the compound that produced a half-maximal response (EC50) and the maximum response relative to a full agonist (Emax) were determined to characterize the compound's functional activity as an agonist, partial agonist, or antagonist.[6]

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the stimulant effects of alpha-ethyltryptamine.

AET_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AET Alpha-Ethyltryptamine (AET) SERT Serotonin Transporter (SERT) AET->SERT Substrate/ Releaser DAT Dopamine Transporter (DAT) AET->DAT Substrate/ Releaser NET Norepinephrine Transporter (NET) AET->NET Substrate/ Releaser MAO_A Monoamine Oxidase A (MAO-A) AET->MAO_A Inhibitor HT2A 5-HT2A Receptor AET->HT2A Partial Agonist ((+)-isomer) Serotonin Serotonin (5-HT) ↑ SERT->Serotonin Efflux Dopamine Dopamine (DA) ↑ DAT->Dopamine Efflux Norepinephrine Norepinephrine (NE) ↑ NET->Norepinephrine Efflux Vesicle Synaptic Vesicle (5-HT, DA, NE) Vesicle->SERT Release Vesicle->DAT Release Vesicle->NET Release Serotonin->HT2A Agonist Stimulant_Effect Stimulant Effects (Increased Locomotor Activity) Dopamine->Stimulant_Effect Signaling Norepinephrine->Stimulant_Effect Signaling HT2A->Stimulant_Effect Downstream Signaling

Caption: Proposed mechanism of action for alpha-ethyltryptamine's stimulant effects.

Locomotor_Activity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Acquisition & Analysis Subjects Rodent Subjects (Rats/Mice) Groups Grouping: - Vehicle Control - AET Dose 1 - AET Dose 2 - AET Dose n Subjects->Groups Administration Drug Administration (e.g., IP, SC) Groups->Administration Acclimation Acclimation Period Administration->Acclimation Monitoring Behavioral Monitoring in Locomotor Activity Chamber Acclimation->Monitoring Data_Collection Data Collection: - Distance Traveled - Rearing Frequency - Stereotypy Counts Monitoring->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis Results Results: Quantitative comparison of locomotor activity between groups Analysis->Results

Caption: General experimental workflow for assessing locomotor activity in rodents.

References

Etryptamine's Effects on Monoamine Oxidase (MAO) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Etryptamine, also known as alpha-ethyltryptamine (αET), is a tryptamine derivative that was developed and briefly marketed as an antidepressant in the 1960s under the brand name Monase.[1][2] Its mechanism of action was initially attributed to the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[2][3] Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[4][5] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine.[4] Dopamine is a substrate for both isoforms.[6] this compound has been identified as a reversible and selective inhibitor of MAO-A.[1][2] This guide provides a detailed overview of the quantitative data, experimental methodologies, and biochemical pathways related to this compound's interaction with MAO.

Quantitative Data Presentation

The inhibitory effects of this compound and its derivatives on monoamine oxidase have been quantified in several studies. The data consistently points towards a selective, albeit relatively weak, inhibition of the MAO-A isoform.

CompoundEnzyme TargetInhibition ValueValue TypeNotesSource(s)
This compound (αET)MAO2.6 x 10⁻⁴ M (260 µM)50% InhibitionIn vitro[7][8]
This compound (αET)MAO-A260 µMIC₅₀In vitro[1]
This compound (αET)MAO-A80% Inhibition% Inhibition---[7][8]
This compound (αET)MAO-A80-100% Inhibition% InhibitionIn vivo (10 mg/kg, rats)[1]
(+)-α-EthyltryptamineMAOSimilar to racemateActivity---[1]
(-)-α-EthyltryptamineMAOSimilar to racemateActivity---[1]
6-Hydroxy-αETMAO0% Inhibition at 10⁻³ M% InhibitionMajor metabolite; inactive[1][7][8]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Mechanism of Inhibition

This compound functions as a reversible inhibitor of MAO-A .[1][8] Unlike irreversible MAOIs, such as phenelzine or tranylcypromine, which form a covalent bond with the enzyme, reversible inhibitors bind non-covalently.[5] This means that the inhibition can be overcome by increasing the substrate concentration and that enzyme activity is restored after the drug is cleared from the system. The major metabolite of this compound, 6-hydroxy-αET, is inactive as an MAO inhibitor.[1][7] While its MAO-A inhibition was believed to be the source of its antidepressant effects, some sources suggest its stimulant and psychoactive properties may stem from other mechanisms, such as the release of serotonin, norepinephrine, and dopamine.[1][2][3]

Mandatory Visualizations

Biochemical Pathway of MAO-A Inhibition by this compound

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft Serotonin_pool Serotonin (5-HT) MAO_A MAO-A Serotonin_pool->MAO_A Metabolism Increased_5HT Increased 5-HT Concentration Serotonin_pool->Increased_5HT Release NE_pool Norepinephrine (NE) NE_pool->MAO_A Metabolism Increased_NE Increased NE Concentration NE_pool->Increased_NE Release Metabolites Inactive Metabolites MAO_A->Metabolites This compound This compound This compound->MAO_A Reversible Inhibition

Caption: MAO-A inhibition by this compound prevents neurotransmitter breakdown.

Experimental Workflow for In Vitro MAO Inhibition Assay

MAO_Assay_Workflow start Start prep_enzyme Prepare Enzyme Source (e.g., rat liver mitochondria) start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor prep_substrate Prepare Radiolabeled Substrate (e.g., ¹⁴C-5-HT for MAO-A) start->prep_substrate preincubation Pre-incubate Enzyme with this compound or Vehicle (30 min at 37°C) prep_enzyme->preincubation prep_inhibitor->preincubation add_substrate Initiate Reaction by Adding Substrate preincubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (e.g., add acid) incubation->stop_reaction extraction Extract Metabolites (e.g., with ethyl acetate) stop_reaction->extraction quantify Quantify Radioactivity (Scintillation Counting) extraction->quantify analysis Calculate % Inhibition and Determine IC₅₀ quantify->analysis end End analysis->end

Caption: Workflow for determining this compound's IC₅₀ value against MAO.

Logical Relationship of this compound's Pharmacological Effects

Etryptamine_Effects cluster_mechanisms Primary Mechanisms of Action cluster_effects Pharmacological Effects This compound This compound (α-Ethyltryptamine) MAO_Inhibition Reversible MAO-A Inhibition This compound->MAO_Inhibition Monoamine_Release Monoamine Releasing Agent (Serotonin, Norepinephrine, Dopamine) This compound->Monoamine_Release Antidepressant Antidepressant Effects MAO_Inhibition->Antidepressant Contributes to Monoamine_Release->Antidepressant Contributes to Stimulant CNS Stimulant Effects Monoamine_Release->Stimulant Primary Cause of Psychoactive Psychoactive/Entactogen Effects Monoamine_Release->Psychoactive Primary Cause of

Caption: this compound's dual mechanisms lead to its distinct effects.

Experimental Protocols

The determination of MAO inhibitory activity by this compound typically involves an in vitro radiometric assay. The following is a representative protocol synthesized from common methodologies in the field.

Objective: To determine the IC₅₀ value of this compound for MAO-A and MAO-B.

Materials:

  • Enzyme Source: Homogenates of rat liver or brain mitochondria, which are rich in both MAO-A and MAO-B.

  • Test Compound: this compound acetate or hydrochloride salt, dissolved in a suitable buffer to create a range of concentrations.

  • Substrates:

    • For MAO-A: Radiolabeled [¹⁴C]-Serotonin (5-Hydroxytryptamine).

    • For MAO-B: Radiolabeled [¹⁴C]-β-Phenylethylamine.

  • Reference Inhibitors (Controls):

    • For MAO-A: Clorgyline (irreversible) or Moclobemide (reversible).

    • For MAO-B: Selegiline (l-deprenyl).

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Stop Solution: Dilute acid (e.g., 2N HCl) to terminate the enzymatic reaction.

  • Extraction Solvent: A non-polar organic solvent like ethyl acetate or toluene/ethyl acetate mixture.

  • Scintillation Cocktail: For quantifying radioactivity.

Procedure:

  • Enzyme Preparation: The enzyme preparation (mitochondrial fraction) is diluted in phosphate buffer to achieve a suitable concentration for the assay.

  • Pre-incubation: Aliquots of the enzyme preparation are pre-incubated in test tubes with various concentrations of this compound or the vehicle (buffer) for a defined period, typically 30 minutes at 37°C.[9] This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is started by adding the specific radiolabeled substrate ([¹⁴C]-Serotonin for MAO-A or [¹⁴C]-β-Phenylethylamine for MAO-B) to each tube.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C. The duration is chosen to ensure the reaction rate is linear.

  • Reaction Termination: The reaction is stopped by adding the acid solution, which denatures the enzyme.

  • Product Extraction: The radiolabeled deaminated metabolite product is selectively extracted from the aqueous phase into the organic solvent by vortexing, followed by centrifugation to separate the layers. The unreacted substrate remains in the aqueous phase.

  • Quantification: An aliquot of the organic layer containing the radiolabeled metabolite is transferred to a scintillation vial, scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The amount of product formed is proportional to the measured radioactivity (counts per minute).

    • The percentage of inhibition for each this compound concentration is calculated relative to the control (vehicle-only) samples.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

Methodological & Application

Application Notes and Protocols for the Detection of Etryptamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and selective detection of etryptamine in biological matrices. The protocols outlined below are essential for researchers in forensic toxicology, clinical chemistry, and drug development who require robust and reliable analytical methods for quantifying this psychoactive substance. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for the analysis of tryptamines in biological samples.[1][2][3] Immunoassay techniques are also discussed as a screening tool.

Introduction to Analytical Approaches

The detection of this compound and other designer tryptamines in biological samples such as blood, plasma, and urine presents analytical challenges due to their low concentrations and the complexity of the matrices.[4][5] The most reliable and widely used methods for the definitive identification and quantification of these compounds are chromatographic techniques coupled with mass spectrometry.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the analysis of tryptamines due to its high sensitivity and specificity.[2] It allows for the direct analysis of aqueous samples with minimal sample preparation and can distinguish between structurally similar compounds.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the detection of tryptamines.[3][7] It often requires derivatization of the analytes to improve their volatility and chromatographic behavior.[7][8]

  • Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), can be used for initial screening of tryptamines.[9][10] While they offer rapid and high-throughput analysis, they may exhibit cross-reactivity with other structurally related compounds and positive results should be confirmed by a more specific method like LC-MS/MS or GC-MS.[3][10]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in the subsequent protocols. These values are indicative of the expected performance and may vary based on instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Performance for Tryptamine Analysis in Plasma

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Recovery (%)Reference
Psilocybin5 - 100-5~50[11][12]
Psilocin0.5 - 100-0.5~50[11][12]
4-AcO-DMT0.5 - 100-0.5~50[11]
4-HO-DPT0.5 - 100-0.5~50[11]
DMT0.5 - 500-0.5≥91[2]
DMT-NO0.25 - 125-0.25≥91[2]
Various Tryptamines1.0 - 5.0 (LOD range)1.0 - 5.0-72 - 90[13]

Table 2: GC-MS Method Performance for Tryptamine Analysis in Urine

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Recovery (%)Reference
Various Tryptamines50 - 10005 - 10--[7]
5-MeO-DiPT (LC-MS confirmation)25 - 15005--[7]

Table 3: Immunoassay Method Performance for Tryptamine Detection

Assay TypeAnalyteLower Limit of Detection (LLD)Cross-reactivityReference
ELISADimethyltryptamines (Bufotenine)1 µg/LN,N-dimethyltryptamine, N,N-dimethyl-5-methoxytryptamine[9][10]
BELISATryptamine0.14 mg/L-[14][15]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Plasma

This protocol is based on a validated method for the determination of various tryptamines in plasma.[11][12][16]

1. Sample Preparation: Protein Precipitation

  • To 200 µL of plasma, add an appropriate internal standard.

  • Add 700 µL of cold acetonitrile (0°C) to precipitate proteins.[6]

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or diphenyl column is often suitable for tryptamine analysis.[2][6][17]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile).[13][17]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analyte and internal standard.[13]

3. Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability according to established guidelines.[18]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_acn Add Cold Acetonitrile (700 µL) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Detection (MRM) ionization->detection data Data Acquisition & Processing detection->data

Workflow for LC-MS/MS analysis of this compound in plasma.
Protocol 2: GC-MS Analysis of this compound in Urine

This protocol outlines a general procedure for the detection of tryptamines in urine using GC-MS, which often requires a derivatization step.[7][8]

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • Enzymatic Hydrolysis: If targeting glucuronidated metabolites, incubate the urine sample with β-glucuronidase.[19]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).[19]

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent mixture.

  • Evaporation: Evaporate the eluate to dryness.

  • Derivatization: Reconstitute the residue in a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA) to improve volatility and chromatographic properties.[7]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.

  • Detection: The analysis can be performed in full scan mode for screening or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (optional) urine->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporate_gc Evaporate Eluate spe->evaporate_gc derivatize Derivatization evaporate_gc->derivatize inject_gc Inject into GC-MS derivatize->inject_gc separation_gc Gas Chromatographic Separation inject_gc->separation_gc ionization_gc Electron Ionization (EI) separation_gc->ionization_gc detection_gc Mass Detection (Scan or SIM) ionization_gc->detection_gc data_gc Data Acquisition & Processing detection_gc->data_gc

Workflow for GC-MS analysis of this compound in urine.

Signaling Pathways and Logical Relationships

The primary mechanism of action for tryptamine hallucinogens involves their interaction with serotonin receptors, particularly the 5-HT2A receptor.

Signaling_Pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Agonist Binding G_Protein Gq/G11 Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Responses (e.g., neuronal excitation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Simplified signaling pathway of this compound via the 5-HT2A receptor.

References

Experimental Design for In Vivo Studies of Etryptamine in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo study of Etryptamine (α-ethyltryptamine or AET) in rodent models. This document outlines detailed experimental protocols for key behavioral and physiological assays, summarizes quantitative data, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a psychoactive compound of the tryptamine class that exhibits a complex pharmacological profile. It acts as a monoamine oxidase inhibitor (MAOI), a serotonin-releasing agent, and a partial agonist at serotonin 5-HT₂A receptors.[1][2][3] These mechanisms contribute to its stimulant and potential psychedelic-like effects.[4][5] Robust and standardized experimental designs are crucial for accurately characterizing the in vivo effects of this compound and for assessing its therapeutic potential and abuse liability.

Key Signaling Pathways

This compound's multifaceted mechanism of action involves interaction with several key signaling pathways in the central nervous system.

MAOI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO->Monoamines Metabolizes Vesicles Synaptic Vesicles Monoamines->Vesicles Storage Monoamines_cleft Increased Monoamines Vesicles->Monoamines_cleft Release This compound This compound This compound->MAO Inhibits Receptors Postsynaptic Receptors Monoamines_cleft->Receptors Activates Signal Transduction Signal Transduction Receptors->Signal Transduction

Mechanism of Monoamine Oxidase Inhibition by this compound.

SRA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin Serotonin SERT->Serotonin Reuptake Vesicles Synaptic Vesicles Serotonin->Vesicles Storage Serotonin_cleft Increased Serotonin Vesicles->Serotonin_cleft Release This compound This compound This compound->SERT Promotes Efflux Receptors Postsynaptic 5-HT Receptors Serotonin_cleft->Receptors Activates Signal Transduction Signal Transduction Receptors->Signal Transduction

Mechanism of Serotonin Release by this compound.

5-HT2A Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

A standardized workflow is essential for reproducible results in behavioral and physiological pharmacology.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Habituation Habituation to Test Environment Animal_Acclimation->Habituation Drug_Preparation This compound Solution Preparation Administration Vehicle or this compound Administration (i.p., s.c.) Drug_Preparation->Administration Habituation->Administration Behavioral_Assay Behavioral Assay (e.g., Locomotor, HTR) Administration->Behavioral_Assay Physiological_Assay Physiological Assay (e.g., Body Temperature) Administration->Physiological_Assay Data_Collection Data Collection (Automated/Manual) Behavioral_Assay->Data_Collection Physiological_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

General Experimental Workflow for In Vivo Rodent Studies.
Locomotor Activity Assessment

Objective: To quantify the stimulant effects of this compound on spontaneous locomotor activity.

Apparatus:

  • Open field arena (e.g., 40 x 40 x 40 cm for mice; 100 x 100 x 40 cm for rats) equipped with automated photobeam detection systems or a video tracking system.

Procedure:

  • Habituation: Acclimate rodents to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Testing: Immediately after injection, place the animal in the center of the open field arena.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for a predefined period, typically 60-120 minutes. Data is often binned into 5- or 10-minute intervals to analyze the time course of the drug's effect.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Data Presentation:

SpeciesDose (mg/kg, i.p.)RoutePrimary OutcomeReference
Mouse2 - 30i.p.Significant increase in locomotor activity.[1][1]
Rat5, 10, 20i.p.Significant increase in locomotor activity.[4][4]
Head-Twitch Response (HTR) Assay

Objective: To assess the potential hallucinogenic-like effects of this compound, mediated by 5-HT₂A receptor activation.

Apparatus:

  • A standard rodent cage or a clear observation chamber.

  • A video camera positioned to provide a clear view of the animal's head.

Procedure:

  • Habituation: Allow the animal to acclimate to the observation chamber for 10-15 minutes prior to injection.

  • Drug Administration: Administer this compound or a positive control (e.g., DOI, psilocybin) or vehicle.

  • Observation: Immediately after injection, return the animal to the chamber and record its behavior for 30-60 minutes.

  • Scoring: A trained observer, blind to the treatment conditions, should manually count the number of head twitches from the video recording. A head twitch is a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with normal grooming or exploratory behavior.

Data Presentation:

SpeciesCompoundDose (mg/kg)OutcomeReference
RodentThis compound-Racemic this compound has been reported to not produce the head-twitch response.[1][1]
MouseTryptaminesVariousOther tryptamine derivatives are known to induce the head-twitch response.[6][6]

Note: While racemic this compound may not induce HTR, its individual enantiomers or metabolites might have different effects. Further investigation is warranted.

Body Temperature Measurement

Objective: To evaluate the thermoregulatory effects of this compound.

Apparatus:

  • Rectal thermometer for rodents or an implantable telemetry system.

  • Animal holding cages.

Procedure:

  • Baseline Measurement: Measure the baseline body temperature of each animal before drug administration.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Dose Measurements: Measure body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.

  • Handling: Handle animals gently and consistently to minimize stress-induced hyperthermia.

Data Presentation:

SpeciesCompoundGeneral Effect on Body TemperatureNotesReference
RodentTryptaminesHyperthermia or HypothermiaThe specific effect can depend on the compound, dose, and ambient temperature.[7][8][7][8]

General Considerations

  • Animals: Commonly used rodent strains include C57BL/6J and Swiss Webster mice, and Sprague-Dawley and Wistar rats. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Drug Preparation: this compound can be dissolved in sterile saline. The solution should be prepared fresh on the day of the experiment.

  • Controls: A vehicle control group is essential in all experiments. A positive control group (e.g., a known stimulant for locomotor activity, a known hallucinogen for HTR) can also be included to validate the assay.

  • Blinding: To minimize observer bias, the experimenter should be blind to the treatment conditions whenever possible, especially during behavioral scoring.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national guidelines for the humane treatment of laboratory animals.

References

Application Notes: Radioligand Binding Assay for Etryptamine at 5-HT Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etryptamine (α-ethyltryptamine or AET) is a psychoactive compound of the tryptamine class that has shown a complex pharmacological profile, including interaction with the serotonin (5-HT) system. Understanding the binding affinity of this compound for various 5-HT receptor subtypes is crucial for elucidating its mechanism of action and potential therapeutic applications. Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. This document provides a detailed protocol for conducting a competitive radioligand binding assay to characterize the interaction of this compound with 5-HT receptors and summarizes the available binding data.

Data Presentation: this compound Binding Affinity at 5-HT Receptors

The following table summarizes the available quantitative data on the binding affinity of this compound and its isomers for various 5-HT receptor subtypes. The data is presented as the inhibitory constant (Ki) or the half-maximal inhibitory/effective concentration (IC50/EC50). Lower values indicate a higher affinity or potency.

5-HT Receptor SubtypeCompoundSpeciesKᵢ (nM)IC₅₀ (nM)EC₅₀ (nM)Notes
5-HT₁ (mixed)Racemic this compoundRat9,500[1]Labeled with [³H]5-HT
5-HT₁ₑS(+)-EtryptamineHuman1,580[1]
R(-)-EtryptamineHuman2,265[1]
5-HT₁բS(+)-EtryptamineHuman4,849[1]
R(-)-EtryptamineHuman8,376[1]
5-HT₂ₐRacemic this compoundHuman>10,000[2]Weak partial agonist (Eₘₐₓ = 21%)[2]
S(+)-EtryptamineHuman1,250[1][2]Partial agonist (Eₘₐₓ = 61%)[1][2]
R(-)-EtryptamineHumanInactiveInactive up to 10 µM[2]
5-HT₂ₑRacemic this compoundRatWeak affinity noted in rat fundus preparation[1][2]
5-HT₁ₐThis compound-Data not available
5-HT₁ₑThis compound-Data not available
5-HT₁DThis compound-Data not available
5-HT₂CThis compound-Data not available
5-HT₃This compound-Data not available
5-HT₄This compound-Data not available
5-HT₅ₐThis compound-Data not available
5-HT₆This compound-Data not available
5-HT₇This compound-Data not available

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound at the 5-HT₂ₐ Receptor

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT₂ₐ receptor using a competitive binding assay with a specific radioligand.

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Ketanserin, a high-affinity antagonist for the 5-HT₂ₐ receptor.

  • Test Compound: this compound acetate salt.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₂ₐ antagonist (e.g., 10 µM Mianserin or Ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and vacuum filtration system.

  • Microplate scintillation counter.

2. Procedure:

  • Preparation of Reagents:

    • Thaw the frozen cell membrane preparation on ice.

    • Resuspend the membranes in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise (typically 50-100 µg protein per well).

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value for the 5-HT₂ₐ receptor (e.g., ~1-2 nM for [³H]Ketanserin).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Ketanserin solution, and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]Ketanserin solution, and 100 µL of the membrane suspension.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]Ketanserin solution, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mat completely.

    • Place the filter mat in a scintillation vial or a filter bag, add scintillation cocktail, and allow it to equilibrate.

    • Measure the radioactivity in each sample using a microplate scintillation counter. The counts are typically expressed in counts per minute (CPM).

3. Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

      • [L] is the concentration of the radioligand used.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) setup_plate Pipette into 96-well Plate (Total, Non-specific, Competition) prep_reagents->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filter Rapid Filtration (Separate Bound from Free Radioligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

5-HT₂ₐ Receptor Signaling Pathway

G This compound This compound (Agonist) receptor 5-HT2A Receptor This compound->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc Activates cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: Canonical Gq/11 signaling pathway of the 5-HT₂ₐ receptor.

References

Application of Etryptamine in neuroscience research models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Etryptamine in Neuroscience Research

Introduction

This compound (α-Ethyltryptamine, AET) is a psychoactive compound of the tryptamine class, historically developed as an antidepressant under the brand name Monase in the 1960s.[1][2] It was later withdrawn due to side effects, including the potential for agranulocytosis.[1][2] In neuroscience research, this compound serves as a valuable tool for investigating the complexities of monoaminergic systems. Its unique pharmacological profile as a monoamine oxidase inhibitor (MAOI), a monoamine releasing agent, and a serotonin receptor agonist allows for the study of multiple neurotransmitter pathways simultaneously.[1][2]

Mechanism of Action

This compound exhibits a complex mechanism of action, primarily targeting the serotonin, dopamine, and norepinephrine systems. Its effects are multifaceted and stereospecific:

  • Monoamine Release: this compound acts as a potent releasing agent for serotonin (5-HT), and to a lesser extent, dopamine (DA) and norepinephrine (NE), by acting as a substrate for their respective transporters (SERT, DAT, NET).[1][3][4] This action is not dependent on nerve impulses and involves carrier-mediated exchange.[4] The (+)-enantiomer is a potent serotonin-dopamine releasing agent (SDRA), while the (-)-enantiomer is more selective for serotonin.[2][3] Racemic this compound is approximately 10-fold more potent at inducing serotonin release than dopamine release and 28-fold more potent than for norepinephrine release.[2]

  • Serotonin Receptor Agonism: The hallucinogenic potential of tryptamines is often linked to the activation of 5-HT₂A receptors.[3] Racemic this compound and its (-) isomer are functionally inactive at 5-HT₂A receptors.[3][5] However, the (+)-Etryptamine isomer is a partial agonist at the 5-HT₂A receptor.[3][5] It also shows modest binding affinity for 5-HT₁E and 5-HT₁F receptors.[5]

  • Monoamine Oxidase Inhibition (MAOI): this compound is a reversible inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for the degradation of monoamine neurotransmitters.[2][3] This inhibition leads to increased synaptic concentrations of serotonin, norepinephrine, and dopamine.

These combined actions result in a significant elevation of extracellular monoamines, leading to its stimulant and mood-altering effects.[1]

Data Presentation

Table 1: Receptor and Transporter Activity of this compound and its Isomers

CompoundTargetAssay TypeValueUnitReference
(+)-Etryptamine5-HT₂ACalcium MobilizationEC₅₀ = 1,250nM[3][5]
(+)-Etryptamine5-HT₂ACalcium MobilizationEₘₐₓ = 61%[3][5]
Racemic this compound5-HT₂ACalcium MobilizationFunctionally Inactive-[3][5]
(-)-Etryptamine5-HT₂ACalcium MobilizationFunctionally Inactive-[3][5]
S(+)-Etryptamine5-HT₁EBinding AffinityKᵢ = 1,580nM[5]
R(-)-Etryptamine5-HT₁EBinding AffinityKᵢ = 2,265nM[5]
S(+)-Etryptamine5-HT₁FBinding AffinityKᵢ = 4,849nM[5]
R(-)-Etryptamine5-HT₁FBinding AffinityKᵢ = 8,376nM[5]
Racemic this compoundMAOInhibitionIC₅₀ = 2.6 x 10⁻⁴M[3]
(+)-EtryptamineSERTNeurotransmitter ReleasePotent Releasing Agent-[3]
(+)-EtryptamineDATNeurotransmitter ReleasePotent Releasing Agent-[3]
(-)-EtryptamineSERTNeurotransmitter ReleaseSelective Releasing Agent-[3]

Table 2: In Vivo Behavioral Effects of this compound in Rodent Models

ModelSpeciesCompoundParameterValueUnitReference
Drug DiscriminationRatThis compoundTraining Dose2.5mg/kg[6]
Drug DiscriminationRatThis compoundED₅₀1.3mg/kg[6]
Drug DiscriminationRat(+)-EtryptamineED₅₀1.3mg/kg[6]
Drug DiscriminationRat(-)-EtryptamineED₅₀1.6mg/kg[6]
Locomotor ActivityMouseThis compoundEffective Dose Range10 - 30mg/kg[3]
NeurotoxicityRatThis compoundDosing Regimen30 (8 doses, 12h intervals)mg/kg[2]

Experimental Protocols

Protocol 1: In Vitro Monoamine Release Assay

This protocol is designed to quantify the ability of this compound to induce the release of serotonin from brain tissue.

Objective: To measure this compound-induced [³H]5-HT release from rat occipital cortex slices.[3]

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit bicarbonate buffer

  • [³H]Serotonin ([³H]5-HT)

  • This compound solutions (various concentrations)

  • Scintillation counter and vials

  • Tissue chopper

Methodology:

  • Tissue Preparation: Euthanize rats and rapidly dissect the occipital cortex on ice. Prepare 300 µm thick slices using a tissue chopper.

  • Radiolabel Loading: Pre-incubate the cortical slices in Krebs-Henseleit buffer containing [³H]5-HT for 30 minutes at 37°C. This allows the serotonergic neurons to take up the radiolabeled serotonin.

  • Washing: Transfer the slices to a superfusion chamber and wash with fresh buffer for 60 minutes to remove excess extracellular [³H]5-HT.

  • Sample Collection (Baseline): Collect four consecutive 5-minute fractions of the superfusate to establish a stable baseline of spontaneous [³H]5-HT release.

  • Drug Application: Introduce this compound at the desired concentration into the superfusion buffer and collect subsequent 5-minute fractions for 30 minutes.

  • Quantification: At the end of the experiment, solubilize the tissue slices. Measure the radioactivity in the collected fractions and the tissue digest using a liquid scintillation counter.

  • Data Analysis: Express the amount of [³H]5-HT in each fraction as a percentage of the total radioactivity present in the tissue at the start of that collection period. This compound-induced release is calculated as the peak release above the established baseline.

Protocol 2: In Vivo Drug Discrimination Study

This protocol assesses the subjective, stimulus properties of this compound in rats, providing insight into its psychoactive effects.

Objective: To train rats to discriminate this compound from vehicle and test for generalization to other compounds.[6]

Materials:

  • Male Sprague-Dawley rats

  • Standard two-lever operant conditioning chambers

  • This compound (training drug)

  • Test compounds (e.g., (+) and (-) isomers, amphetamine)

  • Food pellets (reinforcement)

Methodology:

  • Training:

    • Rats are food-deprived to 85% of their free-feeding weight.

    • On training days, administer this compound (e.g., 2.5 mg/kg, IP) or saline vehicle 30 minutes before placing the rat in the operant chamber.

    • Reinforce lever presses on a variable interval schedule (e.g., VI-15s).[6]

    • If this compound was administered, only presses on the "drug-appropriate" lever are reinforced.

    • If saline was administered, only presses on the "vehicle-appropriate" lever are reinforced.

    • Continue training until rats reliably complete >80% of their initial responses on the correct lever.

  • Testing:

    • Once training criteria are met, substitution tests are performed.

    • Administer a dose of a test compound (e.g., different doses of this compound, its isomers, or other psychoactive drugs) instead of the training drug.

    • Place the rat in the chamber and allow it to respond. During test sessions, responses on either lever are reinforced to maintain responding.

    • The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.

  • Data Analysis:

    • Generate dose-response curves for each test compound.

    • "Full generalization" is considered to have occurred if a compound produces ≥80% drug-appropriate responding. "Partial generalization" is typically between 20% and 80%.

    • Calculate the ED₅₀ value, which is the dose that produces 50% drug-appropriate responding.[6]

Visualizations

Etryptamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO-A SERT SERT DAT DAT VMAT VMAT2 vesicle Synaptic Vesicle VMAT->vesicle Packages Monoamines Receptor 5-HT2A Receptor (Gq/11-coupled) PLC PLC Activation Receptor->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca AET This compound (AET) AET->MAO Inhibits (Reversible) AET->SERT Induces Reverse Transport (Release) AET->DAT Induces Reverse Transport (Release) AET->Receptor Agonism ((+)-isomer) In_Vitro_Release_Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis p1 Dissect Rat Occipital Cortex p2 Prepare 300 µm Slices p1->p2 e1 Load Slices with [³H]5-HT (30 min) p2->e1 e2 Wash Slices in Superfusion Chamber (60 min) e1->e2 e3 Collect Baseline Fractions (4 x 5 min) e2->e3 e4 Apply this compound & Collect Fractions (6 x 5 min) e3->e4 a1 Measure Radioactivity (Scintillation Counting) e4->a1 a2 Calculate % Release over Baseline a1->a2 end End a2->end start Start start->p1 Drug_Discrimination_Workflow cluster_training Training Phase (Daily) cluster_testing Testing Phase start Start: Food-Deprived Rats t1 Inject this compound (Drug Day) or Saline (Vehicle Day) start->t1 t2 Place in Operant Chamber (30 min post-injection) t1->t2 t3 Reinforce Correct Lever Press (Drug vs. Vehicle Lever) t2->t3 t4 Continue Until >80% Correct Responding t3->t4 s1 Inject Test Compound (e.g., AET isomer, new drug) t4->s1 Training Criteria Met s2 Place in Operant Chamber (Reinforce Both Levers) s3 Measure % Responses on Drug-Appropriate Lever analysis Data Analysis: Generate Dose-Response Curves Calculate ED₅₀ s3->analysis

References

Application Notes and Protocols for Etryptamine in Animal Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosage considerations, experimental protocols, and the underlying signaling pathways of Etryptamine (α-Ethyltryptamine, AET) for use in animal behavioral research.

Introduction

This compound, also known as α-Ethyltryptamine (AET), is a psychoactive compound of the tryptamine class. In preclinical research, it is often studied for its stimulant and empathogenic effects, which are thought to be mediated through its actions on serotonergic and dopaminergic systems.[1][2] This document outlines key considerations for designing and conducting animal behavioral studies with this compound, focusing on appropriate dosages, experimental design, and the molecular mechanisms of action.

Dosage and Administration

The appropriate dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific behavioral paradigm being investigated. The following tables summarize reported dosages from various studies.

Table 1: this compound (AET) Dosage in Rat Behavioral Studies
Behavioral AssayRoute of AdministrationDose Range (mg/kg)Observed EffectsReference(s)
Locomotor ActivityIntraperitoneal (i.p.)5 - 20Increased locomotor activity, decreased investigatory behavior.[3]
Drug DiscriminationIntraperitoneal (i.p.)2.5 (training dose)This compound serves as a discriminative stimulus. ED50 = 1.3 mg/kg.[2][4][5]
Drug DiscriminationIntraperitoneal (i.p.)0.4 - 7.8Generalization to DOM, PMMA, and (+)amphetamine stimuli.[2][5]
Table 2: this compound (AET) Dosage in Mouse Behavioral Studies
Behavioral AssayRoute of AdministrationDose Range (mg/kg)Observed EffectsReference(s)
Locomotor ActivityNot specified2 - 30Increased horizontal and global motor activity, decreased investigatory behavior.[1][6]
Head-Twitch Response (HTR)Subcutaneous (s.c.)Not specifiedNo significant head-twitch response observed.[6]
Head-Twitch Response (HTR)Not specified5Significant head-twitch response observed at a high dose.[7]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data in behavioral pharmacology. Below are outlines for key behavioral assays used to characterize the effects of this compound.

Locomotor Activity Assay

This assay is used to assess the stimulant or depressant effects of this compound on spontaneous motor activity.

  • Apparatus: An open-field arena, typically a square or circular enclosure, equipped with automated photobeam detectors or a video tracking system to monitor the animal's movement.

  • Procedure:

    • Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

    • Administer this compound or vehicle control via the chosen route (e.g., i.p. injection).

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity for a predetermined duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Thoroughly clean the apparatus between animals to eliminate olfactory cues.

Drug Discrimination Paradigm

This paradigm is used to assess the subjective effects of this compound by training animals to discriminate it from a vehicle.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Food- or water-deprive the animals to motivate them to work for a reward (e.g., food pellets or sweetened liquid).

    • Train the animals to press one lever after the administration of this compound (training dose, e.g., 2.5 mg/kg, i.p.) and a second lever after the administration of the vehicle (e.g., saline). Correct lever presses are reinforced with a reward.

    • Training continues until the animals consistently select the correct lever (e.g., >80% accuracy).

    • Once the discrimination is established, test sessions can be conducted with various doses of this compound to determine the dose-response curve, or with other compounds to test for generalization to the this compound stimulus.

Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[8][9] While this compound is not a potent inducer of HTR, this assay can be used to compare its activity to other tryptamines.[6][7]

  • Apparatus: A transparent observation chamber. A high-resolution camera can be used for manual scoring, or an automated system with a head-mounted magnet and a magnetometer can be employed for objective quantification.[3]

  • Procedure:

    • Habituate the animal to the observation chamber for at least 10-15 minutes prior to injection.

    • Administer this compound or a positive control (e.g., DOI) via the chosen route (e.g., s.c. or i.p. injection).

    • Immediately return the animal to the chamber and record its behavior for a set period (e.g., 30 minutes).

    • A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is defined as a rapid, rotational head movement not associated with grooming.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of this compound is essential for interpreting behavioral data. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

Etryptamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound SERT SERT This compound->SERT Reversal DAT DAT This compound->DAT Reversal 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Agonist 5-HT 5-HT SERT->5-HT Release DA DA DAT->DA Release Gq_alpha Gq/11 5-HT2A_Receptor->Gq_alpha Activates Beta_Arrestin β-Arrestin 5-HT2A_Receptor->Beta_Arrestin Recruits 5-HT_Vesicle Serotonin Vesicle 5-HT_Vesicle->5-HT DA_Vesicle Dopamine Vesicle DA_Vesicle->DA PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Release from ER PKC PKC DAG->PKC Activates Ca2+->PKC Activates Downstream Effects Downstream Effects PKC->Downstream Effects Beta_Arrestin->Downstream Effects

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Randomization Randomization of Animals (Treatment Groups) Animal_Acclimation->Randomization Drug_Preparation Drug Preparation (this compound & Vehicle) Drug_Administration Drug Administration (i.p., s.c., etc.) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Locomotor Activity) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (Automated/Manual) Behavioral_Testing->Data_Collection Data_Analysis Data Analysis (Statistical Tests) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for this compound behavioral studies.

References

Techniques for synthesizing and purifying Etryptamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I cannot provide detailed instructions or protocols for the synthesis and purification of potentially harmful chemical compounds like Etryptamine hydrochloride. The dissemination of such information is restricted to prevent the production of illicit substances and to ensure public safety.

However, I can provide general information on the chemical class of tryptamines and discuss safe laboratory practices from a defensive and educational perspective. This information is intended for researchers, scientists, and drug development professionals and should not be interpreted as a guide for synthesizing controlled substances.

The Tryptamine Class: An Overview

Tryptamines are a class of monoamine alkaloids that contain an indole ring structure. They are found naturally in a variety of plants, fungi, and animals. The core tryptamine structure can be modified in numerous ways, leading to a wide range of compounds with diverse biological activities. Many tryptamines play important roles in biochemistry as neurotransmitters, such as serotonin and melatonin.

General Principles of Chemical Synthesis and Purification

In a professional research and drug development context, the synthesis of any chemical compound is guided by strict protocols and safety regulations. The general workflow for producing a pure chemical substance typically involves the following stages:

  • Reaction Setup: This involves carefully measuring and combining reactants in a suitable solvent and under controlled conditions (e.g., temperature, pressure, atmosphere).

  • Reaction Monitoring: The progress of the chemical reaction is monitored using analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC).

  • Workup: Once the reaction is complete, the reaction mixture is "worked up" to isolate the crude product. This may involve quenching the reaction, separating different phases (e.g., aqueous and organic), and removing the solvent.

  • Purification: The crude product is then purified to remove any unreacted starting materials, byproducts, or other impurities. Common purification techniques include:

    • Crystallization: This technique relies on the principle that the solubility of a compound decreases as the temperature of the solvent is lowered, allowing the pure compound to crystallize out of the solution.

    • Chromatography: This involves separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Column chromatography and preparative HPLC are common methods.

    • Distillation: This method is used to separate liquids with different boiling points.

  • Analysis and Characterization: The final, purified product is thoroughly analyzed to confirm its identity and purity. Analytical techniques used for this purpose include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the molecule.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Laboratory Safety and Personal Protective Equipment (PPE)

Working with any chemical substance requires strict adherence to safety protocols to minimize risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles should always be worn to protect the eyes from splashes or fumes.

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact with hazardous materials. The type of glove material should be chosen based on the specific chemicals being handled.

  • Lab Coat: A lab coat protects clothing and skin from spills.

  • Respiratory Protection: In some cases, a fume hood or a respirator may be necessary to avoid inhaling harmful vapors or dust.

Safe Handling Practices:

  • Fume Hood: All work with volatile or hazardous chemicals should be conducted in a properly functioning fume hood.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Storage: Chemicals should be stored in appropriate, labeled containers and in designated storage areas.

  • Waste Disposal: Chemical waste must be disposed of according to institutional and regulatory guidelines.

Below is a generalized workflow for safe chemical handling in a laboratory setting.

G Generalized Workflow for Safe Chemical Handling A 1. Risk Assessment (Identify Hazards) B 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Work Area (Ensure Fume Hood is Operational) B->C D 4. Handle Chemicals Safely (Avoid Inhalation and Skin Contact) C->D E 5. Proper Waste Disposal (Follow Institutional Guidelines) D->E F 6. Decontaminate Work Area (Clean Spills and Equipment) E->F

Caption: A flowchart illustrating the key steps for safe chemical handling in a laboratory environment.

This information is provided for educational purposes only and is intended for a professional audience with the appropriate training and facilities. The synthesis of controlled substances is illegal and dangerous without the proper licenses and oversight. Always consult the Safety Data Sheet (SDS) for any chemical before handling it and follow all established safety protocols.

Application Notes and Protocols for Investigating the Cellular Effects of Etryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture assays to investigate the cellular and molecular effects of Etryptamine (α-ethyltryptamine or AET). The following protocols and data presentation formats are designed to facilitate reproducible and robust characterization of this psychoactive compound.

Introduction to this compound's Cellular Profile

This compound is a tryptamine derivative with a complex pharmacological profile, exhibiting properties of a serotonin receptor agonist, a monoamine releasing agent, and a monoamine oxidase (MAO) inhibitor.[1][2][3] Understanding its interactions with various cellular targets is crucial for elucidating its mechanism of action and potential therapeutic or toxicological effects. The assays described herein are fundamental tools for characterizing these interactions in a controlled in vitro environment.

Data Presentation: Quantitative Profile of this compound

A systematic review of existing literature allows for the compilation of quantitative data on this compound's activity at various molecular targets. This information is essential for designing experiments with appropriate compound concentrations and for interpreting results.

Table 1: Receptor Binding Affinities and Functional Activities of this compound

Receptor SubtypeAssay TypeSpeciesPreparationValueUnitsReference(s)
5-HT1ERadioligand Binding (Ki)HumanRecombinant1,580 (S-isomer), 2,265 (R-isomer)nM[1]
5-HT1FRadioligand Binding (Ki)HumanRecombinant4,849 (S-isomer), 8,376 (R-isomer)nM[1]
5-HT1Radioligand Binding (IC50)RatBrain9,500nM[1]
5-HT2ACalcium Mobilization (EC50)------>10,000 (racemic), 1,250 (+)-isomernM[2][4]
5-HT2ACalcium Mobilization (Emax)------21% (racemic), 61% ((+)-isomer)%[2][4]
5-HT2BIsolated Rat Fundus Prep.RatTissueLower affinity than α-MeT and DMT---[1]

Table 2: Monoamine Transporter and Enzyme Interactions of this compound

TargetAssay TypeSpeciesValueUnitsReference(s)
SERTNeurotransmitter Release (EC50)---23.2nM[4][5]
DATNeurotransmitter Release (EC50)---232nM[4][5]
NETNeurotransmitter Release (EC50)---640nM[4][5]
MAO-AEnzyme Inhibition (IC50)---260µM[2]

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro assays to characterize the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells serves as an indicator of cell health.[6][7]

Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_this compound Add this compound to Wells seed_plate->add_this compound prep_this compound Prepare this compound Dilutions prep_this compound->add_this compound incubate_treatment Incubate (24-72h) add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout seed_cells Seed 5-HT2A Expressing Cells load_dye Load with Calcium-sensitive Dye seed_cells->load_dye add_this compound Add this compound load_dye->add_this compound measure_fluorescence Measure Fluorescence Kinetics add_this compound->measure_fluorescence G cluster_receptor Serotonin Receptors cluster_transporter Monoamine Transporters cluster_mao Monoamine Oxidase cluster_effects Downstream Effects This compound This compound ht2a 5-HT2A (Gq) This compound->ht2a Agonist ht1 5-HT1 (Gi) This compound->ht1 Agonist sert SERT This compound->sert Releaser dat DAT This compound->dat Releaser net NET This compound->net Releaser mao_a MAO-A This compound->mao_a Inhibitor ca_flux ↑ Intracellular Ca2+ ht2a->ca_flux camp_dec ↓ cAMP ht1->camp_dec neuro_release ↑ 5-HT, DA, NE Release sert->neuro_release dat->neuro_release net->neuro_release neuro_deg_dec ↓ Monoamine Degradation mao_a->neuro_deg_dec G This compound This compound ht2a 5-HT2A Receptor This compound->ht2a gq Gq Protein ht2a->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C dag->pkc ca_release Ca2+ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

References

Etryptamine as a Pharmacological Tool to Probe Serotonin Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etryptamine (α-ethyltryptamine, αET, or AET), originally developed as an antidepressant under the trade name Monase, is a tryptamine derivative with a multifaceted pharmacological profile that makes it a valuable tool for investigating the complexities of the serotonin (5-HT) system.[1][2] Its dual mechanism of action, functioning as both a potent monoamine releasing agent and a direct receptor agonist, allows for the dissection of various aspects of serotonergic neurotransmission.[3][4] This document provides detailed application notes and protocols for utilizing this compound to probe serotonin systems in a research setting.

This compound's primary actions include the inhibition of monoamine oxidase (MAO) and, more significantly, the promotion of presynaptic serotonin release via the serotonin transporter (SERT).[2][3] It displays a notable selectivity for SERT over the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] Furthermore, the enantiomers of this compound exhibit distinct properties, with the (+)-enantiomer acting as a partial agonist at the 5-HT2A receptor, a key receptor implicated in psychedelic effects and mood regulation.[3][4] This unique combination of activities allows researchers to explore the consequences of enhanced serotonergic tone through both transporter-mediated and direct receptor-mediated mechanisms.

Data Presentation

Table 1: Monoamine Transporter Releasing Activity of this compound
TransporterEC₅₀ (nM)Selectivity vs. SERTReference
Serotonin Transporter (SERT)23.2-[3]
Dopamine Transporter (DAT)23210-fold[3]
Norepinephrine Transporter (NET)640~28-fold[3]
Table 2: 5-HT₂A Receptor Agonist Activity of this compound Enantiomers
CompoundEC₅₀ (nM)Eₘₐₓ (% of 5-HT)Assay TypeReference
Racemic this compound>10,000-Calcium Mobilization[3]
(+)-Etryptamine1,25061%Calcium Mobilization[3][5]
(-)-EtryptamineInactive at 10 µM-Calcium Mobilization[5]
Table 3: Binding Affinities of this compound for Serotonin Receptor Subtypes
Receptor SubtypeBinding Affinity (Kᵢ or IC₅₀)NotesReference
5-HT₁Weak affinity (IC₅₀ = 9,500 nM)Rat brain homogenates.[2]
5-HT₁EMicromolar affinity-[2]
5-HT₁FMicromolar affinity-[2]
5-HT₂AWeak partial agonist activitySee Table 2 for functional data.[4]

Experimental Protocols

Protocol 1: In Vitro Monoamine Release Assay Using Synaptosomes

This protocol details a method to assess the ability of this compound to induce the release of serotonin from presynaptic nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Euthanize adult male Sprague-Dawley rats (250-300g) and rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex or hippocampus for SERT and NET) in ice-cold 0.32 M sucrose solution.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) and determine the protein concentration using a standard method like the BCA assay.

2. Monoamine Release Assay:

  • In a 96-well plate, add the synaptosomal suspension to each well.

  • For non-specific release, add a high concentration of a selective inhibitor for the transporter being assayed (e.g., 10 µM fluoxetine for SERT).

  • For testing this compound, add varying concentrations of this compound to the designated wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the release by adding a radiolabeled monoamine (e.g., [³H]serotonin) to each well.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold buffer to remove extracellular radiolabel.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific release by subtracting the non-specific release from the total release.

  • Determine the percentage of release for each concentration of this compound relative to the specific release in the vehicle control wells.

  • Plot the percentage of release against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: Calcium Mobilization Assay for 5-HT₂A Receptor Activation

This protocol is used to determine the functional agonist or antagonist activity of this compound at the Gq-coupled 5-HT₂A receptor by measuring changes in intracellular calcium.

1. Cell Culture and Plating:

  • Culture HEK293 or CHO cells stably expressing the human 5-HT₂A receptor in appropriate growth medium supplemented with antibiotics for selection.

  • The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates and incubate overnight.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS with 20 mM HEPES).

  • Aspirate the cell culture medium from the plates and add the dye loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

3. Compound Addition and Measurement:

  • Prepare serial dilutions of this compound (and its enantiomers) and a known 5-HT₂A agonist (e.g., serotonin) in the assay buffer.

  • Place the cell plate into a fluorescence microplate reader with kinetic reading capability and automated liquid handling.

  • Establish a stable baseline fluorescence reading.

  • Inject the compound solutions into the respective wells.

  • Immediately begin recording the fluorescence signal over time to capture the peak calcium response.

4. Data Analysis:

  • Determine the peak fluorescence response for each well after compound addition.

  • Normalize the data, with the vehicle control representing 0% activity and a maximal concentration of the standard agonist representing 100% activity.

  • Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol 3: In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol allows for the in vivo measurement of extracellular serotonin levels in specific brain regions of freely moving animals in response to this compound administration.

1. Stereotaxic Surgery:

  • Anesthetize an adult male rat (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic (e.g., isoflurane).

  • Secure the animal in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).

  • Secure the cannula to the skull with dental cement and surgical screws.

  • Allow the animal to recover for at least 48-72 hours post-surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.

  • Allow for a 2-3 hour equilibration period to establish a stable baseline of extracellular serotonin.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

  • After collecting at least three stable baseline samples, administer this compound via the desired route (e.g., intraperitoneal injection).

  • Continue collecting dialysate samples for several hours post-administration.

3. Sample Analysis (HPLC-ECD):

  • Analyze the collected dialysate samples for serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Separate the analytes on a reverse-phase C18 column.

  • Detect serotonin using a glassy carbon electrode set at an appropriate oxidative potential.

  • Quantify the serotonin concentration by comparing the peak areas in the samples to a standard curve generated from known concentrations of serotonin.

4. Data Analysis:

  • Express the serotonin concentrations in each post-injection sample as a percentage of the average baseline concentration.

  • Plot the mean percentage change in extracellular serotonin over time.

Visualizations

Etryptamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Binds and reverses transport MAO MAO This compound->MAO Inhibits Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto Efflux VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_cyto Release from vesicles Serotonin_synapse Extracellular Serotonin Serotonin_cyto->Serotonin_synapse Reuptake (inhibited) Serotonin_cyto->Serotonin_synapse Increased Release HTR2A 5-HT2A Receptor Serotonin_synapse->HTR2A Agonist Gq Gq HTR2A->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release Leads to Etryptamine_plus (+)-Etryptamine Etryptamine_plus->HTR2A Partial Agonist

Caption: this compound's dual mechanism of action on the serotonin system.

Experimental_Workflow_Monoamine_Release start Start: Brain Tissue Dissection homogenization Homogenization in Sucrose start->homogenization centrifugation1 Low-Speed Centrifugation (1,000 x g) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (20,000 x g) supernatant1->centrifugation2 pellet Resuspend Synaptosomal Pellet centrifugation2->pellet assay_setup Assay Setup in 96-well Plate pellet->assay_setup pre_incubation Pre-incubation with this compound assay_setup->pre_incubation add_radiolabel Add [³H]Serotonin pre_incubation->add_radiolabel incubation Incubation at 37°C add_radiolabel->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (EC₅₀ determination) scintillation->analysis end End analysis->end

Caption: Workflow for the in vitro monoamine release assay.

Logical_Relationship_Etryptamine_Action cluster_presynaptic_effects Presynaptic Mechanisms cluster_postsynaptic_effects Postsynaptic Mechanisms This compound This compound Administration SERT_reversal SERT Reversal This compound->SERT_reversal MAO_inhibition MAO Inhibition This compound->MAO_inhibition HTR2A_agonism 5-HT2A Partial Agonism ((+)-enantiomer) This compound->HTR2A_agonism Increased_Serotonin Increased Synaptic Serotonin Concentration SERT_reversal->Increased_Serotonin MAO_inhibition->Increased_Serotonin Downstream_Signaling Activation of Postsynaptic Serotonin Receptors HTR2A_agonism->Downstream_Signaling Increased_Serotonin->Downstream_Signaling Physiological_Response Overall Pharmacological/ Physiological Response Downstream_Signaling->Physiological_Response

Caption: Logical relationship of this compound's mechanisms of action.

References

Troubleshooting & Optimization

Etryptamine Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Etryptamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The three most prevalent methods for synthesizing this compound and its derivatives are the Speeter and Anthony synthesis, the Henry reaction, and the decarboxylation of tryptophan. Each route has its own set of advantages and challenges.

Q2: My this compound product is an oil and won't crystallize. What should I do?

A2: Oiling out is a common issue when tryptamines are impure[1]. This indicates the presence of impurities that disrupt the crystal lattice formation. It is recommended to attempt purification through column chromatography or to convert the freebase to a salt (e.g., hydrochloride or fumarate), which often crystallizes more readily. The purified salt can then be converted back to the freebase if required.

Q3: What are common impurities I should be aware of during this compound synthesis?

A3: Depending on the synthetic route, common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in the Speeter and Anthony synthesis, side products can include hydroxylated and ethanone derivatives[2]. During storage, N-oxides can form as degradation products. It is crucial to characterize your final product thoroughly using analytical techniques like HPLC, GC-MS, and NMR to identify and quantify any impurities.

Q4: What is the best way to purify crude this compound?

A4: Recrystallization is a primary method for purifying solid this compound. However, if the crude product is an oil or highly impure, column chromatography is recommended. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative scale purification of tryptamines, offering high precision.[3]

Troubleshooting Guides

Issue 1: Low Yield in Tryptophan Decarboxylation

Symptoms: The final yield of this compound is significantly lower than expected. The reaction mixture is dark and tarry.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Reaction Temperature The decarboxylation of tryptophan requires high temperatures. Ensure the reaction is maintained at the optimal temperature for the chosen solvent (e.g., reflux in tetralin)[4]. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause degradation.
Inefficient Catalyst A ketone catalyst, such as pentan-3-one, is often used to facilitate the reaction. Ensure the correct catalytic amount is used. The absence or degradation of the catalyst will result in poor conversion.
Presence of Moisture or Oxygen The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation and side reactions that can lead to tar formation. Ensure all glassware is dry.
Inefficient Extraction Tryptamine is a basic compound. Ensure the pH of the aqueous layer is sufficiently high (pH > 10) during basic extraction to ensure the tryptamine is in its freebase form and can be efficiently extracted into an organic solvent.
Issue 2: Formation of a Dark, Oily Product in Tryptophan Decarboxylation

Symptoms: After the reaction, a dark, almost black oil is obtained instead of a crystalline solid[1].

Possible Causes & Solutions:

Possible CauseRecommended Solution
Side Reactions and Polymerization High reaction temperatures can lead to the formation of polymeric byproducts and other colored impurities.
Impure Starting Material The purity of the starting L-tryptophan is crucial. Use high-purity tryptophan to minimize the formation of colored impurities.
Ineffective Work-up A thorough work-up is essential to remove impurities. This includes acid-base extractions to separate the basic tryptamine from neutral and acidic impurities. Washing the organic extracts with brine can help remove residual water and some water-soluble impurities.
Issue 3: Difficulty with Recrystallization

Symptoms: The purified this compound does not crystallize from the chosen solvent, or it oils out upon cooling.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Experiment with different solvent systems. Common solvents for tryptamine recrystallization include benzene[4], ethanol, and mixtures like heptane/ethyl acetate or methanol/water.
Presence of Persistent Impurities Even small amounts of impurities can inhibit crystallization. If recrystallization fails, further purification by column chromatography is recommended before another crystallization attempt.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

Data Presentation

Table 1: Reported Yields for Tryptamine Synthesis via Tryptophan Decarboxylation

CatalystSolventReaction TimeYieldReference
Pentan-3-oneTetralin8-10 hours83.9%[4]
-Diphenylmethane5-20 minutes93% (crude hydrochloride)
-Diphenyl ether1 hour57% (after sublimation)

Table 2: Common Recrystallization Solvents for Tryptamines

Solvent/Solvent SystemNotes
BenzeneEffective for obtaining faint yellow prisms of tryptamine[4].
TolueneCan be used for recrystallization after initial purification[1].
Ethanol/Ethyl AcetateUsed for recrystallizing tryptamine hydrochloride to yield colorless needles[5].
Heptane/Ethyl AcetateA common solvent mixture for the recrystallization of organic compounds.
Methanol/WaterA polar solvent system that can be effective for polar compounds.

Experimental Protocols

Protocol 1: this compound Synthesis via Tryptophan Decarboxylation

This protocol is adapted from a literature procedure with a reported yield of 83.9%[4].

Materials:

  • L- or DL-Tryptophan (0.5 mol)

  • Tetralin (250 ml)

  • Pentan-3-one (0.05 mol)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Suspend L- or DL-Tryptophan in tetralin containing pentan-3-one in a round-bottom flask.

  • Heat the mixture to reflux with vigorous stirring for 8-10 hours, or until the evolution of carbon dioxide ceases.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (tetralin) under vacuum using a rotary evaporator.

  • Distill the residue under reduced pressure to obtain the crude tryptamine as a yellow crystalline solid.

  • Recrystallize the crude product from boiling benzene to afford pure tryptamine as faint yellow prisms[4].

Protocol 2: Purification of Tryptamine Hydrochloride by Recrystallization

This protocol is adapted from a literature procedure[5].

Materials:

  • Crude Tryptamine Hydrochloride

  • Ethanol

  • Ethyl Acetate

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude tryptamine hydrochloride in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.

  • Add ethyl acetate dropwise to the hot solution until it becomes slightly cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature. Colorless needles of tryptamine hydrochloride should form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/ethyl acetate mixture.

  • Dry the crystals in a vacuum oven or desiccator.

Visualizations

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Analysis Start Starting Materials (e.g., Tryptophan) Reaction Decarboxylation Reaction Start->Reaction Extraction Acid-Base Extraction Reaction->Extraction Solvent_Removal Solvent Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Extraction->Solvent_Removal Purification_Method Purification (Recrystallization or Chromatography) Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product Analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR) Pure_Product->Analysis

Caption: General workflow for this compound synthesis and purification.

Troubleshooting_Etryptamine_Synthesis cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions_low_yield cluster_solutions_oily_product cluster_solutions_no_crystals Start Problem Encountered During Synthesis/Purification Low_Yield Low Yield Start->Low_Yield Is the yield low? Oily_Product Product is a Dark Oil Start->Oily_Product Is the product an oil? No_Crystals Fails to Crystallize Start->No_Crystals Having trouble with recrystallization? Check_Temp Verify Reaction Temperature Low_Yield->Check_Temp Check_Catalyst Check Catalyst Amount/Activity Low_Yield->Check_Catalyst Inert_Atmosphere Ensure Inert Atmosphere Low_Yield->Inert_Atmosphere Purify_SM Use High-Purity Starting Material Oily_Product->Purify_SM Thorough_Workup Perform Thorough Acid-Base Extraction Oily_Product->Thorough_Workup Column_Chrom Consider Column Chromatography Oily_Product->Column_Chrom Solvent_Screen Screen Different Solvent Systems No_Crystals->Solvent_Screen Slow_Cooling Ensure Slow Cooling No_Crystals->Slow_Cooling Induce_Crystallization Scratch Flask / Add Seed Crystal No_Crystals->Induce_Crystallization Further_Purification Purify Further (e.g., Chromatography) No_Crystals->Further_Purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

Improving the yield and purity of Etryptamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Etryptamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound (α-ethyltryptamine) are the decarboxylation of α-ethyltryptophan and the Fischer indole synthesis. The decarboxylation of tryptophan is a simpler method, often employed for producing tryptamine itself.[1] The Fischer indole synthesis is a versatile method for producing various substituted indoles, including this compound.[2][3][4]

Q2: What is the difference between this compound freebase and its salt forms (e.g., hydrochloride, acetate)?

A2: this compound freebase is the pure, unprotonated form of the molecule. It is typically less stable and may be an oil or a low-melting-point solid. Salt forms, such as this compound hydrochloride or acetate, are formed by reacting the freebase with an acid. These salts are generally more crystalline, stable, and easier to handle and purify. For quantitative analysis and formulation, it is crucial to distinguish between the mass of the freebase and the salt form.

Q3: Which analytical techniques are suitable for assessing the purity of synthesized this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for determining the purity of this compound and identifying any byproducts.[5][6][7][8][9] Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction progress.

Troubleshooting Guides

Decarboxylation of Tryptophan/α-Ethyltryptophan
Issue Possible Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction.[4]- Sub-optimal reaction temperature.[4]- Inefficient catalyst.- Ensure the reaction is heated for a sufficient duration until CO2 evolution ceases.[1]- Optimize the reaction temperature; high temperatures can lead to decomposition, while low temperatures result in incomplete conversion.[4]- Experiment with different catalysts, such as various ketones or the use of a copper chelate of tryptophan.[1][10]
Dark/Colored Product - Oxidation of the tryptamine product.- Formation of polymeric byproducts at high temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen).- Purify the crude product by conversion to a salt (e.g., benzoate or hydrochloride), which can then be recrystallized.[11]- Utilize purification techniques like activated charcoal treatment during recrystallization.[12]
Difficulty in Product Isolation/Crystallization - Presence of impurities inhibiting crystallization.- Product is an oil at room temperature.- Convert the crude freebase to a salt (e.g., hydrochloride or carboxylate) to facilitate crystallization and purification.[13]- Employ solvent-pair recrystallization if a single solvent is ineffective.[14][15]
Fischer Indole Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low Yield - Inappropriate acid catalyst.[4]- Formation of undesired byproducts.[2][3]- Unstable hydrazone intermediate.[4]- Screen various Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[4]- Optimize reaction conditions (temperature, solvent) to minimize side reactions. Continuous flow reactors can sometimes improve selectivity.[2][3]- Consider a one-pot synthesis where the hydrazone is generated in-situ and cyclized without isolation.[4]
Formation of Isomeric Byproducts - Use of unsymmetrical ketones in the reaction.[16]- If possible, use a symmetrical ketone or an aldehyde to avoid the formation of isomeric products.
Tar/Polymer Formation - Excessively strong acid catalyst or high reaction temperatures.[4]- Use milder reaction conditions (lower temperature, less concentrated acid).[4]- Carefully quench the reaction by pouring it onto ice-water to precipitate the product and separate it from polymeric material.

Data Presentation

Comparison of Tryptamine Synthesis via Tryptophan Decarboxylation
Method Solvent Catalyst/Reagent Temperature Yield Reference
DecarboxylationTetralinPentan-3-oneReflux83.9%[1]
DecarboxylationDiphenyl etherNoneReflux57%
Decarboxylation of Copper ChelateDMSOCopper(II) acetate170-175°C40%[10]
Decarboxylation of Copper ChelateHMPACopper(II) acetate170-175°C45%[10]
Oxidative DecarboxylationPoly(oxyethylene glycol) 400Cyclohexenone145-160°CHigh (not specified)[17]
Fischer Indole Synthesis of 7-Ethyltryptophol (an this compound precursor)
Method Solvent Acid Catalyst Temperature Yield Reference
Batch SynthesisNot specifiedNot specifiedNot specified<40-50%[2][3]
Continuous FlowMethanolNot specifiedNot specified41% (after chromatography)[2]
Microwave-Assisted Continuous FlowWater/Ethylene GlycolNot specified180°C78%[18]

Experimental Protocols

Synthesis of Tryptamine via Decarboxylation of L-Tryptophan

Materials:

  • L-Tryptophan

  • Tetralin

  • Pentan-3-one

  • Benzene (for recrystallization)

Procedure:

  • Suspend L-Tryptophan (0.5 mol) in tetralin (250 ml) containing pentan-3-one (0.05 mol).

  • Heat the mixture to reflux with vigorous stirring for 8-10 hours, or until the evolution of carbon dioxide ceases.

  • Remove the solvent under vacuum using a rotary evaporator.

  • Distill the residue under reduced pressure (boiling point 140-155°C at 0.25 torr) to obtain a yellow crystalline solid.

  • Recrystallize the solid from boiling benzene to yield pure tryptamine.[1]

Purification of Crude Tryptamine via Carboxylate Salt Formation

Materials:

  • Crude Tryptamine

  • Methylene chloride

  • Gaseous carbon dioxide

  • Toluene

Procedure:

  • Dissolve the crude tryptamine compound in methylene chloride.

  • Pass gaseous carbon dioxide through the solution while maintaining the temperature below 40-45°C.

  • Continue passing CO2 until the precipitation of the tryptamino carboxylate is complete.

  • Separate the precipitated salt by filtration.

  • To recover the pure tryptamine, suspend the salt in toluene and reflux for 30 minutes in a nitrogen atmosphere.

  • Cool the solution to allow the pure tryptamine to crystallize.

  • Filter the crystals, wash with toluene, and dry.[13]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start L-Tryptophan Reaction Decarboxylation in Tetralin with Pentan-3-one Catalyst Start->Reaction Crude_Product Crude Tryptamine in Tetralin Reaction->Crude_Product Solvent_Removal Rotary Evaporation Crude_Product->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Recrystallization Recrystallization from Benzene Distillation->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for Tryptamine Synthesis via Decarboxylation.

Purification_Workflow Crude Crude Tryptamine Dissolve Dissolve in Methylene Chloride Crude->Dissolve React React with CO2 gas Dissolve->React Precipitate Precipitate Tryptamino Carboxylate Salt React->Precipitate Filter Filter Salt Precipitate->Filter Decompose Decompose Salt in hot Toluene Filter->Decompose Crystallize Crystallize Pure Tryptamine Decompose->Crystallize Pure Pure Tryptamine Crystallize->Pure

References

Etryptamine Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of etryptamine in solution. Understanding and mitigating degradation is critical for ensuring the accuracy and reproducibility of experimental results. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered when working with this compound solutions.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Unexpected or inconsistent experimental results Degradation of this compound in the stock or working solution.Prepare fresh solutions before each experiment. Verify the stability of the solution under your specific experimental conditions using a stability-indicating analytical method.
Visible changes in solution (e.g., color change, precipitation) Degradation, polymerization, or exceeding solubility limits.Discard the solution immediately. Prepare a new solution, ensuring the solvent and concentration are appropriate. Tryptamine-4,5-dione, a potential oxidative product of tryptamines, can rapidly decompose into a dark, polymeric precipitate at high concentrations.[1]
Loss of potency over a short period Improper storage conditions (exposure to light, elevated temperature, inappropriate pH).Store stock solutions in a dark, cold environment (e.g., -20°C) and prepare aqueous working solutions immediately before use. Tryptamines are known to be sensitive to light and temperature.[2][3]
Chromatographic analysis shows multiple unexpected peaks Degradation of this compound into various byproducts.Utilize a validated stability-indicating HPLC method to identify and quantify degradation products. Adjust solution preparation and storage protocols to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily affected by:

  • pH: Tryptamines can be unstable in neutral to alkaline conditions. For instance, tryptamine-4,5-dione is most stable in slightly acidic conditions (pH 6-6.5) and decomposes more rapidly at pH 7.4.[1]

  • Temperature: Elevated temperatures can accelerate degradation. It is recommended to store stock solutions at low temperatures (e.g., -20°C) and handle working solutions at room temperature for the shortest time necessary.[2][3][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. Solutions should be stored in amber vials or protected from light.

  • Solvent: The choice of solvent can significantly impact stability. Organic solvents like DMSO, ethanol, and DMF are generally preferred for stock solutions over aqueous buffers. Aqueous solutions of tryptamines are often not recommended for storage for more than a day.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation. Purging solvents with an inert gas like nitrogen or argon before preparing solutions can help minimize this.[4]

  • Concentration: Higher concentrations of some tryptamine derivatives have been shown to lead to more rapid decomposition.[1]

Q2: How should I prepare and store this compound solutions to maximize stability?

A2: To maximize the stability of your this compound solutions, follow these best practices:

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[4] These solutions should be stored at -20°C or lower in tightly sealed, amber-colored vials to protect from light and evaporation. Before use, allow the solution to come to room temperature slowly.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution with the appropriate buffer or medium. It is not recommended to store aqueous solutions of tryptamines for more than one day.[4]

  • Inert Atmosphere: For maximum stability, particularly for long-term storage of stock solutions, consider purging the solvent and the headspace of the vial with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.[4]

Q3: What are the known degradation products of this compound?

A3: The primary metabolic degradation product of this compound in vivo is 6-hydroxy-α-ethyltryptamine (6-hydroxy-αET), which is considered inactive. Other potential degradation pathways for tryptamines, in general, include oxidation, which can lead to the formation of diones (like tryptamine-4,5-dione from 5-hydroxytryptamine) and subsequent polymerization.[1] The specific degradation products in a given solution will depend on the conditions (pH, light, temperature, etc.).

Q4: Are the degradation products of this compound biologically active?

A4: The major metabolite, 6-hydroxy-αET, is reported to be inactive. However, the biological activity of other potential degradation products that may form in solution under various stress conditions is not well-characterized. It is crucial to use fresh, pure solutions of this compound to ensure that the observed biological effects are attributable to the parent compound and not its degradation products. Some tryptamine derivatives and their metabolites are known to interact with serotonin receptors.[5][6]

Quantitative Data Summary

The following table summarizes the stability of a related tryptamine, tryptamine-4,5-dione, under various conditions. While specific data for this compound is not available, this can serve as a useful proxy to understand its potential stability profile.

Condition Concentration Medium Degradation (% in 24h) Primary Degradation Product(s) Reference
Low Concentration≤200 µMArtificial Cerebrospinal Fluid (aCSF), pH 6-6.5≤10%3-(2-aminoethyl)-6-[3'-(2-aminoethyl)-indol-4',5'-dione-7'-yl]-5-hydroxyindole-4,7-dione[1]
Low Concentration≤200 µMPhosphate Buffer, pH 7.4>10%3-(2-aminoethyl)-6-[3'-(2-aminoethyl)-indol-4',5'-dione-7'-yl]-5-hydroxyindole-4,7-dione[1]
Low Concentration≤200 µM0.01 M HCl>10%3-(2-aminoethyl)-6-[3'-(2-aminoethyl)-indol-4',5'-dione-7'-yl]-5-hydroxyindole-4,7-dione[1]
High Concentration20 mMaCSF or pH 7.4 BufferRapid decompositionUncharacterized polymeric precipitate[1]
High Concentration≥20 mM0.01 M HClRapid dimerization7,7'-bi-(5-hydroxytryptamine-4-one) and its autoxidation product[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (as a salt, e.g., hydrochloride or acetate)

    • Anhydrous DMSO, ethanol, or DMF (purged with inert gas)

    • Sterile, amber-colored glass vial with a PTFE-lined cap

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Under a fume hood, accurately weigh the desired amount of this compound powder.

    • Transfer the powder to the sterile amber vial.

    • Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • (Optional) For long-term storage, flush the headspace of the vial with an inert gas before sealing.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or below.

Protocol 2: Stability-Indicating HPLC-UV Method for Tryptamine Analogs

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Autosampler

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate or formate (HPLC grade)

    • Formic acid or acetic acid (for pH adjustment)

    • Ultrapure water

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm (or determined by UV scan of this compound)

    • Injection Volume: 10 µL

  • Forced Degradation Study:

    • Prepare solutions of this compound in various stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24h

      • Basic: 0.1 M NaOH at 60°C for 24h

      • Oxidative: 3% H₂O₂ at room temperature for 24h

      • Thermal: Solid drug substance at 80°C for 48h

      • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24h

    • Neutralize acidic and basic samples before injection.

    • Analyze the stressed samples alongside a control (unstressed) sample using the developed HPLC method.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

Etryptamine_Degradation_Pathway This compound This compound Oxidation Oxidation (e.g., O₂, light) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Metabolism Metabolism (in vivo) This compound->Metabolism Degradation_Products Various Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Hydroxy_Metabolite 6-Hydroxy-αET (Inactive) Metabolism->Hydroxy_Metabolite Experimental_Workflow_Stability_Testing cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion Prep_Stock Prepare Stock Solution (Organic Solvent) Prep_Working Prepare Working Solution (Aqueous Buffer) Prep_Stock->Prep_Working Acid Acidic Stress Prep_Working->Acid Base Basic Stress Prep_Working->Base Oxidative Oxidative Stress Prep_Working->Oxidative Thermal Thermal Stress Prep_Working->Thermal Photolytic Photolytic Stress Prep_Working->Photolytic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Evaluation (Peak Purity, Degradation %) HPLC->Data Conclusion Determine Stability Profile & Optimal Storage Conditions Data->Conclusion Tryptamine_Signaling_Pathway Tryptamine Tryptamine (e.g., this compound) Serotonin_Receptor Serotonin Receptors (e.g., 5-HT₂A) Tryptamine->Serotonin_Receptor Agonist Degradation_Products Degradation Products Tryptamine->Degradation_Products Degradation G_Protein G-Protein Activation Serotonin_Receptor->G_Protein Second_Messengers Second Messengers (e.g., IP₃, DAG) G_Protein->Second_Messengers Cellular_Response Cellular Response (e.g., Neuronal Excitability) Second_Messengers->Cellular_Response Degradation_Products->Serotonin_Receptor Unknown Effect Altered_Signaling Potentially Altered Receptor Interaction Degradation_Products->Altered_Signaling Altered_Signaling->Cellular_Response Modified Response

References

Technical Support Center: Navigating Etryptamine Response Variability in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering variability in animal responses to Etryptamine (α-ethyltryptamine, AET). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a psychoactive compound belonging to the tryptamine class. It was formerly marketed as an antidepressant under the brand name Monase.[1][2] Its primary mechanisms of action include:

  • Monoamine Releaser: this compound is a potent releasing agent of serotonin (5-HT), and to a lesser extent, norepinephrine (NE) and dopamine (DA).[1][3] It displays approximately 10-fold greater potency for inducing serotonin release over dopamine release.[1]

  • Serotonin Receptor Agonist: It acts as a weak partial agonist at 5-HT2A serotonin receptors.[1][4]

  • Monoamine Oxidase Inhibitor (MAOI): this compound is a weak, reversible inhibitor of monoamine oxidase A (MAO-A).[1][4]

Q2: What are the known sources of variability in animal responses to this compound?

A2: Variability in animal responses to this compound can stem from several factors:

  • Biological Factors:

    • Animal Strain: Different inbred strains of mice exhibit significant variations in their behavioral responses to tryptamines.[5][6] This can be attributed to differences in brain tryptamine content and the density of 5-HT2 receptors.[5]

    • Genetics, Age, and Sex: Inherent biological differences between individual animals contribute to response variability.

  • Pharmacological Factors:

    • Optical Isomers: this compound is a racemic mixture of two optical isomers, (+)-αET and (-)-αET, which have different pharmacological profiles. (+)-αET is primarily a serotonin-dopamine releasing agent, while (-)-αET is more selective for serotonin release.[1][4] The stimulant effects are thought to be primarily associated with (-)-αET, while any potential hallucinogenic effects are linked to (+)-αET.[1][7]

    • Complex Pharmacodynamics: The compound's multifaceted mechanism of action (monoamine release, receptor agonism, and MAO inhibition) can lead to complex and sometimes paradoxical dose-dependent effects.[4] For instance, while often acting as a psychomotor stimulant, sedation has also been reported.[4]

  • Environmental and Procedural Factors:

    • Experimental Conditions: Factors such as the time of day, lighting, and noise levels in the laboratory can influence behavioral outcomes.

    • Handling and Acclimation: Improper animal handling and insufficient acclimation to the experimental setup can induce stress and affect results.

    • Dosing Procedure: Inconsistencies in the preparation and administration of this compound can be a significant source of variability.

Q3: How does the metabolic profile of this compound contribute to response variability?

A3: this compound is metabolized in the liver, primarily through hydroxylation to form 6-hydroxy-αET, which is an inactive metabolite.[4][7] The rate of metabolism can vary between species and even between individuals of the same strain, potentially leading to different circulating levels of the active compound and thus, variable responses. Oxidative deamination is a major metabolic pathway for tryptamines in general.[8]

Troubleshooting Guides

Issue 1: High variability in locomotor activity assays.
  • Potential Cause: Inconsistent environmental conditions or animal handling.

  • Troubleshooting Steps:

    • Standardize Environment: Ensure consistent lighting, temperature, and humidity in the testing room. Minimize auditory and visual disturbances.

    • Consistent Handling: Implement a standardized and gentle handling protocol for all animals to reduce stress.

    • Proper Acclimation: Allow sufficient time for animals to acclimate to the testing chambers before recording data. A common practice is a 30-60 minute acclimation period.

    • Control for Circadian Rhythms: Conduct experiments at the same time of day for all groups.

    • Automated Tracking: Utilize automated video tracking systems to ensure objective and consistent measurement of locomotor activity.

Issue 2: Inconsistent results in drug discrimination studies.
  • Potential Cause: Inappropriate training parameters or animal selection.

  • Troubleshooting Steps:

    • Optimize Training Dose: The training dose should be carefully selected to be reliably discriminable from the vehicle without causing excessive side effects or behavioral disruption. For this compound in rats, a training dose of 2.5 mg/kg (i.p.) has been successfully used.[3]

    • Establish Stable Performance: Ensure that animals have reached a stable baseline of discrimination (e.g., >80% correct responses on both drug and vehicle days) before initiating generalization or antagonism studies.

    • Control for Motivational State: Maintain consistent food or water restriction schedules to ensure stable motivation for the reinforcer.

    • Counterbalance Lever Assignment: Randomly assign the drug-appropriate lever to the left or right position across animals to control for any side bias.

Issue 3: Unexpected sedative effects at doses expected to be stimulating.
  • Potential Cause: Complex dose-response relationship or interaction with other factors.

  • Troubleshooting Steps:

    • Conduct a Full Dose-Response Curve: The relationship between the dose of this compound and its effect on activity may not be linear. A comprehensive dose-response study can reveal biphasic or other complex effects.

    • Evaluate Time Course: The sedative effects may be more prominent at specific time points after administration. A detailed time-course study can clarify the temporal dynamics of the drug's effects.

    • Consider Optical Isomers: If possible, test the individual isomers of this compound, as (-)-αET is more associated with stimulant effects.[1]

    • Review Animal Health Status: Ensure that the animals are healthy and free from any underlying conditions that might predispose them to sedation.

Data Presentation

Table 1: Summary of this compound Doses and Effects in Animal Models

SpeciesAssayRoute of AdministrationDose RangeObserved EffectsCitations
MouseLocomotor Activityi.p.2-30 mg/kgIncreased locomotor activity, with higher doses being more effective. Effects were long-lasting.[4]
MouseLocomotor Activityi.p.5, 10, 20 mg/kgSignificant increase in locomotor activity and decrease in investigatory behavior.[4][9]
RatDrug Discriminationi.p.2.5 mg/kg (Training Dose)Established as a discriminative stimulus.[3]
RatDrug Discriminationi.p.ED₅₀ = 1.3 mg/kgDose at which 50% of the animals made the drug-appropriate response.[2][3]
Rhesus MonkeyDrug Discrimination ((+)-amphetamine trained)Intragastric10-17 mg/kgPartial substitution in one of three monkeys.[4][5]

Table 2: In Vitro Receptor Binding and Transporter Activity of this compound

TargetAssay TypeSpeciesValueNotesCitations
SERTNeurotransmitter ReleaseRatEC₅₀ = 23.2 nMPotent serotonin releasing agent.[2]
DATNeurotransmitter ReleaseRatEC₅₀ = 232 nM~10-fold less potent than at SERT.[2]
NETNeurotransmitter ReleaseRatEC₅₀ = 640 nM~28-fold less potent than at SERT.[2]
5-HT₂ₐ ReceptorCalcium Mobilization-EC₅₀ = 1,250 nM(+)AET is a partial agonist (61% maximal effect). Racemic and (-)AET are inactive as agonists.[4][5]
MAO-AInhibition-50% inhibition at 2.6 x 10⁻⁴ MWeak, reversible inhibitor.[4]

Experimental Protocols

Locomotor Activity Assessment in Mice

Objective: To quantify the effect of this compound on spontaneous locomotor activity.

Materials:

  • This compound hydrochloride (dissolved in sterile 0.9% saline)

  • Vehicle (sterile 0.9% saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • Locomotor activity chambers equipped with infrared beams or video tracking software

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimation: House mice in the testing facility for at least one week before the experiment. On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.

  • Habituation: Place each mouse individually into a locomotor activity chamber for a 30-minute habituation period.

  • Dosing: Following habituation, remove the mice from the chambers and administer the appropriate dose of this compound or vehicle via i.p. injection.

  • Data Collection: Immediately after injection, return the mice to the same locomotor activity chambers and record locomotor activity for a predefined period (e.g., 120 minutes). Data is typically collected in 5 or 10-minute bins.

  • Data Analysis: The primary endpoint is the total distance traveled (in cm). Other measures such as horizontal activity, vertical activity (rearing), and time spent in the center of the arena can also be analyzed. Compare the activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Drug Discrimination in Rats

Objective: To determine if animals can learn to discriminate this compound from vehicle and to assess the stimulus properties of other compounds.

Materials:

  • This compound hydrochloride (dissolved in sterile 0.9% saline)

  • Vehicle (sterile 0.9% saline)

  • Male Sprague-Dawley rats (250-300g)

  • Standard two-lever operant conditioning chambers

  • Liquid reinforcer (e.g., sweetened condensed milk)

  • Syringes and needles for i.p. injection

Procedure:

  • Food/Water Restriction: Maintain rats at approximately 85-90% of their free-feeding body weight to ensure motivation for the reinforcer.

  • Lever Press Training: Train rats to press a lever for a liquid reward on a fixed-ratio (FR) or variable-interval (VI) schedule of reinforcement.

  • Discrimination Training:

    • On "drug days," administer the training dose of this compound (e.g., 2.5 mg/kg, i.p.) 30 minutes before the session. Reinforcement is only available for responses on the designated "drug lever."

    • On "vehicle days," administer an equivalent volume of saline 30 minutes before the session. Reinforcement is only available for responses on the "vehicle lever."

    • Drug and vehicle days are typically alternated.

  • Acquisition Criteria: Continue training until rats reliably respond on the correct lever (e.g., >80% of total responses on the correct lever for 8 out of 10 consecutive sessions).

  • Generalization Testing: Once the discrimination is established, test sessions with novel compounds or different doses of this compound can be conducted. During test sessions, responses on either lever are recorded but not reinforced for the initial part of the session. The percentage of responses on the drug-appropriate lever is the primary measure of stimulus generalization.

Radioligand Binding Assay (Generalized Protocol)

Objective: To determine the binding affinity of this compound for a specific receptor.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., 5-HT₂ₐ)

  • Radioligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ)

  • This compound hydrochloride

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated from the IC₅₀ value.

Visualizations

Etryptamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_vesicle Vesicle cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ET This compound SERT SERT ET->SERT Blocks Reuptake & Promotes Efflux DAT DAT ET->DAT Blocks Reuptake & Promotes Efflux NET NET ET->NET Blocks Reuptake & Promotes Efflux MAO_A MAO-A ET->MAO_A Weak Inhibition Serotonin_s 5-HT SERT->Serotonin_s Reuptake Dopamine_s DA DAT->Dopamine_s Reuptake Norepinephrine_s NE NET->Norepinephrine_s Reuptake VMAT2 VMAT2 Serotonin_v 5-HT VMAT2->Serotonin_v Dopamine_v DA VMAT2->Dopamine_v Norepinephrine_v NE VMAT2->Norepinephrine_v Serotonin_v->Serotonin_s Release Dopamine_v->Dopamine_s Release Norepinephrine_v->Norepinephrine_s Release Serotonin_c 5-HT Serotonin_c->VMAT2 Serotonin_c->MAO_A Metabolism Dopamine_c DA Dopamine_c->VMAT2 Dopamine_c->MAO_A Metabolism Norepinephrine_c NE Norepinephrine_c->VMAT2 Norepinephrine_c->MAO_A Metabolism HT2A 5-HT2A Receptor Serotonin_s->HT2A Agonism ET_post->HT2A Weak Partial Agonism

Caption: this compound's multifaceted signaling pathway.

Experimental_Workflow_Variability cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting Loop Animal_Selection Animal Selection (Strain, Sex, Age) Housing Standardized Housing (Temp, Light Cycle, Enrichment) Animal_Selection->Housing Acclimation Acclimation to Facility (>1 week) Housing->Acclimation Habituation Habituation to Test Environment (30-60 min) Acclimation->Habituation Dosing Consistent Dosing (Route, Volume, Time of Day) Habituation->Dosing Behavioral_Testing Behavioral Testing (Automated & Standardized) Dosing->Behavioral_Testing Data_Collection Blinded Data Collection & Analysis Behavioral_Testing->Data_Collection Variability_Check Assess Variability Data_Collection->Variability_Check Review_Protocols Review Protocols Variability_Check->Review_Protocols High Variability end Reproducible Results Variability_Check->end Acceptable Variability Refine_Methods Refine Methods Review_Protocols->Refine_Methods Refine_Methods->Animal_Selection Restart with Optimized Protocol

Caption: Workflow for minimizing experimental variability.

Logical_Relationship_Factors cluster_biological Biological Factors cluster_pharmacological Pharmacological Factors cluster_procedural Environmental & Procedural Factors Variability Variability in Animal Response Genetics Genetics (Strain Differences) Genetics->Variability Physiology Physiology (Age, Sex, Health) Physiology->Variability Neurochemistry Neurochemistry (Receptor Density, Tryptamine Levels) Neurochemistry->Variability PK Pharmacokinetics (Metabolism) PK->Variability PD Pharmacodynamics (Multiple Mechanisms) PD->Variability Isomers Optical Isomers ((+)-αET vs (-)-αET) Isomers->Variability Environment Environment (Stress, Noise, Light) Environment->Variability Handling Animal Handling Handling->Variability Procedure Experimental Procedure (Dosing, Timing) Procedure->Variability

Caption: Key factors contributing to response variability.

References

Method refinement for consistent Etryptamine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Etryptamine (α-Ethyltryptamine, AET) experimental refinement. This resource is designed for researchers, scientists, and drug development professionals to achieve consistent and reproducible results in their studies. Here you will find detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this compound experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Inconsistent Receptor Binding Affinity Results

Question: Why are my radioligand binding assay results for this compound showing high variability in Ki values?

Answer: Inconsistent Ki values for this compound in receptor binding assays can stem from several factors, from reagent quality to procedural inconsistencies. Below is a systematic guide to troubleshoot this issue.

Potential Cause Troubleshooting Steps
Reagent Quality and Stability Verify Ligand Integrity: Ensure the radioligand and this compound stock solutions have not degraded. Tryptamines can be sensitive to light and temperature. It is recommended to prepare fresh solutions and store them appropriately, protected from light and at a low temperature.[1] Check Buffer Composition: Ensure the binding buffer pH is consistent across experiments. The binding of tryptamine analogs can be pH-sensitive.
Assay Conditions Optimize Incubation Time: Ensure that the incubation period is sufficient to reach equilibrium. Shorter or variable incubation times can lead to inconsistent displacement of the radioligand. Consistent Temperature: Maintain a constant temperature during incubation, as binding affinity can be temperature-dependent.
High Non-Specific Binding Reduce Radioligand Concentration: Using a radioligand concentration significantly above its Kd can increase non-specific binding. Aim for a concentration at or below the Kd. Pre-treat Filters: Pre-soaking filter mats with a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
Procedural Variability Consistent Pipetting: Inaccurate or inconsistent pipetting, especially during serial dilutions of this compound, can introduce significant errors. Standardize Washing Steps: Ensure that the volume and temperature of the wash buffer, as well as the duration and number of washes, are consistent for all samples.

This protocol outlines a standard procedure for determining the binding affinity of this compound at the 5-HT2A receptor.

1. Materials:

  • Cell Membranes: Prepared from a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).

  • Test Compound: this compound hydrochloride.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Vials.

2. Procedure:

  • Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Cell membranes, [³H]Ketanserin (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Cell membranes, [³H]Ketanserin, and Mianserin.

    • Competitive Binding: Cell membranes, [³H]Ketanserin, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]Ketanserin (IC50) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Issue 2: Variable Behavioral Responses in Animal Studies

Question: My in vivo studies with this compound are showing significant variation in locomotor activity between subjects in the same dose group. What could be the cause?

Answer: Variability in animal behavioral studies is a common challenge. Several factors, including the animal's environment, handling, and the experimental procedure itself, can contribute to inconsistent results.

Potential Cause Troubleshooting Steps
Environmental Factors Consistent Acclimation: Ensure all animals are acclimated to the testing room and apparatus for a standardized period before the experiment. Control for Circadian Rhythms: Conduct experiments at the same time of day to minimize variations due to the animal's natural activity cycles.
Animal Handling Gentle and Consistent Handling: Stress from inconsistent or rough handling can significantly impact behavior. Handle all animals in the same manner. Habituation to Injections: If administering this compound via injection, habituate the animals to the injection procedure with saline injections prior to the experiment to reduce stress-induced behavioral changes.
Procedural Inconsistencies Accurate Dosing: Double-check dose calculations and ensure accurate administration. Small errors in dosing can lead to significant differences in behavioral outcomes. Blinding: The experimenter observing and scoring the behavior should be blind to the treatment conditions to prevent unconscious bias.
Subject-Specific Factors Homogenous Groups: Use animals of the same age, sex, and strain to minimize inter-individual differences.[2] Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect their behavior.

This protocol describes a method for assessing the effect of this compound on spontaneous locomotor activity in mice.

1. Apparatus:

  • An open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.

  • An automated tracking system (e.g., video tracking software or infrared beams).

2. Procedure:

  • Acclimation: Transport the mice to the testing room at least 60 minutes before the start of the experiment to acclimate.

  • Habituation: On the day before the experiment, place each mouse in the open field arena for 10-15 minutes to habituate them to the new environment.

  • Drug Administration: On the test day, administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle to the mice.

  • Testing: Immediately after administration, place each mouse in the center of the open field arena.

  • Data Collection: Record the locomotor activity for a set duration (e.g., 30-60 minutes) using the automated tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

3. Data Analysis:

  • Compare the locomotor activity parameters between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound primarily acts as a monoamine releasing agent, with a preference for serotonin transporters (SERT) over dopamine (DAT) and norepinephrine (NET) transporters.[3] It is approximately 10-fold more potent at inducing serotonin release than dopamine release.[3] Additionally, it is a weak, reversible inhibitor of monoamine oxidase A (MAO-A) and a weak partial agonist at the 5-HT2A receptor.[3]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound hydrochloride is soluble in aqueous solutions. For in vitro assays, it is recommended to prepare a concentrated stock solution in water or a suitable buffer. To maintain stability, stock solutions should be stored at -20°C and protected from light.[1] For working solutions, fresh dilutions should be made on the day of the experiment.

Q3: What are the expected quantitative values for this compound's interaction with monoamine transporters?

A3: The following table summarizes key quantitative data for racemic this compound's activity at monoamine transporters.

TransporterParameterValue (nM)
SERT EC50 (Release)23.2
DAT EC50 (Release)232
NET EC50 (Release)640

Data compiled from Blough et al. as cited in a comprehensive review.[4]

Q4: Are there stereoisomers of this compound, and do they have different activities?

A4: Yes, this compound has a chiral center and exists as two enantiomers: (S)-(+)-Etryptamine and (R)-(-)-Etryptamine. The (+)-enantiomer is a potent serotonin-dopamine releasing agent, while the (-)-enantiomer appears to be more selective for serotonin release.[5] The stimulant effects are thought to be primarily associated with the (-)-enantiomer, while any potential hallucinogenic effects are attributed to the (+)-enantiomer's partial agonism at the 5-HT2A receptor.[3]

Visualizations

Etryptamine_MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO_A MAO-A SERT SERT Serotonin_out Serotonin DAT DAT Dopamine_out Dopamine NET NET Norepinephrine_out Norepinephrine Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->SERT Reverses Transporter (Efflux) Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->DAT Reverses Transporter (Efflux) Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine_vesicle->NET Reverses Transporter (Efflux) Etryptamine_in This compound Etryptamine_in->VMAT2 Reverses Etryptamine_in->MAO_A Weakly Inhibits Etryptamine_in->SERT Enters via Transporter Etryptamine_in->DAT Etryptamine_in->NET HT2A_Receptor 5-HT2A Receptor Serotonin_out->HT2A_Receptor Binds Etryptamine_in_cleft This compound Etryptamine_in_cleft->HT2A_Receptor Weak Partial Agonist

Caption: Mechanism of action of this compound at the synapse.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) setup_plate Set up 96-well Plate (Total, Non-specific, Competitive) prep_reagents->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing detection Detect Radioactivity with Scintillation Counter washing->detection data_analysis Calculate Specific Binding, IC50, and Ki detection->data_analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

HT2A_Signaling This compound This compound (Agonist) HT2A 5-HT2A Receptor This compound->HT2A Binds to Gq_G11 Gq/G11 Protein HT2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Co-activates Ca_release Ca²⁺ Release ER->Ca_release Releases Ca_release->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

References

Identifying and mitigating potential artifacts in Etryptamine research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etryptamine (α-ethyltryptamine or αET).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental use of this compound.

Question: My analytical results (GC-MS, LC-MS) show unexpected peaks. How can I identify the source of these artifacts?

Answer: Unexpected peaks in your analytical data can originate from several sources, including degradation of the this compound sample, impurities from synthesis, or contamination. Follow this workflow to identify the source:

Experimental Workflow for Artifact Identification

artifact_identification_workflow start Unexpected Peaks Observed check_purity 1. Analyze Unused Standard (e.g., via GC-MS, LC-MS, NMR) start->check_purity is_impurity Peak present in standard? check_purity->is_impurity impurity Conclusion: Artifact is likely a synthesis-related impurity. is_impurity->impurity Yes check_degradation 2. Artificially Degrade a Sample (e.g., expose to heat, light, or strong acid/base) is_impurity->check_degradation No end Source Identified impurity->end is_degradation Peak appears in degraded sample? check_degradation->is_degradation degradation Conclusion: Artifact is a degradation product. is_degradation->degradation Yes check_solvent 3. Analyze Blank Solvent/Vehicle is_degradation->check_solvent No degradation->end is_solvent Peak present in blank? check_solvent->is_solvent solvent Conclusion: Artifact is from solvent or container. is_solvent->solvent Yes is_solvent->end No, consult literature for other possibilities solvent->end

Caption: A stepwise workflow for identifying the source of analytical artifacts.

Question: My this compound solution appears discolored after storage. Is it still usable?

Answer: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation. This compound is susceptible to oxidation and degradation, especially when exposed to light, air, or non-optimal pH conditions. It is strongly recommended to use a fresh, pure standard for quantitative experiments. You can analyze the discolored solution using LC-MS or GC-MS to identify and quantify the degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound?

A1: this compound can degrade through oxidation, leading to the formation of several products. The most commonly cited degradation product is 4-hydroxy-α-ethyltryptamine. Other potential artifacts can arise from dimerization or other oxidative processes, especially under harsh conditions.

Q2: How should I store this compound to minimize degradation?

A2: To ensure the stability and purity of this compound, adhere to the following storage protocols:

  • Solid Form: Store in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at <0°C is ideal for long-term storage.

  • In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, use a non-reactive solvent, purge with an inert gas (like argon or nitrogen), and store at -20°C or -80°C in a tightly capped vial, protected from light.

Q3: I am observing inconsistent results in my in-vitro assays. Could this be related to this compound artifacts?

A3: Yes, inconsistencies can be caused by artifacts. Degradation products may have different pharmacological profiles than the parent compound, potentially leading to off-target effects or a reduction in the expected activity. It is crucial to confirm the purity of the this compound solution used in your assays.

Logical Relationship for In-Vitro Inconsistency

in_vitro_troubleshooting cluster_cause Potential Causes cluster_effect Observed Effects inconsistent_results Inconsistent In-Vitro Results degradation Sample Degradation inconsistent_results->degradation impurity Synthesis Impurity inconsistent_results->impurity experimental_error Experimental Error inconsistent_results->experimental_error altered_potency Altered Potency (EC50/IC50) degradation->altered_potency reduced_efficacy Reduced Efficacy degradation->reduced_efficacy impurity->altered_potency off_target Off-Target Effects impurity->off_target

Caption: Potential causes and effects of inconsistent in-vitro results.

Quantitative Data and Protocols

Table 1: Common Analytical Data for this compound
ParameterValue/DescriptionMethod
Molecular Formula C₁₂H₁₆N₂-
Molecular Weight 188.27 g/mol -
GC-MS Retention Time Varies by column and method. Typically referenced against an internal standard.Gas Chromatography-Mass Spectrometry
Key Mass Spectra Fragments (EI) m/z 115, 130, 159, 188Electron Ionization Mass Spectrometry
Protocol: Purity Analysis of this compound by GC-MS

Objective: To confirm the purity of an this compound sample and identify potential volatile or semi-volatile artifacts.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound standard.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol, ethyl acetate).

    • If derivatization is required for your system, use a standard agent like BSTFA with 1% TMCS.

  • GC-MS Instrument Conditions (Example):

    • Injector: Splitless mode, 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detector:

      • Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Scan Range: 40-550 amu.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Analyze any additional peaks by comparing their mass spectra to libraries (e.g., NIST, Wiley) to tentatively identify impurities or degradation products.

    • Calculate purity as the peak area of this compound divided by the total peak area of all components.

Diagram: this compound's Primary Signaling Mechanism

etryptamine_signaling cluster_transporters Monoamine Transporters cluster_receptors Serotonin Receptors This compound This compound (αET) ser SERT This compound->ser Releasing Agent dat DAT This compound->dat Releasing Agent net NET This compound->net Releasing Agent r_5ht2a 5-HT2A This compound->r_5ht2a Agonist r_5ht1a 5-HT1A This compound->r_5ht1a Agonist release ↑ Synaptic Monoamine Release (Serotonin, Dopamine, Norepinephrine) ser->release dat->release net->release agonism Direct Receptor Agonism r_5ht2a->agonism r_5ht1a->agonism

Caption: Simplified signaling pathway for this compound.

Strategies to enhance the selectivity of Etryptamine for specific receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to enhance the selectivity of etryptamine for specific receptors. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound and its analogs?

This compound and its derivatives primarily interact with a variety of serotonin (5-HT) receptors, but can also show affinity for other receptor systems.[1] The most studied targets include the 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes, which are thought to mediate many of the pharmacological effects of these compounds.[1][2][3] Some analogs also exhibit binding to dopamine receptors, adrenergic receptors, and the serotonin transporter (SERT).[4][5] The broad receptor binding profile of many tryptamines underscores the need for medicinal chemistry efforts to improve selectivity.[6][7]

Q2: What are the key chemical modifications to the this compound scaffold that can enhance receptor selectivity?

Several structural modifications to the this compound molecule can significantly alter its receptor binding profile and enhance selectivity. These modifications can be broadly categorized as:

  • Substitutions on the Indole Ring: Adding substituents at various positions of the indole nucleus (e.g., 4-, 5-, 6-, and 7-positions) can dramatically influence receptor affinity and selectivity.[8][9] For instance, a hydroxy or methoxy group at the 5-position generally enhances affinity for 5-HT receptors.[10]

  • Modifications of the Ethylamine Side Chain: Alkylation at the alpha (α) or beta (β) position of the ethylamine side chain can impact metabolic stability and receptor interaction.[11] For example, α-methylation can protect the compound from degradation by monoamine oxidase (MAO).[12]

  • Substitutions on the Terminal Amine: Altering the substituents on the terminal nitrogen (N,N-dialkylation) can modulate receptor affinity and selectivity.[4][13] The size and nature of these alkyl groups play a crucial role in determining the interaction with the receptor binding pocket.

Q3: How does substitution on the indole ring affect selectivity for 5-HT receptor subtypes?

Substitutions on the indole ring have a profound effect on selectivity among 5-HT receptor subtypes. For example:

  • 5-Position Substitutions: Compounds with a methoxy group at the 5-position (e.g., 5-MeO-DMT) often show high affinity for the 5-HT1A receptor.[2] The introduction of longer alkyloxy chains at this position has been explored to enhance selectivity for 5-HT1D over 5-HT1A receptors.[14]

  • 4-Position Substitutions: 4-hydroxy or 4-acetoxy substitutions, as seen in psilocin and its prodrug psilocybin, are common in psychedelic tryptamines and contribute to their 5-HT2A receptor activity.[15]

  • 7-Position Substitutions: A QSAR study on 7-substituted tryptamines suggests that these molecules interact with the serotonergic receptor via charge transfer from the aromatic nucleus, and the size of the substituent is a critical factor.[9]

Q4: Can N,N-dialkylation of the terminal amine be used to tune receptor selectivity?

Yes, modifying the N,N-dialkyl substituents is a key strategy for altering receptor selectivity. For instance, a study on N,N-diallyltryptamine (DALT) and its ring-substituted analogs showed that variations in these groups influenced binding to non-5-HT receptors like alpha and dopamine receptors.[4][13] The interplay between N,N-dialkylation and indole ring substitutions can lead to compounds with unique pharmacological profiles.

Troubleshooting Guides

Problem: My synthesized this compound analog shows poor selectivity between 5-HT1A and 5-HT2A receptors. How can I improve this?

Possible Cause: The structural features of your analog may be favorable for binding to both receptor subtypes. 5-substituted tryptamines, for example, often exhibit high affinity for 5-HT1A receptors but can also bind to 5-HT2A receptors.[16]

Troubleshooting Steps:

  • Introduce Bulky Substituents on the Terminal Amine: Increasing the steric bulk of the N,N-dialkyl groups can differentially affect binding to 5-HT1A and 5-HT2A receptors.

  • Modify the Indole Ring Substitution Pattern:

    • Consider moving substituents from the 5-position to other positions on the indole ring, as this can alter the electronic and steric properties of the molecule.

    • Explore substitutions at the 2-position of the indole ring, which has been shown to influence selectivity.[9]

  • Alpha-Alkylation of the Side Chain: Introducing a methyl or ethyl group at the alpha-position of the ethylamine side chain can alter the conformational flexibility of the molecule, potentially leading to more selective interactions with a specific receptor subtype.[11]

Problem: My novel tryptamine derivative has low metabolic stability. What strategies can I employ to address this?

Possible Cause: The compound may be a substrate for monoamine oxidase (MAO) or other metabolic enzymes.[1][2]

Troubleshooting Steps:

  • Alpha-Methylation: The introduction of a methyl group at the alpha-position of the ethylamine side chain (e.g., α-methyltryptamine) can sterically hinder the action of MAO, thereby increasing the compound's half-life.[12]

  • Modify N-Alkyl Substituents: The nature of the N-alkyl groups can influence the rate of metabolism. Experimenting with different alkyl groups may yield more stable compounds.

  • Prodrug Approach: Consider designing a prodrug that is metabolized in vivo to the active compound. For example, 4-acetoxy-DMT is a prodrug to the active 4-hydroxy-DMT (psilocin).[15]

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Tryptamine Analogs

Compound5-HT1A5-HT2A5-HT2B5-HT2CSERT
Tryptamine->10,000--1,600
N,N-Dimethyltryptamine (DMT)1,070108491,8601,210
Psilocin (4-HO-DMT)129404.6224,300
4-AcO-DMT22014017464,800
5-MeO-DMT1661.511.5115470
N,N-Diallyltryptamine (DALT)2247011,0141,0873,745
4-HO-DALT2041332,5931,01810,000
5-MeO-DALT50831,220504499

Note: '-' indicates data not available in the cited sources. Data is aggregated from multiple sources and experimental conditions may vary.[15] Lower Ki values indicate higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Materials:

  • Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 cells).[15]

  • Radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

  • Test compound (this compound analog).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Scintillation fluid and vials.

  • Scintillation counter.

2. Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microtiter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

  • For non-specific binding determination, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G Structure-Activity Relationship for this compound Selectivity This compound This compound Scaffold IndoleRing Indole Ring Modifications This compound->IndoleRing Position of Substituents SideChain Ethylamine Side Chain Modifications This compound->SideChain Alpha/Beta Alkylation TerminalAmine Terminal Amine Modifications This compound->TerminalAmine N,N-Dialkylation Selectivity Enhanced Receptor Selectivity IndoleRing->Selectivity Alters electronic and steric properties SideChain->Selectivity Impacts metabolic stability and conformation TerminalAmine->Selectivity Modulates receptor pocket interaction

Caption: Logical relationship between this compound modifications and receptor selectivity.

G Experimental Workflow for Radioligand Binding Assay start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound start->prep incubate Incubate Reagents prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: A typical workflow for a radioligand binding assay.[15]

G 5-HT2A Receptor Gq/11 Signaling Pathway Agonist 5-HT2A Agonist (e.g., Tryptamine Analog) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq11 Gq/11 Protein Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.[15]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls in Etryptamine-related data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in this compound receptor binding assays?

A1: Common pitfalls in this compound receptor binding assays include:

  • Inadequate radioligand concentration: Using a radioligand concentration that is too high or too low can lead to inaccurate determination of binding affinity. It is crucial to use a concentration near the Kd value of the radioligand.[1]

  • Insufficient incubation time: Assays must be incubated long enough to reach equilibrium. Failure to do so can result in an underestimation of binding affinity.[1]

  • High non-specific binding: This can obscure the specific binding signal. Optimizing buffer composition and using appropriate controls can help minimize non-specific binding.[1][2]

  • Improperly prepared cell membranes: The quality of the cell membranes expressing the target receptor is critical for obtaining reliable data.

Q2: How can I troubleshoot poor signal intensity in mass spectrometry analysis of this compound?

A2: Poor signal intensity in mass spectrometry can be addressed by:

  • Optimizing sample concentration: Ensure your sample is not too dilute, which can lead to weak peaks, or too concentrated, which can cause ion suppression.[3]

  • Selecting the appropriate ionization technique: The choice of ionization method (e.g., ESI, APCI) can significantly impact signal intensity. Experiment with different techniques to find the optimal one for this compound and its metabolites.[3]

  • Tuning and calibrating the mass spectrometer: Regular maintenance, tuning, and calibration are essential for peak performance and sensitivity.[3]

Q3: What are the key considerations for interpreting functional assay data for this compound?

A3: When interpreting functional assay data, it is important to:

  • Use appropriate controls: This includes a vehicle control and a positive control with a known agonist for the target receptor.

  • Consider receptor desensitization: Prolonged exposure to an agonist can lead to a decrease in receptor responsiveness, which can affect the interpretation of the results.

  • Account for potential off-target effects: this compound may interact with other receptors or cellular components, leading to confounding results. It's important to assess the selectivity of the compound.

Q4: How does the metabolism of this compound affect data interpretation?

A4: The metabolism of this compound can significantly impact the interpretation of in vivo data. Key considerations include:

  • Rapid metabolism: Tryptamines are often rapidly metabolized by monoamine oxidase (MAO).[4] This can lead to low parent drug concentrations in biological samples.

  • Active metabolites: Metabolites of this compound may also be pharmacologically active, contributing to the overall observed effect. It is important to identify and characterize the activity of major metabolites.

  • Inhibition of metabolism: Co-administration of MAO inhibitors can dramatically increase the in vivo effects of tryptamines.[4]

Troubleshooting Guides

Guide 1: Inconsistent Results in Receptor Binding Assays
Symptom Possible Cause Troubleshooting Steps
High variability between replicate wellsPipetting errors or improper mixing.Ensure proper pipetting technique and thorough mixing of all reagents.
Inconsistent cell membrane preparation.Use a standardized protocol for membrane preparation and quantify protein concentration accurately.
Low specific bindingLow receptor expression in cell membranes.Verify receptor expression levels using a validated method.
Inactive compound.Check the purity and integrity of the this compound sample.
High non-specific bindingRadioligand binding to non-receptor components.Optimize assay buffer composition (e.g., add detergents or BSA). Use a non-specific binding control with a high concentration of an unlabeled ligand.[1]
Guide 2: Challenges in Analytical Quantification of this compound
Symptom Possible Cause Troubleshooting Steps
Peak tailing or fronting in chromatographyInappropriate column chemistry or mobile phase.Optimize the LC method by screening different columns and mobile phase compositions.
Column overload.Reduce the amount of sample injected onto the column.
Poor fragmentation in MS/MSInsufficient collision energy.Optimize the collision energy to achieve adequate fragmentation for identification and quantification.
Presence of interfering substances.Improve sample preparation to remove matrix components that may suppress ionization or interfere with fragmentation.
Inaccurate quantificationLack of a suitable internal standard.Use a stable isotope-labeled internal standard for the most accurate quantification.
Matrix effects.Evaluate and correct for matrix effects by using a matrix-matched calibration curve or standard addition.

Quantitative Data Summary

Table 1: Receptor Binding Affinities and Functional Potencies of Tryptamines

CompoundReceptorAssay TypeValue (nM)Reference
Tryptamine5-HT2AEC50 (Ca2+ flux)7.36 ± 0.56[4]
Tryptamine5-HT2AEC50 (β-arrestin)3,485 ± 234[4]
α-Ethyltryptamine (this compound)SERTEC50 (releasing agent)23.2[5]
α-Ethyltryptamine (this compound)DATEC50 (releasing agent)232[5]
α-Ethyltryptamine (this compound)NETEC50 (releasing agent)640[5]
(+)-α-Ethyltryptamine5-HT2AEC50 (agonist)1,250[6]

Note: Data for this compound is limited. The table includes data for the parent compound tryptamine and the related compound α-ethyltryptamine for comparative purposes.

Experimental Protocols

Generalized Radioligand Binding Assay Protocol

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a target receptor (e.g., 5-HT2A).

1. Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand with known affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A).[1]

  • This compound test compound.

  • Assay buffer (specific composition depends on the receptor).

  • Wash buffer.

  • 96-well filter plates.

  • Scintillation cocktail.

2. Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well filter plate, add cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the this compound dilution series.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[1]

  • Stop the incubation by rapid vacuum filtration and wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.[1]

Visualizations

experimental_workflow Experimental Workflow for Radioligand Binding Assay prep Reagent Preparation (Membranes, Radioligand, This compound) incubation Incubation (Binding Equilibrium) prep->incubation filtration Filtration & Washing (Separate Bound/Free) incubation->filtration detection Detection (Scintillation Counting) filtration->detection analysis Data Analysis (IC50 & Ki Determination) detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway Simplified 5-HT2A Receptor Signaling Pathway ligand This compound receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release stimulates pkc Protein Kinase C (PKC) Activation dag->pkc

Caption: Simplified Gq-coupled 5-HT2A receptor signaling cascade.

troubleshooting_logic Troubleshooting Logic for Inconsistent Analytical Data start Inconsistent Analytical Results check_sample Verify Sample Integrity (Purity, Stability) start->check_sample sample_ok Sample OK? check_sample->sample_ok check_instrument Check Instrument Performance (Calibration, Tuning) instrument_ok Instrument OK? check_instrument->instrument_ok check_method Review Analytical Method (Chromatography, MS parameters) method_ok Method OK? check_method->method_ok sample_ok->check_instrument Yes reprepare Re-prepare Sample sample_ok->reprepare No instrument_ok->check_method Yes maintain Perform Instrument Maintenance instrument_ok->maintain No reanalyze Re-analyze Sample method_ok->reanalyze Yes optimize Optimize Method method_ok->optimize No

Caption: A logical workflow for troubleshooting analytical data inconsistencies.

References

Validation & Comparative

A Comparative Analysis of Etryptamine and Other Tryptamine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the receptor binding profiles, functional activities, and metabolic stability of Etryptamine in comparison to other key tryptamine analogs. This report provides quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support scientific research and drug discovery.

Introduction

This compound (α-ethyltryptamine or AET), a member of the tryptamine class of compounds, has a unique pharmacological profile that distinguishes it from other analogs such as N,N-Dimethyltryptamine (DMT), Psilocin, and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). Historically investigated as an antidepressant under the name Monase, its complex pharmacology, including monoamine oxidase inhibition and interaction with serotonin receptors, warrants a detailed comparative analysis for researchers in pharmacology and drug development.[1][2] This guide provides a comprehensive overview of the available quantitative data, experimental methodologies, and key signaling pathways to facilitate a deeper understanding of this compound's structure-activity relationships relative to other prominent tryptamines.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and other selected tryptamine analogs at various serotonin (5-HT) receptors and the serotonin transporter (SERT). Lower Ki values are indicative of higher binding affinity. This data is compiled from multiple peer-reviewed studies.[3]

Compound5-HT1A5-HT2A5-HT2B5-HT2CSERT
This compound (AET) 9,500----
Tryptamine ->10,000--1,600
N,N-Dimethyltryptamine (DMT) 1,070108491,8601,210
Psilocin (4-HO-DMT) 129404.6224,300
5-MeO-DMT 1661.511.5115470

Note: '-' indicates data not available in the cited sources. Data is aggregated and experimental conditions may vary between studies.

Functional Activity at Serotonin Receptors

The functional activity of these compounds, particularly at the 5-HT2A receptor, is a key determinant of their pharmacological effects. The table below presents a comparison of their potency (EC50, nM) and efficacy (Emax, %) in functional assays.

CompoundAssay TypeReceptorEC50 (nM)Emax (%)
(+)this compound Calcium Mobilization5-HT2A1,25061 (Partial Agonist)
Racemic this compound Calcium Mobilization5-HT2AInactive-
(-)this compound Calcium Mobilization5-HT2AInactive-
Tryptamine β-arrestin Recruitment5-HT2A3,485108 (Full Agonist)
Tryptamine G-protein Activation5-HT2A7.36104 (Full Agonist)

Note: Data for other analogs under directly comparable functional assay conditions is limited in the provided search results. Racemic this compound and its (-) isomer are functionally inactive as agonists at 5-HT2A receptors.[1][2] The (+) isomer of this compound is a partial agonist at the 5-HT2A receptor.[1][2]

Metabolic Stability

The metabolic stability of a compound is a critical factor in determining its pharmacokinetic profile and duration of action. The following table summarizes the available information on the metabolism of this compound and Tryptamine.

CompoundPrimary Metabolizing EnzymeKey MetaboliteElimination Half-Life
This compound (AET) -6-hydroxy-αET (inactive)~8 hours
Tryptamine Monoamine Oxidase (MAO)Indole-3-acetic acid (IAA)Very short

Note: this compound is metabolized via hydroxylation to an inactive metabolite and has a reported elimination half-life of approximately 8 hours.[4] Tryptamine is rapidly metabolized by MAO, resulting in a very short half-life.[5]

Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to study these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca2_ER->PKC Activates Tryptamine_Analog Tryptamine Analog (Agonist) Tryptamine_Analog->5HT2A_Receptor Binds to

Caption: 5-HT2A Receptor Gq Signaling Pathway.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compounds) incubation Incubate Membranes, Radioligand, and Test Compound (or Vehicle) prep_reagents->incubation prep_membranes Prepare Cell Membranes (Expressing Receptor of Interest) prep_membranes->incubation separation Rapid Vacuum Filtration (Separates Bound and Free Radioligand) incubation->separation detection Scintillation Counting (Quantifies Radioactivity) separation->detection analysis Data Analysis (Calculate IC50 and Ki values) detection->analysis

Caption: Generalized Experimental Workflow for a Radioligand Binding Assay.

cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis setup Prepare Microsome/Hepatocyte Suspension and Test Compound Solution pre_incubation Pre-incubate Microsomes/Hepatocytes setup->pre_incubation start_reaction Add Test Compound & Cofactors (e.g., NADPH) pre_incubation->start_reaction time_points Incubate and Collect Samples at Various Time Points start_reaction->time_points quenching Quench Reaction (e.g., with Acetonitrile) time_points->quenching lcms_analysis Analyze Samples by LC-MS/MS (Quantify Parent Compound) quenching->lcms_analysis data_analysis Calculate Half-Life (t½) and Intrinsic Clearance (Clint) lcms_analysis->data_analysis

Caption: Workflow for a Microsomal Metabolic Stability Assay.

Experimental Protocols

Competitive Radioligand Binding Assay (Generalized Protocol)

This protocol outlines a general procedure for determining the binding affinity of test compounds to a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand specific for the target receptor.

    • Test compounds (this compound and other tryptamine analogs).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

    • Non-specific binding control (a high concentration of a known ligand).

    • 96-well plates.

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[3]

In Vitro Functional Assays (Generalized Protocols)

Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A): [6]

  • Materials:

    • Cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).[7]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds.

    • A fluorescence plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye.

    • Add serial dilutions of the test compounds to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the response against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the EC50 and Emax values.

cAMP Inhibition Assay (for Gi-coupled receptors like 5-HT1A): [7]

  • Materials:

    • Cells stably expressing the receptor of interest.[7]

    • Forskolin (to stimulate adenylyl cyclase).

    • Test compounds.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of the test compounds.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a detection kit.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal curve to determine the IC50 and Emax values.

Microsomal Metabolic Stability Assay (Generalized Protocol)

This assay measures the rate of metabolism of a compound by liver microsomes.[8][9][10]

  • Materials:

    • Pooled liver microsomes (human or other species).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer.

    • Test compounds.

    • Acetonitrile (to stop the reaction).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a solution of the test compound in buffer.

    • Pre-warm the liver microsomes and the NADPH regenerating system.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome and test compound mixture.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint).[11]

References

Validating the Serotonergic Activity of Etryptamine: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Etryptamine's serotonergic activity against other well-characterized psychoactive compounds: α-Methyltryptamine (α-MeT), Dimethyltryptamine (DMT), and 3,4-Methylenedioxymethamphetamine (MDMA). The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Data Presentation: Comparative Analysis of Serotonergic Activity

The serotonergic activity of this compound and comparator compounds was evaluated across three key areas: interaction with the serotonin transporter (SERT), binding affinity and functional activity at serotonin receptors, and inhibition of monoamine oxidase A (MAO-A).

Serotonin Transporter (SERT) Activity

This compound acts as a potent serotonin releasing agent. The table below compares the potencies (EC₅₀) of this compound and its alternatives in inducing transporter-mediated release of serotonin, dopamine (DAT), and norepinephrine (NET). Lower EC₅₀ values indicate higher potency.

CompoundSERT EC₅₀ (nM)DAT EC₅₀ (nM)NET EC₅₀ (nM)
This compound (AET) 23.2232640
α-Methyltryptamine (α-MeT)21.778.6112
MDMA---

Data for MDMA's EC₅₀ in release assays was not directly available in the provided search results, though it is well-established as a potent serotonin and dopamine releaser.

Serotonin Receptor Binding and Functional Activity

This compound exhibits a complex profile at various serotonin receptor subtypes. The following tables summarize its binding affinities (Kᵢ or IC₅₀) and functional potencies (EC₅₀) compared to other tryptamines. Lower values indicate stronger binding or higher potency.

5-HT Receptor Binding Affinities

Compound5-HT₁ (rat brain) IC₅₀ (nM)5-HT₁E (human) Kᵢ (nM)5-HT₁F (human) Kᵢ (nM)5-HT₂B (rat fundus) Affinity
This compound (AET) 9,500S(+): 1,580, R(-): 2,265S(+): 4,849, R(-): 8,37610-fold lower than α-MeT
α-Methyltryptamine (α-MeT)5,700---
Dimethyltryptamine (DMT)137--5-fold higher than AET

5-HT₂ₐ Receptor Functional Activity (Calcium Mobilization Assay)

CompoundEC₅₀ (nM)Maximal Effect (% of 5-HT)
This compound (AET) (racemic) >10,000-
(+) this compound 1,25061% (partial agonist)
(-) this compound Inactive-
Monoamine Oxidase A (MAO-A) Inhibition

This compound is a reversible inhibitor of MAO-A, an enzyme responsible for the breakdown of serotonin.

CompoundMAO-A Inhibition IC₅₀
This compound (AET) 2.6 x 10⁻⁴ M (260 µM)
(-) this compound 1.5 x 10⁻⁴ M (150 µM)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_receptor 5-HT₂ₐ Receptor Activation 5-HT 5-HT / Agonist 5HT2A_R 5-HT₂ₐ Receptor 5-HT->5HT2A_R Gq Gq/11 5HT2A_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response Ca2->Response PKC->Response G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membrane Homogenate (e.g., from cells expressing 5-HT₂ₐR) incubation Incubate Membrane, Radioligand, and Test Compound in 96-well plate prep->incubation radioligand Prepare Radioligand (e.g., [³H]Ketanserin) radioligand->incubation test_compound Prepare Test Compound Dilutions (e.g., this compound) test_compound->incubation filtration Rapidly Filter to Separate Bound and Free Radioligand incubation->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting analysis Data Analysis: Determine IC₅₀ and Kᵢ values counting->analysis G cluster_workflow Calcium Mobilization Assay Workflow cell_plating Plate cells expressing 5-HT₂ₐR in 96-well plates dye_loading Load cells with a calcium-sensitive fluorescent dye cell_plating->dye_loading compound_addition Add test compound (antagonist mode) or vehicle dye_loading->compound_addition agonist_addition Add 5-HT agonist (e.g., Serotonin) compound_addition->agonist_addition measurement Measure fluorescence intensity kinetically agonist_addition->measurement analysis Data Analysis: Determine EC₅₀ (agonist) or IC₅₀ (antagonist) measurement->analysis

A Cross-Validation of Etryptamine's Binding Affinity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Etryptamine's (α-Ethyltryptamine or AET) binding and functional activity across various in vitro assays. The data presented herein is compiled from peer-reviewed scientific literature to facilitate a comprehensive understanding of its pharmacological profile.

This compound is a psychoactive compound that has been shown to interact with multiple targets within the central nervous system. Its multifaceted pharmacology, which includes interactions with serotonin receptors and monoamine transporters, necessitates a detailed comparison of its activity as determined by different experimental methodologies. This guide summarizes key quantitative data, outlines the experimental protocols for the assays cited, and visualizes relevant workflows and signaling pathways.

Quantitative Data Summary

The following tables provide a consolidated overview of this compound's binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) at various neurochemical targets. Data is presented for the racemic mixture (AET) as well as its individual stereoisomers, S(+)-AET and R(-)-AET, where available. Lower Kᵢ and EC₅₀/IC₅₀ values are indicative of higher affinity and potency, respectively.

Table 1: this compound Binding Affinity (Kᵢ) at Serotonin Receptors

Compound5-HT₁E (Kᵢ, nM)5-HT₁F (Kᵢ, nM)
S(+)-AET1,580[1]4,849[1]
R(-)-AET2,265[1]8,376[1]

Note: Data for other 5-HT receptor subtypes is limited in the reviewed literature.

Table 2: this compound Functional Activity (EC₅₀/IC₅₀) at Monoamine Transporters and 5-HT₂ₐ Receptor

CompoundAssay TypeSERT (EC₅₀, nM)DAT (EC₅₀, nM)NET (EC₅₀, nM)5-HT₂ₐ (EC₅₀, nM)
Racemic AETMonoamine Release23.2[1][2][3]232[1][2][3]640[1][2][3]>10,000ᵃ[1][2][3]
S(+)-AETCalcium Mobilization---1,250ᵇ[2][4]
R(-)-AETCalcium Mobilization--->10,000ᶜ[2][4]

ᵃ In a calcium mobilization assay, racemic AET lacked agonist action at concentrations up to 10,000 nM.[1][2][3] ᵇ Partial agonist with 61% maximal effect compared to 5-HT.[2][4] ᶜ Inactive as a 5-HT₂ₐ receptor agonist at concentrations up to 10 µM.[2][4]

Table 3: this compound Monoamine Oxidase (MAO) Inhibition

CompoundAssay TypeMAO-A (IC₅₀, µM)
Racemic AETIn vitro inhibition260[2]

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays and functional assays such as monoamine release assays and calcium mobilization assays. Below are generalized methodologies for these key experiments.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a test compound (e.g., this compound) for a target receptor by quantifying its ability to displace a radiolabeled ligand with known affinity.

1. Materials:

  • Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT₁ₑ, 5-HT₁բ).
  • Radioligand specific to the target receptor.
  • Test compound (this compound).
  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
  • Non-specific binding control (a high concentration of an unlabeled ligand).
  • Glass fiber filters.
  • Scintillation counter.

2. Procedure:

  • A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes in the binding buffer.
  • The mixture is incubated to allow binding to reach equilibrium.
  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
  • The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Monoamine Release Assay

This functional assay measures the ability of a compound to induce the release of monoamines (serotonin, dopamine, norepinephrine) from pre-loaded synaptosomes.

1. Materials:

  • Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT and NET).
  • Radioactively labeled monoamines (e.g., [³H]5-HT, [³H]DA, [³H]NE).
  • Test compound (this compound).
  • Assay buffer.
  • Filtration apparatus and scintillation counter.

2. Procedure:

  • Synaptosomes are incubated with a radioactively labeled monoamine to allow for its uptake.
  • After washing to remove excess unincorporated monoamine, the pre-loaded synaptosomes are exposed to various concentrations of the test compound.
  • The amount of radioactivity released into the supernatant is measured by scintillation counting.

3. Data Analysis:

  • The data is used to generate concentration-response curves, from which the EC₅₀ value (the concentration of the compound that produces 50% of the maximal release) is determined.

Calcium Mobilization Assay

This assay is used to determine the functional activity of a compound at Gq-coupled receptors, such as the 5-HT₂ₐ receptor, by measuring changes in intracellular calcium concentration.

1. Materials:

  • Cell line stably expressing the human 5-HT₂ₐ receptor.
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Assay buffer.
  • Test compound (this compound).
  • A known 5-HT₂ₐ receptor agonist (e.g., serotonin) as a positive control.
  • A fluorescence plate reader.

2. Procedure:

  • Cells are seeded in a microplate and loaded with a calcium-sensitive dye.
  • The cells are then exposed to various concentrations of the test compound.
  • The plate is placed in a fluorescence plate reader, and changes in fluorescence, which correspond to changes in intracellular calcium levels, are measured over time.

3. Data Analysis:

  • The peak fluorescence response is measured for each concentration of the test compound.
  • Concentration-response curves are generated to determine the EC₅₀ value and the maximum effect (Eₘₐₓ) relative to a full agonist.

Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway relevant to this compound's pharmacology.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Detection & Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubate Incubate Receptor, Radioligand & Test Compound at various concentrations Receptor->Incubate Radioligand Radioligand ([³H]L, [¹²⁵I]L) Radioligand->Incubate Compound Test Compound (this compound) Compound->Incubate Filter Rapid Vacuum Filtration to separate bound from free radioligand Incubate->Filter Equilibrium Count Scintillation Counting to quantify bound radioactivity Filter->Count Analyze Data Analysis (IC₅₀ & Kᵢ determination) Count->Analyze

Workflow for a Radioligand Binding Assay.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound (Agonist) Receptor 5-HT₂ₐ Receptor Agonist->Receptor Binds G_protein Gαq/₁₁ Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Cellular Responses Ca_release->Response PKC->Response

Canonical 5-HT₂ₐ Receptor Gq Signaling Pathway.

References

A Comparative Analysis of the Receptor Binding Profiles of Etryptamine, Psilocybin, and DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of three notable tryptamine compounds: etryptamine (α-ethyltryptamine or AET), psilocybin (via its active metabolite, psilocin), and N,N-dimethyltryptamine (DMT). The information is compiled from multiple studies to aid in understanding the structure-activity relationships and pharmacological nuances that differentiate these molecules. All quantitative data is presented to facilitate direct comparison, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities of this compound, psilocin (the active metabolite of psilocybin), and DMT at several key serotonin (5-HT) receptors and the serotonin transporter (SERT). Binding affinity is primarily reported as the inhibition constant (Kᵢ), in nanomolars (nM). A lower Kᵢ value indicates a higher binding affinity.[1] It is important to note that data has been aggregated from various sources, and experimental conditions may differ between studies.

Receptor TargetThis compound (AET)Psilocin (4-HO-DMT)DMT
5-HT₁A -129 nM[2]1,070 nM[2]
5-HT₁E 1,580 nM (S-isomer)[3]--
5-HT₁F 4,849 nM (S-isomer)[3]--
5-HT₂A >10,000 nM (EC₅₀)[4]40 nM[2]108 nM[2]
5-HT₂B Affinity 5x lower than DMT[3]4.6 nM[2]49 nM[2]
5-HT₂C -22 nM[2]1,860 nM[2]
5-HT₆ -1,000 nM[2]3,360 nM[2]
SERT 23.2 nM (EC₅₀, Releaser)[3][5]4,300 nM[2]1,210 nM[2]
DAT 232 nM (EC₅₀, Releaser)[3][5]--
NET 640 nM (EC₅₀, Releaser)[3][5]--
Data presented as Kᵢ (nM) unless otherwise noted. '-' indicates data was not available in the cited sources. Psilocybin is a prodrug to psilocin and has a very low affinity for these receptors itself.

Summary of Receptor Profiles

This compound (AET) exhibits a unique profile characterized by potent activity as a monoamine releasing agent, particularly at the serotonin transporter (SERT), with less potent activity at dopamine (DAT) and norepinephrine (NET) transporters.[3][5] Its affinity for serotonin receptors is generally modest to low, with the S(+) isomer showing weak partial agonism at the 5-HT₂A receptor.[4][5] Unlike classical psychedelics, its primary mechanism is not direct receptor agonism but rather a combination of monoamine release and weak MAO inhibition.[4][5]

Psilocin , the active metabolite of psilocybin, demonstrates a high affinity for multiple serotonin receptors, most notably the 5-HT₂A and 5-HT₂B subtypes.[2] Its potent partial agonism at the 5-HT₂A receptor is considered the primary mechanism for its psychedelic effects.[5] It has a significantly lower affinity for the serotonin transporter compared to this compound.[2]

DMT shows a broad affinity for various serotonin receptors, with its highest affinity among those listed for the 5-HT₂A and 5-HT₂B subtypes.[2] While its affinity for the 5-HT₂A receptor is lower than that of psilocin, it is still considered a key target for its potent and rapid-acting psychedelic effects. DMT also interacts with the serotonin transporter, though with less potency than this compound.[2]

Key Signaling Pathway: 5-HT₂A Receptor Activation

Many psychoactive tryptamines, particularly psilocin and DMT, exert their effects through the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a Gq/11 signaling cascade, which is central to the psychedelic experience.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates Downstream Downstream Signaling (e.g., Gene Expression, Neuronal Excitability) Ca->Downstream PKC->Downstream Ligand Tryptamine Agonist (e.g., Psilocin, DMT) Ligand->Receptor Binds

Canonical Gq/11 signaling pathway activated by 5-HT₂A receptor agonists.

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., DMT) to displace a radiolabeled ligand of known high affinity from a target receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.

Materials:

  • Cell Membranes: A preparation of cell membranes expressing the human receptor of interest (e.g., 5-HT₂A).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

  • Test Compounds: Unlabeled tryptamines (this compound, psilocin, DMT) dissolved to create a range of concentrations.

  • Binding Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[2]

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand to saturate the receptors and determine non-specific binding (e.g., 10 µM Mianserin for 5-HT₂A).

  • Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: An instrument to quantify the radioactivity trapped on the filters.

Generalized Procedure:

  • Incubation: In a series of tubes or a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined in the binding buffer. Control tubes are prepared for total binding (no test compound) and non-specific binding (with the non-specific binding control).

  • Equilibrium: The mixture is incubated (e.g., 60 minutes at 27°C) to allow the binding reaction to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through the glass fiber filters. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined by plotting the data and using non-linear regression analysis.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.[2]

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine receptor affinity.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Receptor Membranes P3 Prepare Test Compound (Serial Dilutions) A1 Combine Membranes, Radioligand, and Test Compound in Buffer P1->A1 P2 Prepare Radioligand (e.g., [3H]ketanserin) P2->A1 P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Rapid Filtration to Separate Bound vs. Free Ligand A2->A3 A4 Wash Filters A3->A4 D1 Quantify Radioactivity (Scintillation Counting) A4->D1 D2 Calculate Specific Binding D1->D2 D3 Generate Dose-Response Curve & Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4 Result Final Ki Value (Binding Affinity) D4->Result

A typical experimental workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of the Efficacy of Etryptamine and its Optical Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological efficacy of racemic α-Ethyltryptamine (α-ET or Etryptamine) and its distinct optical isomers, (S)-(+)-αET and (R)-(-)-αET. The following sections present a comprehensive overview of their differing mechanisms of action, supported by experimental data, and include detailed methodologies for the key experiments cited.

Introduction to this compound

α-Ethyltryptamine is a synthetic tryptamine derivative that was formerly marketed as an antidepressant under the name Monase.[1] It is recognized for its complex pharmacological profile, exhibiting properties of a monoamine oxidase inhibitor (MAOI), a serotonin-releasing agent, and a serotonin receptor agonist.[1][2] The presence of a chiral center at the alpha position of its ethyl side chain gives rise to two enantiomers, (S)-(+)-αET and (R)-(-)-αET, which possess distinct pharmacological activities that contribute differently to the overall effects of the racemic mixture.[1]

Comparative Pharmacological Data

The differential effects of racemic this compound and its isomers are best understood through a quantitative comparison of their interactions with key molecular targets in the central nervous system. The data summarized below highlights the stereoselective nature of their pharmacological actions.

Monoamine Transporter Releasing Potency

The ability of this compound and its isomers to induce the release of monoamine neurotransmitters is a crucial aspect of their activity. The following table presents the half-maximal effective concentrations (EC₅₀) for the release of serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

CompoundSERT EC₅₀ (nM)DAT EC₅₀ (nM)NET EC₅₀ (nM)
Racemic α-ET23.2232640
(S)-(+)-αET34.757.6592
(R)-(-)-αET54.96543670

Data sourced from Blough et al. (2014) as cited in Wikipedia.[3]

5-HT₂A Receptor Agonist Activity

The interaction with the 5-HT₂A receptor is a key determinant of the psychedelic or hallucinogenic properties of tryptamines. The table below shows the potency (EC₅₀) and efficacy of this compound and its isomers in a 5-HT₂A-mediated calcium mobilization assay.

Compound5-HT₂A EC₅₀ (nM)Efficacy (% of 5-HT max response)
Racemic α-ET>10,000Inactive
(S)-(+)-αET1,25061% (Partial Agonist)
(R)-(-)-αET>10,000Inactive

Data sourced from a 2014 study by Blough et al. and other sources.[1][4]

In Vivo Discriminative Stimulus Properties

Drug discrimination studies in animal models are used to characterize the subjective effects of psychoactive compounds. The following table presents the dose (ED₅₀) at which this compound and its isomers substitute for the training drug in rats trained to discriminate specific psychoactive agents from saline.

Training DrugRacemic α-ET ED₅₀ (mg/kg)(S)-(+)-αET ED₅₀ (mg/kg)(R)-(-)-αET ED₅₀ (mg/kg)
(+)-AmphetamineDoes not fully substituteDoes not fully substitute (max 53% response)7.8
DOMGeneralizes2.7Does not fully substitute (max 33% response)
MDMASubstitutes2.01.3
PMMASubstitutes1.41.6

Data sourced from a 2001 study by Hong et al.[5][6]

Key Experimental Methodologies

The following sections provide detailed protocols for the principal experiments cited in the comparative data tables.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This in vitro assay determines the binding affinity of a compound to the 5-HT₂A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • [³H]ketanserin as the radioligand.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific ligand: 1 µM ketanserin.

  • Test compounds (racemic α-ET, (S)-(+)-αET, (R)-(-)-αET) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize the 5-HT₂A-expressing HEK293 cells in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]ketanserin (e.g., 1 nM), and varying concentrations of the test compound or vehicle.

  • Determination of Non-Specific Binding: A set of wells should contain the membrane preparation, [³H]ketanserin, and a high concentration of unlabeled ketanserin (1 µM) to determine non-specific binding.

  • Incubation: Incubate the plate at 25°C for 1 hour to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value.

Calcium Mobilization Assay for 5-HT₂A Functional Activity

This cell-based functional assay measures the ability of a compound to activate the Gq-coupled 5-HT₂A receptor, leading to an increase in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds at various concentrations.

  • A known 5-HT₂A agonist (e.g., serotonin) as a positive control.

  • A fluorescence microplate reader with kinetic reading capability.

Protocol:

  • Cell Plating: Seed the 5-HT₂A-expressing cells into black-walled, clear-bottom 96-well microplates and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.

  • Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the diluted compounds to the respective wells of the cell plate.

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Establish a stable baseline fluorescence reading.

  • Agonist Challenge (for antagonist mode) or Direct Measurement (for agonist mode): For agonist testing, directly measure the fluorescence change after compound addition. For antagonist testing, after a pre-incubation with the test compound, inject a known concentration (e.g., EC₈₀) of a 5-HT₂A agonist into the wells.

  • Data Acquisition: Record the fluorescence signal over time to capture the peak calcium response.

  • Data Analysis: Determine the peak fluorescence response for each well. For agonist activity, plot the response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Monoamine Release Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to evoke the release of monoamines from pre-loaded nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, cortex for serotonin).

  • [³H]-labeled monoamines (e.g., [³H]5-HT, [³H]DA).

  • Physiological buffer (e.g., Krebs-Ringer buffer).

  • Test compounds at various concentrations.

  • Microcentrifuge filter tubes.

  • Scintillation counter.

Protocol:

  • Synaptosome Preparation: Homogenize the dissected rat brain tissue in a suitable buffer. Centrifuge the homogenate at a low speed to remove debris, then centrifuge the supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet.

  • Radiolabel Loading: Incubate the synaptosomes with a [³H]-labeled monoamine to allow for its uptake into the nerve terminals.

  • Washing: Wash the synaptosomes with fresh buffer to remove excess extracellular radiolabel.

  • Release Experiment: Resuspend the loaded synaptosomes in buffer and add varying concentrations of the test compound.

  • Incubation: Incubate the mixture for a short period (e.g., 10-30 minutes) at 37°C.

  • Separation: Terminate the release by rapid filtration through microcentrifuge filter tubes, separating the synaptosomes from the supernatant containing the released radiolabel.

  • Quantification: Measure the radioactivity in the supernatant and in the synaptosomal pellet using a scintillation counter.

  • Data Analysis: Express the amount of released radiolabel as a percentage of the total radioactivity in the synaptosomes. Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ value.

Drug Discrimination in Rats

This in vivo procedure assesses the interoceptive (subjective) effects of a drug by training animals to recognize and respond to its presence.

Materials:

  • Operant conditioning chambers equipped with two response levers and a food dispenser.

  • Male Sprague-Dawley rats.

  • Training drugs ((+)-amphetamine, DOM, MDMA, PMMA).

  • Saline solution (vehicle).

  • Test compounds (racemic α-ET, (S)-(+)-αET, (R)-(-)-αET).

Protocol:

  • Training Phase:

    • Rats are food-deprived to motivate them to work for food reinforcement.

    • On training days, rats are administered either the training drug (e.g., 1.0 mg/kg of (+)-amphetamine) or saline before being placed in the operant chamber.

    • A response on one lever (the "drug-correct" lever) is reinforced with a food pellet only after drug administration, while a response on the other lever (the "saline-correct" lever) is reinforced only after saline administration.

    • Training continues until the rats reliably press the correct lever based on the administered substance.

  • Testing Phase:

    • Once the discrimination is learned, test sessions are conducted.

    • Various doses of the test compound are administered to the trained rats.

    • The rat is placed in the operant chamber, and the percentage of responses on the drug-correct lever is recorded.

    • A test compound is considered to have "generalized" or "substituted" for the training drug if it produces a high percentage of responding on the drug-correct lever (typically >80%).

  • Data Analysis:

    • For each test compound, a dose-response curve is generated by plotting the percentage of drug-lever responding against the dose.

    • The ED₅₀ value, the dose that produces 50% drug-lever responding, is calculated from this curve.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures can aid in understanding the complex actions of this compound and its isomers.

G cluster_0 This compound Isomer Actions cluster_1 Cellular Effects cluster_2 Behavioral Outcomes S_ET (S)-(+)-αET SERT SERT S_ET->SERT Potent Releaser DAT DAT S_ET->DAT Potent Releaser HT2A 5-HT2A Receptor S_ET->HT2A Partial Agonist Hallucinogenic_Effects Hallucinogenic Effects (DOM-like) S_ET->Hallucinogenic_Effects MDMA_like_Effects MDMA-like Effects S_ET->MDMA_like_Effects R_ET (R)-(-)-αET R_ET->SERT Selective Releaser Stimulant_Effects Stimulant Effects (Amphetamine-like) R_ET->Stimulant_Effects R_ET->MDMA_like_Effects Serotonin_Release Increased Synaptic Serotonin SERT->Serotonin_Release Dopamine_Release Increased Synaptic Dopamine DAT->Dopamine_Release Gq_activation Gq Protein Activation (PLC → IP3/DAG → Ca²⁺) HT2A->Gq_activation Serotonin_Release->MDMA_like_Effects Dopamine_Release->Stimulant_Effects Gq_activation->Hallucinogenic_Effects

Caption: Simplified signaling pathways of this compound's optical isomers.

G start Start training Training Phase: Rats learn to discriminate Training Drug vs. Saline start->training test Test Phase: Administer test compound (e.g., this compound isomer) training->test data_collection Data Collection: Record responses on 'Drug' and 'Saline' levers test->data_collection analysis Data Analysis: Calculate % Drug-Lever Responding and determine ED50 data_collection->analysis end End analysis->end

Caption: General experimental workflow for drug discrimination studies.

Conclusion

The pharmacological profile of this compound is a composite of the distinct actions of its (S) and (R) enantiomers. The (S)-(+)-isomer is a potent serotonin and dopamine releasing agent and a partial agonist at the 5-HT₂A receptor, contributing to its MDMA-like and potential hallucinogenic effects.[1][5] In contrast, the (R)-(-)-isomer is a more selective serotonin releasing agent, which is primarily associated with stimulant, amphetamine-like properties.[1][5] This stereoselectivity underscores the importance of resolving racemic mixtures in drug development and research to understand the specific contributions of each isomer to the overall pharmacological and therapeutic effects. The experimental protocols provided herein offer a standardized framework for the continued investigation of these and other psychoactive compounds.

References

Head-to-Head Comparison: Etryptamine vs. MDMA on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the effects of Etryptamine (alpha-ethyltryptamine or αET) and 3,4-Methylenedioxymethamphetamine (MDMA) on the release of key monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacological profiles of these two psychoactive compounds.

Quantitative Analysis of Neurotransmitter Release

The following table summarizes the in vitro potency of this compound and MDMA in inducing the release of serotonin, dopamine, and norepinephrine. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response, in this case, neurotransmitter release. Lower EC50 values indicate higher potency.

CompoundSerotonin (5-HT) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Reference
This compound (αET) 23.2232640[1][2][3]
MDMA 11203240640[4]

Key Observations:

  • Serotonin Release: this compound is significantly more potent than MDMA at inducing serotonin release, with an EC50 value approximately 48 times lower.

  • Dopamine Release: this compound also demonstrates greater potency in releasing dopamine compared to MDMA, with an EC50 value roughly 14 times lower.

  • Norepinephrine Release: Both compounds exhibit similar potency in releasing norepinephrine, with identical EC50 values of 640 nM.[1][2][3][4]

  • Selectivity: this compound shows a preference for serotonin release over dopamine and norepinephrine.[1][2][3] MDMA also primarily acts as a serotonin and norepinephrine releaser, with a weaker effect on dopamine.[5]

Signaling Pathways and Mechanisms of Action

Both this compound and MDMA are classified as monoamine releasing agents.[6][7] Their primary mechanism of action involves interacting with presynaptic monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Instead of blocking the reuptake of neurotransmitters like many antidepressants, these compounds reverse the direction of the transporters, causing an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.[5]

Additionally, these substances can enter the presynaptic neuron and disrupt the pH gradient of synaptic vesicles, where neurotransmitters are stored. This leads to the release of neurotransmitters from the vesicles into the cytoplasm, further increasing the concentration available for reverse transport into the synapse.[5]

Experimental Protocols

The following is a representative experimental protocol for an in vitro monoamine release assay using synaptosomes, a common method to determine the EC50 values presented above.

In Vitro Monoamine Release Assay Using Synaptosomes

1. Preparation of Synaptosomes:

  • Tissue Homogenization: Fresh brain tissue from a suitable animal model (e.g., rat striatum for dopamine, hippocampus for serotonin) is rapidly dissected and homogenized in an ice-cold sucrose buffer.

  • Centrifugation: The homogenate undergoes a series of centrifugations at varying speeds to separate cellular components. The initial low-speed centrifugation removes larger debris, and subsequent high-speed centrifugation pellets the crude synaptosomal fraction.

  • Purification (Optional): The crude synaptosome pellet can be further purified using density gradient centrifugation.

2. Neurotransmitter Release Assay:

  • Pre-incubation: The prepared synaptosomes are pre-incubated in a physiological buffer at 37°C to allow them to equilibrate.

  • Radiolabeling: A radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE) is added to the synaptosome suspension and incubated to allow for uptake into the nerve terminals.

  • Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of the test compound (this compound or MDMA).

  • Termination of Release: The release of the radiolabeled neurotransmitter is terminated by rapid filtration, separating the synaptosomes from the incubation medium.

  • Quantification: The amount of radioactivity in the filtrate (representing the released neurotransmitter) and on the filter (representing the neurotransmitter remaining in the synaptosomes) is measured using a scintillation counter.

3. Data Analysis:

  • The amount of neurotransmitter released at each concentration of the test compound is calculated and expressed as a percentage of the total releasable pool.

  • The data is then plotted on a concentration-response curve, and the EC50 value is determined using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro neurotransmitter release assay.

experimental_workflow start Start: Brain Tissue Dissection homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation synaptosomes Isolated Synaptosomes centrifugation->synaptosomes preincubation Pre-incubation with Radiolabeled Neurotransmitter synaptosomes->preincubation drug_addition Addition of this compound or MDMA preincubation->drug_addition incubation Incubation at 37°C drug_addition->incubation filtration Rapid Filtration to Separate Synaptosomes incubation->filtration scintillation Scintillation Counting of Radioactivity filtration->scintillation analysis Data Analysis: EC50 Determination scintillation->analysis end End analysis->end

Caption: Workflow of an in vitro neurotransmitter release assay.

References

Validating the Behavioral Effects of Etryptamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the behavioral effects of Etryptamine (α-Ethyltryptamine or AET) in animal models, benchmarked against the well-characterized psychostimulants MDMA and d-amphetamine. This document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways to support further investigation and drug development efforts.

This compound, a substituted tryptamine, has demonstrated a unique pharmacological profile, exhibiting both stimulant and psychedelic-like properties. Understanding its behavioral effects in validated animal models is crucial for elucidating its mechanism of action and abuse potential. This guide synthesizes data from locomotor activity and drug discrimination studies to provide a comparative analysis.

Comparative Behavioral Effects

The following tables summarize the quantitative data from key behavioral and neurochemical assays, offering a side-by-side comparison of this compound with MDMA and d-amphetamine.

Locomotor Activity

Locomotor activity is a primary measure of the stimulant effects of a compound. The data below is collated from various studies using open-field arenas.

CompoundAnimal ModelDose Range (mg/kg)Effect on Locomotor Activity
This compound (AET) Rat5, 10, 20Significant increase at all doses tested.[1]
Mouse2 - 30Increased activity, with higher doses (10-30 mg/kg) being most effective and having a prolonged duration.
MDMA Rat5Significant increase in non-habituated rats.
Mouse3, 10, 30Dose-dependent increase in horizontal movements.
d-amphetamine Rat2.5, 5.0, 10.0Dose-dependent increase in locomotor activity.[2]
Mouse0.3, 1, 3, 10Dose-dependent effects, with lower doses increasing and higher doses sometimes leading to stereotypy which can decrease locomotion.[3][4]
Drug Discrimination

Drug discrimination paradigms assess the interoceptive (subjective) effects of a drug by training animals to recognize and respond to a specific drug cue. The ED50 value represents the dose at which 50% of the animals respond on the drug-appropriate lever.

Training DrugTest DrugAnimal ModelED50 (mg/kg)Generalization
This compound (AET) S(-)-α-ETRat1.6Full
R(+)-α-ETRat1.3Full
DOMRat0.4Full
PMMARat0.7Full
(+)-amphetamineRat-Partial (~40%)
MDMA This compound (AET)Rat3.5Full
DOM This compound (AET)Rat6.62Full
(+)-amphetamine This compound (AET)Rat-No Generalization
Neurotransmitter Release and Enzyme Inhibition

The in vitro effects of this compound on monoamine transporters and monoamine oxidase A (MAO-A) are key to its mechanism of action.

TargetCompoundAssayValue (nM)
Serotonin Transporter (SERT) This compound (AET)Release (EC50)23.2
Dopamine Transporter (DAT) This compound (AET)Release (EC50)232
Norepinephrine Transporter (NET) This compound (AET)Release (EC50)640
Monoamine Oxidase A (MAO-A) This compound (AET)Inhibition (IC50)260,000

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are protocols for the key experiments cited in this guide.

Locomotor Activity Assessment (Open-Field Test)

This procedure is used to assess general activity levels and exploratory behavior in rodents.

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with a grid of infrared beams to automatically track the animal's movement.

  • Habituation: Animals are often habituated to the testing room for at least 30 minutes before the session. For some study designs, a pre-test habituation session in the arena itself may be conducted.

  • Procedure:

    • The animal is placed in the center of the open-field arena.

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration, typically ranging from 30 to 120 minutes.

    • The apparatus is thoroughly cleaned between each animal to eliminate olfactory cues.

  • Data Analysis: The primary dependent variable is the total distance traveled or the number of photobeam breaks. The arena can also be divided into zones (e.g., center vs. periphery) to assess anxiety-like behavior.

Drug Discrimination

This operant conditioning procedure is used to determine if a novel compound produces subjective effects similar to a known drug.

  • Apparatus: A standard operant conditioning chamber equipped with two response levers and a mechanism for delivering a reinforcer (e.g., food pellet, sweetened liquid).

  • Training Phase:

    • Animals are first trained to press a lever for reinforcement (e.g., on a fixed-ratio schedule).

    • Animals are then trained to discriminate between the training drug and its vehicle. On days when the drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced. On days when the vehicle is administered, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

    • Training continues until animals reliably respond on the correct lever (e.g., >80% accuracy).

  • Testing Phase:

    • Once the discrimination is established, test sessions are conducted.

    • Animals are administered a test drug (e.g., a different compound or a different dose of the training drug) and placed in the chamber.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full generalization is considered to have occurred if the animal makes >80% of its responses on the drug-appropriate lever. Partial generalization is between 20% and 80%, and no generalization is <20%. The ED50 is calculated as the dose that produces 50% drug-appropriate responding.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its behavioral validation.

G cluster_0 This compound Administration cluster_1 Molecular Targets cluster_2 Neurotransmitter Effects cluster_3 Downstream Signaling cluster_4 Behavioral Outcomes AET This compound (AET) SERT SERT AET->SERT Release DAT DAT AET->DAT Release NET NET AET->NET Release MAOA MAO-A AET->MAOA Inhibition Serotonin ↑ Extracellular Serotonin SERT->Serotonin Dopamine ↑ Extracellular Dopamine DAT->Dopamine Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine Akt_mTOR Akt/mTOR Pathway Serotonin->Akt_mTOR ERK ERK Pathway Serotonin->ERK Dopamine->Akt_mTOR Dopamine->ERK Norepinephrine->Akt_mTOR Norepinephrine->ERK Locomotor Increased Locomotor Activity Akt_mTOR->Locomotor Discrimination Drug-Specific Interoceptive Cue Akt_mTOR->Discrimination ERK->Locomotor ERK->Discrimination

Caption: Proposed signaling pathway of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Mechanistic Studies A1 Select Animal Model (e.g., Rat, Mouse) A2 Dose-Response Study (Locomotor Activity) A1->A2 A3 Determine Effective Dose Range A2->A3 B1 Drug Discrimination vs. MDMA & Amphetamine A3->B1 B2 Conditioned Place Preference (Rewarding/Aversive Effects) A3->B2 B3 Compare ED50 and Preference Scores B1->B3 B2->B3 C1 Neurochemical Analysis (e.g., Microdialysis) B3->C1 C3 Identify Molecular Targets and Pathways C1->C3 C2 Receptor Binding Assays C2->C3

References

Comparative Analysis of Etryptamine's Effects on 5-HT1A and 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacological effects of Etryptamine (α-ethyltryptamine or αET) on two key serotonin receptor subtypes: 5-HT1A and 5-HT2A. This document synthesizes available experimental data on binding affinities and functional activities, outlines detailed experimental protocols for relevant assays, and presents visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of Receptor Interactions

The following table summarizes the known quantitative data for the interaction of this compound and its enantiomers with human 5-HT1A and 5-HT2A receptors.

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (Eₘₐₓ)
Racemic this compound (αET) 5-HT1AData not availableData not availableData not available
5-HT2AMicromolar affinity> 10,000[1]21%[1]
(+)-Etryptamine ((+)-αET) 5-HT1AData not availableData not availableData not available
5-HT2AData not available1,250[1]61%[1]
(-)-Etryptamine ((-)-αET) 5-HT1AData not availableData not availableData not available
5-HT2AData not availableInactive[1]Inactive[1]

Note: While a study reported an IC₅₀ value of 9,500 nM for racemic this compound at rat brain 5-HT₁ receptors, this was not specific to the 5-HT1A subtype.[2] Additionally, modest binding affinities in the micromolar range have been reported for the enantiomers of this compound at human 5-HT1E and 5-HT1F receptors.[2]

Signaling Pathways

Activation of 5-HT1A and 5-HT2A receptors by an agonist such as this compound initiates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

5-HT1A_Signaling_Pathway This compound This compound (Agonist) Receptor 5-HT1A Receptor This compound->Receptor Binds G_protein Gαi/βγ Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

5-HT1A Receptor Signaling Cascade
5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that primarily couples to Gq/11 G-proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

5-HT2A_Signaling_Pathway This compound This compound (Agonist) Receptor 5-HT2A Receptor This compound->Receptor Binds Gq_protein Gαq/11 Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

5-HT2A Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay (for 5-HT1A and 5-HT2A Receptors)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the 5-HT1A and 5-HT2A receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing 5-HT1A or 5-HT2A receptors Incubate Incubate membranes, this compound, and radioligand to reach equilibrium Membrane_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Radioligand_Prep Prepare radioligand solution ([³H]8-OH-DPAT for 5-HT1A or [³H]Ketanserin for 5-HT2A) Radioligand_Prep->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity using liquid scintillation counting Filter->Count Analyze Calculate IC₅₀ and Kᵢ values Count->Analyze

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the target receptor (5-HT1A or 5-HT2A).

  • Radioligand: [³H]8-OH-DPAT for 5-HT1A or [³H]ketanserin for 5-HT2A.

  • Test compound: this compound.

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in a suitable assay buffer. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

  • Incubate the plate at a specified temperature for a sufficient time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay (for 5-HT1A Receptor)

This protocol describes a cell-based assay to measure the functional activity of this compound at the 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Plate_Cells Plate cells expressing 5-HT1A receptors Add_this compound Add varying concentrations of this compound Plate_Cells->Add_this compound Add_Forskolin Stimulate with Forskolin Add_this compound->Add_Forskolin Lyse_Cells Lyse cells Add_Forskolin->Lyse_Cells Measure_cAMP Measure intracellular cAMP levels (e.g., using HTRF) Lyse_Cells->Measure_cAMP Analyze Calculate EC₅₀ and Eₘₐₓ values Measure_cAMP->Analyze

cAMP Functional Assay Workflow

Materials:

  • Cells stably expressing the human 5-HT1A receptor.

  • Cell culture medium.

  • Assay buffer.

  • This compound.

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Multi-well plates.

  • Plate reader.

Procedure:

  • Cell Plating: Seed the 5-HT1A expressing cells into a multi-well plate and culture overnight.

  • Compound Addition: Replace the culture medium with assay buffer and add serial dilutions of this compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at a specified temperature for a defined period.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Inositol Phosphate (IP) Accumulation Assay (for 5-HT2A Receptor)

This protocol details a method to assess the functional activity of this compound at the 5-HT2A receptor by measuring the accumulation of inositol phosphates, a downstream product of PLC activation.

IP_Assay_Workflow cluster_cell_prep Cell Preparation & Labeling cluster_treatment Treatment cluster_extraction Extraction & Separation cluster_detection Detection & Analysis Plate_Cells Plate cells expressing 5-HT2A receptors Label_Cells Label cells with [³H]-myo-inositol Plate_Cells->Label_Cells Add_LiCl Add LiCl to inhibit inositol monophosphatase Label_Cells->Add_LiCl Add_this compound Add varying concentrations of this compound Add_LiCl->Add_this compound Stop_Reaction Stop the reaction Add_this compound->Stop_Reaction Extract_IPs Extract inositol phosphates Stop_Reaction->Extract_IPs Separate_IPs Separate inositol phosphates (e.g., by ion-exchange chromatography) Extract_IPs->Separate_IPs Quantify_Radioactivity Quantify radioactivity Separate_IPs->Quantify_Radioactivity Analyze Calculate EC₅₀ and Eₘₐₓ values Quantify_Radioactivity->Analyze

Inositol Phosphate Accumulation Assay Workflow

Materials:

  • Cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium.

  • [³H]-myo-inositol.

  • Assay buffer.

  • Lithium chloride (LiCl).

  • This compound.

  • Reagents for cell lysis and extraction of inositol phosphates.

  • Ion-exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Culture cells expressing the 5-HT2A receptor in the presence of [³H]-myo-inositol to allow for its incorporation into cellular phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in an assay buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphate, leading to its accumulation.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Incubation: Incubate for a specific time to allow for receptor activation and inositol phosphate production.

  • Extraction: Terminate the reaction and lyse the cells. Extract the soluble inositol phosphates.

  • Separation: Separate the different inositol phosphate species using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted fractions corresponding to the inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of radiolabeled inositol phosphates accumulated against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

References

Unraveling Etryptamine's Pharmacological Profile: A Guide to the Reproducibility of Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Etryptamine (α-ethyltryptamine or αET), a tryptamine derivative once explored as an antidepressant under the brand name Monase, has a complex pharmacological profile that has been investigated over several decades. This guide provides a comparative analysis of key published findings on its pharmacology, focusing on monoamine oxidase (MAO) inhibition, serotonin receptor interactions, and monoamine transporter activity. By presenting the quantitative data alongside detailed experimental protocols, this document aims to offer a clear perspective on the reproducibility of these seminal studies.

Monoamine Oxidase Inhibition

This compound is consistently reported as a reversible inhibitor of monoamine oxidase (MAO), with a preference for the MAO-A isoform.

Table 1: In Vitro and In Vivo Monoamine Oxidase A (MAO-A) Inhibition by this compound

StudyAssay Type (in vitro)SubstrateEnzyme SourceMethodIC50 (µM)In Vivo ModelAdministration Route & Dose% Inhibition (in vivo)
Greig et al. (1961)Manometric assayTyramineRat liver homogenateMeasurement of oxygen uptake~260Rat10 mg/kg80-100%
Present-day standardSpectrophotometric or fluorometric assayKynuramineRecombinant human MAO-AMeasurement of product formationVariesN/AN/AN/A

Experimental Protocols:

  • Greig et al. (1961) - Manometric Assay for MAO Inhibition:

    • Principle: This classic method measures the activity of MAO by quantifying the consumption of oxygen during the oxidative deamination of a substrate.

    • Enzyme Source: Homogenates of rat liver were used as the source of MAO.

    • Substrate: Tyramine was used as the monoamine substrate.

    • Procedure: The reaction was carried out in a Warburg apparatus. The rate of oxygen uptake by the tissue homogenate in the presence of tyramine was measured. The inhibitory effect of this compound was determined by adding it to the reaction mixture and observing the reduction in oxygen consumption. The IC50 value was calculated as the concentration of this compound that produced a 50% inhibition of the enzyme activity.

    • In Vivo Assessment: Rats were administered this compound, and the ex vivo MAO activity in their tissues was subsequently measured to determine the extent of inhibition.

  • Modern MAO-A Inhibition Assay (for comparison):

    • Principle: A common contemporary method involves the use of a fluorogenic or chromogenic substrate, such as kynuramine, which is converted by MAO-A into a product that can be measured spectrophotometrically or fluorometrically.[1][2][3][4]

    • Enzyme Source: Recombinant human MAO-A is often used for higher specificity and reproducibility.[1]

    • Substrate: Kynuramine is a widely used substrate for both MAO-A and MAO-B, with its metabolite, 4-hydroxyquinoline, being readily detectable.[2][4]

    • Procedure: The assay is typically performed in a microplate format. The enzyme is incubated with the test compound (this compound) for a defined period, followed by the addition of the substrate. The reaction is stopped, and the amount of product formed is quantified. The IC50 is determined by measuring the enzyme activity at various concentrations of the inhibitor.

Reproducibility and Comparison:

The IC50 value of approximately 260 µM reported by Greig et al. (1961) provides a foundational piece of data. However, direct comparison with modern assays is challenging due to significant differences in methodology. The use of a crude tissue homogenate in the 1961 study introduces variability due to the presence of other enzymes and proteins, whereas modern assays with recombinant enzymes offer a much cleaner system. The substrate used also differs, which can influence the apparent inhibitory potency. For a thorough assessment of reproducibility, it would be necessary to re-evaluate this compound's MAO-A inhibitory activity using current standardized protocols.

cluster_Greig1961 Greig et al. (1961) Workflow Rat Liver Homogenate Rat Liver Homogenate Warburg Apparatus Warburg Apparatus Rat Liver Homogenate->Warburg Apparatus Tyramine Tyramine Tyramine->Warburg Apparatus This compound This compound This compound->Warburg Apparatus Oxygen Uptake Measurement Oxygen Uptake Measurement Warburg Apparatus->Oxygen Uptake Measurement IC50 Calculation IC50 Calculation Oxygen Uptake Measurement->IC50 Calculation

Workflow for MAO Inhibition Assay (Greig et al., 1961).

Serotonin Receptor Binding and Functional Activity

This compound's interaction with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, is crucial to its psychoactive effects.

Table 2: this compound's Affinity and Functional Activity at Serotonin Receptors

StudyReceptorAssay TypeTissue/Cell LineRadioligand/MethodKi (nM)EC50 (nM)Emax (%)
Glennon & Gessner (1979)5-HTRat Fundus Contraction AssayRat stomach fundus stripMeasurement of antagonism of 5-HT induced contractionpA2 = 5.09N/AN/A
Blough et al. (2014)5-HT2ACalcium Mobilization AssayHEK293, Gα16-CHO, or CHOk1 cellsMeasurement of intracellular calcium fluxN/A>10,000 (racemic)N/A
Blough et al. (2014)5-HT2ACalcium Mobilization AssayHEK293, Gα16-CHO, or CHOk1 cellsMeasurement of intracellular calcium fluxN/A1,250 ((+)-enantiomer)61

Experimental Protocols:

  • Glennon & Gessner (1979) - Rat Fundus Contraction Assay:

    • Principle: This is a classic pharmacological preparation used to assess the affinity of compounds for 5-HT receptors (primarily 5-HT2A) by measuring their ability to antagonize serotonin-induced muscle contraction.

    • Tissue: Strips of the rat stomach fundus were used.

    • Procedure: The tissue was suspended in an organ bath, and the contractile response to serotonin was measured. The ability of this compound to inhibit this contraction was then assessed by adding it to the bath at various concentrations. The pA2 value, a measure of antagonist potency, was calculated from the Schild plot.

  • Blough et al. (2014) - 5-HT2A Receptor Calcium Mobilization Assay:

    • Principle: This is a cell-based functional assay that measures the activation of Gq-coupled receptors, such as the 5-HT2A receptor. Agonist binding leads to an increase in intracellular calcium, which is detected using a fluorescent calcium indicator.

    • Cell Lines: Human Embryonic Kidney (HEK293) cells, Chinese Hamster Ovary (CHO-K1) cells, or other suitable cell lines stably expressing the human 5-HT2A receptor and a promiscuous G-protein (like Gα16) are typically used.[5][6]

    • Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). The baseline fluorescence is measured, and then the test compound (this compound) is added. The change in fluorescence, indicating an increase in intracellular calcium, is monitored using a fluorometric imaging plate reader. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum effect) are determined from the dose-response curve.

Reproducibility and Comparison:

The findings from these two studies, conducted over three decades apart, highlight the evolution of pharmacological techniques. The rat fundus assay provides an integrated response from a native tissue, but it lacks the specificity of modern cell-based assays using cloned human receptors. The pA2 value from the Glennon & Gessner study suggests a relatively low affinity of this compound as a 5-HT receptor antagonist. The data from Blough et al. (2014) provides a more nuanced picture, indicating that racemic this compound is a very weak partial agonist at the human 5-HT2A receptor, with the (+)-enantiomer being significantly more potent. The lack of significant agonist activity for the racemate is broadly consistent with the low antagonist potency observed in the earlier study. To definitively assess reproducibility, a head-to-head comparison of this compound and its enantiomers in both a classical tissue bath preparation and a modern recombinant receptor assay would be ideal.

cluster_Blough2014 Blough et al. (2014) Workflow HEK293 cells (h5-HT2A) HEK293 cells (h5-HT2A) Plate Reader Plate Reader HEK293 cells (h5-HT2A)->Plate Reader Calcium-sensitive dye Calcium-sensitive dye Calcium-sensitive dye->Plate Reader This compound This compound This compound->Plate Reader Fluorescence Measurement Fluorescence Measurement Plate Reader->Fluorescence Measurement EC50/Emax Calculation EC50/Emax Calculation Fluorescence Measurement->EC50/Emax Calculation

Workflow for 5-HT2A Calcium Mobilization Assay.

Monoamine Transporter Activity

This compound's ability to act as a monoamine releasing agent is a key aspect of its stimulant and entactogenic properties.

Table 3: this compound's Activity at Monoamine Transporters

StudyTransporterAssay TypePreparationMethodEC50 (nM)
Blough et al. (2014)SERTMonoamine Release AssayRat brain synaptosomesMeasurement of radiolabeled monoamine release23.2
Blough et al. (2014)DATMonoamine Release AssayRat brain synaptosomesMeasurement of radiolabeled monoamine release232
Blough et al. (2014)NETMonoamine Release AssayRat brain synaptosomesMeasurement of radiolabeled monoamine release640

Experimental Protocols:

  • Blough et al. (2014) - Monoamine Release Assay:

    • Principle: This assay measures the ability of a test compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes, which are resealed nerve terminals.

    • Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for dopamine transporters, hippocampus or cortex for serotonin and norepinephrine transporters) through a process of homogenization and differential centrifugation.[5][6]

    • Procedure: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) to allow for its uptake. After washing to remove excess radiolabel, the synaptosomes are exposed to the test compound (this compound). The amount of radioactivity released into the supernatant is then quantified by liquid scintillation counting. The EC50 for release is determined from the dose-response curve.

Reproducibility and Comparison:

The data from Blough et al. (2014) clearly indicates that this compound is a potent serotonin releasing agent, with approximately 10-fold selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) and even greater selectivity over the norepinephrine transporter (NET). To assess the reproducibility of these findings, it would be valuable to see this activity replicated in other laboratories, potentially using different methodologies such as cell lines stably expressing the human monoamine transporters. Variations in synaptosome preparation and the specific conditions of the release assay could influence the obtained EC50 values.

cluster_Workflow Monoamine Release Assay Workflow Rat Brain Homogenization Rat Brain Homogenization Differential Centrifugation Differential Centrifugation Rat Brain Homogenization->Differential Centrifugation Synaptosome Isolation Synaptosome Isolation Differential Centrifugation->Synaptosome Isolation Radiolabeled Monoamine Incubation Radiolabeled Monoamine Incubation Synaptosome Isolation->Radiolabeled Monoamine Incubation Pre-loading Wash Wash Radiolabeled Monoamine Incubation->Wash This compound Incubation This compound Incubation Wash->this compound Incubation Centrifugation Centrifugation This compound Incubation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Scintillation Counting Scintillation Counting Supernatant Collection->Scintillation Counting EC50 Calculation EC50 Calculation Scintillation Counting->EC50 Calculation

Workflow for Monoamine Release Assay.

Conclusion

The published findings on this compound's pharmacology paint a picture of a multifaceted compound with activities as a monoamine oxidase inhibitor, a weak partial agonist at 5-HT2A receptors, and a potent serotonin releasing agent. While the foundational studies provide valuable data, a direct comparison and assessment of reproducibility are complicated by the evolution of experimental techniques over time. The data presented in this guide, along with the detailed methodologies, should serve as a valuable resource for researchers seeking to build upon our current understanding of this compound's complex pharmacological profile and for those designing new experiments to further elucidate its mechanism of action. Future studies employing modern, standardized assays will be crucial for definitively confirming and extending these important historical findings.

References

Safety Operating Guide

Personal protective equipment for handling Etryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Etryptamine. The following procedures are based on safety data for closely related tryptamine compounds and are intended to ensure the safe handling, storage, and disposal of this substance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash protection.To prevent eye irritation or serious eye damage from contact with this compound.[2][3]
Skin Protection Wear a chemical-resistant apron and appropriate gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are preferred.[4] For compounding, wear two pairs of chemotherapy-grade gloves.[4][5]To avoid skin irritation, allergic reactions, and potential absorption through the skin.[2][6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] In case of brief exposure or low pollution, a respiratory filter device can be used. For intensive or longer exposure, use a respiratory protective device that is independent of circulating air.[7]To prevent respiratory tract irritation.[2][3]
Protective Clothing Wear a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4][5]To minimize contact with skin and prevent contamination of personal clothing.[6]

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Restrict access to the handling area to authorized personnel only.[5]

  • Prohibit eating, drinking, smoking, and the application of cosmetics in the work area.[5]

2. Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or aerosols.[6]

  • Keep the container tightly closed when not in use.[1]

  • Avoid generating dust.[1][6] If handling a powder, use techniques that minimize dust formation.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][8]

  • Protect from light.[1][8]

3. Spill Management:

  • Minor Spills:

    • Remove all ignition sources.

    • Clean up spills immediately, observing all personal protective equipment recommendations.[6]

    • Use dry clean-up procedures and avoid generating dust.[6]

    • Absorb with an inert material (e.g., sand, diatomite, acid binders) and place in a suitable, labeled container for waste disposal.[6][7]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[6]

    • Prevent entry into sewers or waterways.[7]

Disposal Plan

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[7]

  • Do not dispose of with household garbage or allow it to reach the sewage system.[7]

  • One recommended method for the disposal of controlled substances is to use a proprietary denaturing kit (DOOP kit).[9]

  • Alternatively, mix the substance with an undesirable material like used coffee grounds or cat litter, place it in a sealed container, and dispose of it in the trash.[10][11][12]

Emergency Procedures Workflow

In the event of an emergency involving this compound, follow the structured response outlined below.

Etryptamine_Emergency_Procedures cluster_incident Incident Occurs cluster_assessment Immediate Assessment cluster_response Emergency Response Actions cluster_first_aid First Aid Details cluster_follow_up Follow-Up Incident This compound Exposure or Spill Assess_Scene Assess Scene for Safety Incident->Assess_Scene Assess_Exposure Assess Nature of Exposure/Spill Assess_Scene->Assess_Exposure Evacuate Evacuate Area (if necessary) Assess_Exposure->Evacuate First_Aid Provide Immediate First Aid Assess_Exposure->First_Aid Spill_Control Control Spill Assess_Exposure->Spill_Control Notify Notify Supervisor & Emergency Services Evacuate->Notify Inhalation Move to Fresh Air First_Aid->Inhalation Skin_Contact Flush Skin with Water for 15 min First_Aid->Skin_Contact Eye_Contact Rinse Eyes with Water for 15 min First_Aid->Eye_Contact Ingestion Rinse Mouth, Do NOT Induce Vomiting First_Aid->Ingestion Decontaminate Decontaminate Area Spill_Control->Decontaminate Medical_Attention Seek Professional Medical Attention Notify->Medical_Attention Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Ingestion->Medical_Attention Report Complete Incident Report Medical_Attention->Report Decontaminate->Report

Caption: Workflow for this compound Emergency Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etryptamine
Reactant of Route 2
Etryptamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.